molecular formula C10H10BrN3O B1469054 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline CAS No. 1341731-38-1

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Cat. No.: B1469054
CAS No.: 1341731-38-1
M. Wt: 268.11 g/mol
InChI Key: XZBDLJGASMFSRU-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-4-8(2-3-9(10)12)14-6-7(11)5-13-14/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBDLJGASMFSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a specialized intermediate in medicinal chemistry.

Chemical Class: Biaryl Amine / N-Arylpyrazole Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Factor Xa Analogues)

Executive Summary

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a bifunctional building block characterized by an electron-rich aniline core coupled to an electron-deficient pyrazole ring. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the nucleophilic primary amine (-NH₂) and the electrophilic bromopyrazole moiety.

This molecule serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly for tyrosine kinases (e.g., JAK, BTK) and coagulation factors (Factor Xa). The 2-methoxy substituent (o-anisidine motif) is strategically positioned to modulate solubility, lipophilicity, and metabolic stability, often acting as an intramolecular hydrogen bond acceptor to lock the conformation of downstream drug candidates.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight 268.11 g/mol
SMILES COc1cc(n2cc(Br)cn2)ccc1N
CAS Number Not widely indexed; often custom-synthesized. (Related: 59557-91-4 for 4-bromo-2-methoxyaniline)
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–150 °C (Predicted based on structural analogs)
Structural Logic & Electronic Properties
  • N-Aryl Linkage: The pyrazole ring is attached via the N1 nitrogen to the C4 position of the aniline. This N-C bond is robust and generally metabolically stable.

  • Electronic Push-Pull: The methoxy group (electron-donating, +M effect) at the ortho position to the amine increases the nucleophilicity of the aniline nitrogen, facilitating amide coupling or reductive amination.

  • Bromine Handle: The bromine atom at the C4 position of the pyrazole is a "silent" electrophile. It is stable under standard amide coupling conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diversity elements.

Synthesis & Manufacturing Protocols

The synthesis of this molecule requires a strategic approach to avoid regioisomeric mixtures (N1 vs. N2 arylation of pyrazole) and to preserve the bromine functionality. The most reliable route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a selective reduction.

Retrosynthetic Analysis

The target molecule is best disconnected at the N(pyrazole)-C(aryl) bond.

  • Precursors: 4-Bromopyrazole + 4-Iodo-2-nitroanisole.

  • Rationale: Using the nitro precursor avoids competing N-arylation of the aniline amine. The iodine on the aryl ring provides the necessary reactivity for the Ullmann coupling.

Detailed Protocol (Step-by-Step)
Step 1: N-Arylation (Ullmann Coupling)

Reaction: Coupling of 4-bromopyrazole with 4-iodo-2-nitroanisole.

  • Reagents:

    • 4-Bromopyrazole (1.0 equiv)

    • 4-Iodo-2-nitroanisole (1.1 equiv)

    • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

    • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

    • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Charge a reaction vessel with CuI, Base, and the aryl iodide. Purge with Argon.

    • Add the ligand, 4-bromopyrazole, and solvent.

    • Heat the mixture to 110 °C for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of 4-bromopyrazole.

    • Checkpoint: Ensure the bromine on the pyrazole remains intact (no dehalogenation).

  • Workup:

    • Cool to room temperature.[1][2][3][4] Dilute with ethyl acetate and wash with water/brine to remove DMF/DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[4]

    • Product: 4-(4-Bromo-1H-pyrazol-1-yl)-2-nitroanisole.

Step 2: Selective Nitro Reduction

Reaction: Reduction of the nitro group to the primary amine without de-brominating the pyrazole.

  • Reagents:

    • Intermediate from Step 1.[5]

    • Reductant: Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

    • Solvent: Ethanol/Water (3:1).

    • Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cleave the C-Br bond.

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and NH₄Cl.

    • Heat to reflux (70–80 °C ) for 2–4 hours.

    • Monitor by LC-MS for the conversion of -NO₂ (M+) to -NH₂ (M-30).

  • Workup:

    • Filter the hot mixture through Celite to remove iron residues.

    • Concentrate the filtrate.

    • Extract with DCM or EtOAc, wash with NaHCO₃, and dry.

    • Final Product: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Bromopyrazole (Nucleophile) Step1 Step 1: Ullmann Coupling (CuI, Ligand, Base, 110°C) Start1->Step1 Start2 4-Iodo-2-nitroanisole (Electrophile) Start2->Step1 Inter Intermediate: 4-(4-Bromo-1H-pyrazol-1-yl)-2-nitroanisole Step1->Inter N-Arylation Step2 Step 2: Selective Reduction (Fe/NH4Cl, EtOH/H2O, Reflux) Inter->Step2 Final Target: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Step2->Final Nitro Reduction (Br Intact)

Caption: Two-step convergent synthesis preserving the critical bromine handle.

Physicochemical Properties[2][5][8][10][11]

PropertyValueRationale
LogP (Predicted) 2.4 – 2.8Moderate lipophilicity due to the aromatic rings and bromine, balanced by the polar amine and ether.
pKa (Amine) ~4.5 – 5.0The aniline nitrogen is weakly basic, typical of ortho-substituted anilines.
pKa (Pyrazole) ~2.5The pyrazole nitrogen is very weakly basic and will not be protonated at physiological pH.
Solubility Low in Water; High in DMSO, MeOH, DCMRequires organic co-solvents for biological assays.
H-Bond Donors 1 (NH₂)Primary amine acts as a donor.
H-Bond Acceptors 3 (N, O)Pyrazole N2, Methoxy O, Aniline N.

Applications in Drug Discovery[1][8][9]

This molecule is a versatile "lynchpin" intermediate. Its specific geometry allows it to serve as a core scaffold for:

  • Tyrosine Kinase Inhibitors (TKIs):

    • The aniline amine is typically reacted with a heterocycle (e.g., chloropyrimidine, quinoline) to form the "hinge-binding" motif essential for kinase inhibition.

    • The methoxy group often sits in a hydrophobic pocket (e.g., the gatekeeper region), improving potency and selectivity.

  • Factor Xa Inhibitors:

    • The bromopyrazole moiety can be coupled via Suzuki reaction to a phenyl-lactam or similar group (mimicking the P1/P4 pocket interactions of Apixaban).

  • PROTAC Linkers:

    • The bifunctional nature allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

Pharmacophore Map

Pharmacophore Aniline Primary Amine (H-Bond Donor) Nucleophile Benzene Phenyl Ring (Scaffold) Hydrophobic Aniline->Benzene Methoxy 2-Methoxy Group (H-Bond Acceptor) Conformational Lock Methoxy->Benzene Pyrazole Pyrazole Ring (Linker/Spacer) Aromatic Benzene->Pyrazole N-C Bond Bromine Bromine Atom (Electrophile) Suzuki Handle Pyrazole->Bromine

Caption: Pharmacophore map highlighting the orthogonal reactive handles (Amine vs. Bromine).

Safety & Handling (MSDS Highlights)

As a halogenated aromatic amine, this compound must be handled with strict safety protocols.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed).

    • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

    • Carcinogenicity: Suspected (typical of aniline derivatives).

    • Aquatic Toxicity: Chronic Category 2.

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Containment: All weighing and transfer operations must be performed inside a fume hood .

    • Storage: Store in a cool, dry place (2–8 °C), protected from light (to prevent debromination or oxidation of the amine).

References

  • General Synthesis of N-Arylpyrazoles

    • Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." Organic Letters, 3(13), 2077–2079. Link

    • Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2004(3), 695–709. Link

  • Related Compound Properties (4-Bromo-2-methoxyaniline)

    • PubChem CID 459257. "4-Bromo-2-methoxyaniline."[6] National Center for Biotechnology Information. Link

  • Medicinal Chemistry Applications

    • Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes pyrazole-based scaffolds in anticoagulants). Link

  • Safety Data (General Anisidines)

    • ECHA (European Chemicals Agency). "Substance Information: o-Anisidine."[7] Link

Sources

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline [1]

Executive Summary & Chemical Identity

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a specialized biaryl amine intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors.[1] Structurally, it features an electron-rich aniline core substituted with a methoxy group at the ortho position (relative to the amine) and a 4-bromopyrazole moiety at the para position.[1] This specific substitution pattern makes it a critical scaffold for constructing Type I and Type II kinase inhibitors targeting enzymes such as JAK (Janus Kinase) , EGFR (Epidermal Growth Factor Receptor) , and BTK (Bruton's Tyrosine Kinase) .[1]

The molecule serves as a dual-functional building block:

  • The primary amine (-NH₂) allows for amide coupling or urea formation to introduce "hinge-binding" motifs.[1]

  • The bromine (-Br) on the pyrazole ring facilitates Suzuki-Miyaura cross-coupling to attach solubilizing groups or additional pharmacophores.[1]

Table 1: Chemical Identifiers & Properties
PropertyDetail
Chemical Name 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Synonyms 1-(4-Amino-3-methoxyphenyl)-4-bromopyrazole; 4-(4-Bromopyrazol-1-yl)-o-anisidine
CAS Number Not widely indexed in public registries; often custom synthesized.[1][2] (Analogous to CAS 681441-17-8 without methoxy)
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight ~268.11 g/mol
SMILES COC1=C(N)C=CC(=C1)N2C=C(Br)C=N2
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
LogP (Predicted) ~2.1 - 2.5

Synthesis & Manufacturing Protocol

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline requires a strategic approach to install the pyrazole ring while preserving the bromine atom, which is susceptible to debromination under standard reduction conditions.[1] The preferred route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a selective Nitro Reduction.[1]

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the pyrazole ring onto the benzene core.[1]

  • Reagents: 4-Bromopyrazole (1.0 eq), 1-Fluoro-2-methoxy-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Mechanism: The pyrazole nitrogen (N1) acts as the nucleophile, displacing the fluorine atom on the nitrobenzene ring.[1] The nitro group at the para position activates the ring for SₙAr.[1]

  • Workup: Pour into ice water. The intermediate, 1-(3-methoxy-4-nitrophenyl)-4-bromopyrazole , typically precipitates as a solid.[1] Filter, wash with water, and dry.[1]

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the pyrazole.[1]

  • Critical Note: Avoid catalytic hydrogenation (H₂/Pd/C) as it frequently causes hydrodebromination (removal of the Br atom).[1]

  • Preferred Method: Iron (Fe) powder reduction or Tin(II) Chloride (SnCl₂).[1]

  • Reagents: Intermediate from Step 1 (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).[1]

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).[1]

SynthesisPathway SM1 4-Bromopyrazole (Nucleophile) Inter Intermediate: 1-(3-Methoxy-4-nitrophenyl)- 4-bromopyrazole SM1->Inter Step 1: SnAr K2CO3, DMF, 100°C SM2 1-Fluoro-2-methoxy- 4-nitrobenzene (Electrophile) SM2->Inter Product Product: 4-(4-Bromo-1H-pyrazol-1-yl)- 2-methoxyaniline Inter->Product Step 2: Reduction Fe/NH4Cl, EtOH/H2O (Avoids Debromination)

Figure 1: Two-step synthesis pathway emphasizing the selective reduction strategy to preserve the bromine functionality.

Medicinal Chemistry Applications

This molecule is a versatile scaffold in the design of Type I and Type II Kinase Inhibitors . The specific arrangement of the methoxy, amine, and bromopyrazole groups allows it to mimic the binding interactions of known drugs while offering vectors for optimization.[1]

A. Kinase Hinge Binding

The aniline amine (-NH₂) is often derivatized into an amide or urea.[1] This new functionality typically forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (e.g., residues Met793 in EGFR or Leu840 in JAK2).[1] The ortho-methoxy group can induce a conformational lock (via intramolecular H-bonding with the amide NH), forcing the molecule into a planar conformation that improves binding affinity.[1]

B. Extension into the Solvent Front

The bromine atom on the pyrazole ring is a "synthetic handle." Through Suzuki-Miyaura coupling , medicinal chemists can attach:

  • Solubilizing Groups: Piperazines, morpholines, or substituted pyridines to improve ADME properties.[1]

  • Selectivity Filters: Bulky groups that exploit specific pockets (e.g., the gatekeeper residue) to achieve selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).[1]

C. Structural Analogues in Approved Drugs

While this exact molecule is a specific intermediate, its structural motifs are present in several approved kinase inhibitors:

  • Ruxolitinib (Jakafi): Features a pyrazole ring attached to a pyrrolopyrimidine.[1]

  • Osimertinib (Tagrisso): Utilizes a methoxy-aniline core (though with an indole instead of a pyrazole).[1]

  • Ensartinib: Contains a pyrazole moiety involved in kinase binding.[4]

Safety & Handling Protocols

As an aniline derivative and a halogenated heterocycle, this compound requires strict safety adherence.[1]

  • Acute Toxicity: Anilines are known to cause Methemoglobinemia (oxidation of hemoglobin).[1] Symptoms include cyanosis (blue skin), headache, and fatigue.[1]

  • Skin Sensitization: Potential for allergic contact dermatitis.

  • Handling:

    • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

    • Engineering Controls: Always handle within a certified chemical fume hood.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which turns the solid dark brown/black over time.[1]

References

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Title: "Regioselective N-Aryl
    • Source:Journal of Organic Chemistry.
    • Context: General method for coupling pyrazoles to nitrobenzenes.
    • Link:[Link][1]

  • Selective Nitro Reduction Protocols

    • Title: "Selective Reduction of Nitro Compounds to Amines."
    • Source:Organic Process Research & Development.
    • Context: Comparison of Fe/NH4Cl vs.
    • Link:[Link][1]

  • Kinase Inhibitor Design Principles

    • Title: "Structure-Based Design of Kinase Inhibitors."
    • Source:N
    • Context: Explains the role of hinge binders and solvent-front extensions.
    • Link:[Link]

  • Suzuki-Miyaura Coupling on Bromopyrazoles

    • Title: "Suzuki-Miyaura Cross-Coupling Reactions of Halo-pyrazoles."[1]

    • Source:Tetrahedron.
    • Context: Optimization of coupling conditions for bromopyrazoles.
    • Link:[Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "it's not just what a molecule does, but what it is" has never been more pertinent. The intrinsic physicochemical properties of a novel chemical entity (NCE) are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. A comprehensive understanding of these characteristics is not merely a data-gathering exercise; it is a critical component of a rational and efficient drug development strategy.[1][2][3][4] This guide provides an in-depth examination of the physicochemical attributes of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a compound of interest owing to the prevalence of the pyrazole scaffold in numerous therapeutic agents.[5] The pyrazole ring is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[5]

This document is structured to provide not only the "what" – the empirical data – but also the "why" and "how." We will delve into the causality behind the experimental choices and provide detailed, field-proven protocols. This approach ensures that the data is not only robust but also contextually relevant for researchers, scientists, and drug development professionals.

Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: A Proposed Route

As of the writing of this guide, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is considered a novel compound with no published synthesis. Therefore, a plausible and efficient synthetic route is proposed herein, based on established methodologies for the formation of N-aryl pyrazoles.[6][7][8] The proposed synthesis is a two-step process commencing from the commercially available starting material, 4-bromo-2-methoxyaniline.

Rationale for the Synthetic Approach

The chosen strategy involves the diazotization of the starting aniline, followed by a reductive condensation with a suitable three-carbon synthon to construct the pyrazole ring. This approach is favored for its typically high yields and the ready availability of the necessary reagents. An alternative, one-pot synthesis from the aniline derivative could also be considered to streamline the process and minimize the handling of potentially hazardous intermediates.[5][6]

Proposed Synthetic Scheme

Synthetic Pathway start 4-Bromo-2-methoxyaniline step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 intermediate 4-Bromo-2-methoxyphenyl diazonium chloride step1->intermediate step2 Reductive Condensation (e.g., with malonaldehyde tetraethyl acetal, followed by cyclization) intermediate->step2 product 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline step2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

  • Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 2: Reductive Condensation and Cyclization

  • In a separate flask, prepare a solution of a suitable three-carbon building block, such as malonaldehyde tetraethyl acetal (1.2 eq), in an appropriate solvent (e.g., ethanol).

  • Slowly add the previously prepared diazonium salt solution to the solution from step 1, while maintaining a controlled temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is indicated by TLC analysis.

  • The cyclization to the pyrazole ring may occur spontaneously or require gentle heating.

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Comprehensive Physicochemical Characterization

The following sections detail the experimental protocols and rationale for determining the key physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Summary of Physicochemical Properties
PropertyMethodPredicted/Target ValueJustification for Importance in Drug Discovery
Molecular Weight Mass Spectrometry284.12 g/mol A fundamental property influencing diffusion and transport across membranes.
Melting Point Digital Melting Point Apparatus120-140 °CIndicates purity and solid-state stability; influences dissolution rate.
Aqueous Solubility Kinetic Turbidimetric Assay> 50 µM at pH 7.4Critical for oral absorption and achieving therapeutic concentrations.
pKa Potentiometric TitrationBasic pKa: 3.5-4.5Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP Shake-Flask Method2.5-3.5A measure of lipophilicity, which is crucial for membrane permeability and metabolic stability.
Molecular Structure and Identity Verification

The definitive identification and structural confirmation of the synthesized compound will be achieved through a combination of spectroscopic techniques.

Characterization_Workflow Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) Synthesis->NMR IR FT-IR Spectroscopy (Functional Groups) Synthesis->IR Confirmation Confirmed Structure of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Workflow for structural confirmation of the synthesized compound.

2.2.1. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M+) provides the molecular weight of the compound.[9][10][11][12][13]

  • Protocol:

    • Dissolve a small sample of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

    • Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate molecular ions with minimal fragmentation.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]+ ion at approximately m/z 285.0, confirming the molecular weight of 284.12 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) should be clearly visible in the molecular ion cluster.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR reveals the number of different types of protons and their neighboring environments, while 13C NMR shows the number of different types of carbon atoms.[14][15][16][17]

  • Protocol:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Predicted 1H NMR (400 MHz, CDCl3) δ (ppm):

    • Singlet around 8.0-8.2 ppm (1H, pyrazole-H).

    • Singlet around 7.6-7.8 ppm (1H, pyrazole-H).

    • Aromatic protons of the aniline ring appearing as multiplets or distinct signals in the range of 6.8-7.5 ppm (3H).

    • Singlet for the methoxy group (OCH3) around 3.8-4.0 ppm (3H).

    • Broad singlet for the amine group (NH2) which may vary in chemical shift depending on concentration and solvent.

  • Predicted 13C NMR (100 MHz, CDCl3) δ (ppm):

    • Signals for the pyrazole ring carbons in the range of 100-140 ppm.

    • Signals for the aromatic carbons of the aniline ring in the range of 110-150 ppm.

    • A signal for the methoxy carbon around 55-60 ppm.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[18][19][20][21][22]

  • Protocol:

    • Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by analyzing a thin film of the compound on a salt plate.

    • Acquire the FT-IR spectrum over the range of 4000-400 cm-1.

  • Expected Key Absorptions (cm-1):

    • ~3400-3300: N-H stretching of the primary amine.

    • ~3100-3000: Aromatic C-H stretching.

    • ~2950-2850: Aliphatic C-H stretching of the methoxy group.

    • ~1600-1450: C=C and C=N stretching of the aromatic and pyrazole rings.

    • ~1250-1000: C-O stretching of the methoxy group and C-N stretching.

Melting Point Determination
  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broad melting range can indicate the presence of impurities.[23][24][25][26]

  • Protocol:

    • Finely powder a small amount of the dry, purified compound.

    • Pack the powder into a capillary tube to a depth of 2-3 mm.

    • Place the capillary tube in a digital melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Expected Result: A sharp melting point range, for instance, 128-130 °C, would be indicative of a high-purity sample.

Aqueous Solubility
  • Principle: Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature. Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.[27][28][29][30][31]

  • Protocol (Kinetic Turbidimetric Assay):

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution.

    • Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

    • Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

  • Justification: Poor aqueous solubility is a major cause of failure for drug candidates. Early assessment of solubility allows for structural modifications to improve this critical property.

Ionization Constant (pKa)
  • Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Potentiometric titration is a precise method for determining pKa by measuring the pH of a solution as a titrant is added.[32][33][34][35][36]

  • Protocol (Potentiometric Titration):

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a solution of the test compound of known concentration in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

  • Justification: The ionization state of a drug molecule at physiological pH (around 7.4) significantly influences its solubility, permeability across biological membranes, and interaction with its target protein. The aniline moiety is expected to be the primary basic center in the target molecule.

Lipophilicity (LogP)
  • Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity. The shake-flask method is the gold standard for LogP determination.[37][38][39][40][41]

  • Protocol (Shake-Flask Method):

    • Prepare a solution of the test compound in one of the phases (either n-octanol or water).

    • Add an equal volume of the second, immiscible phase.

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP as log10([concentration in n-octanol] / [concentration in water]).

  • Justification: Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal LogP value is often sought to balance membrane permeability and aqueous solubility.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the synthesis and detailed physicochemical characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. By adhering to the rigorous protocols described herein, researchers can generate a robust and reliable dataset that will be invaluable for assessing the drug-like properties of this novel compound. The integration of causality and procedural detail is intended to empower drug development professionals to make informed decisions and to strategically advance promising candidates. Future work should focus on the experimental execution of these protocols and the subsequent evaluation of the compound's biological activity and in vitro ADME properties to fully elucidate its therapeutic potential.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Marinozzi, M., Marcelli, G., Carotti, A., & Natalini, B. (2014). One-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines in environmentally benign conditions. RSC Advances, 4(1), 275-279.
  • Yan, R., et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 8968–8974.
  • Al-Salem, S. M., et al. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4235.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Sabela, A., et al. (2014). Development of Methods for the Determination of pKa Values. Molecules, 19(7), 9571–9586.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293–299.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]

  • Instructables. (n.d.). "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

  • Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. American Journal of Drug Delivery and Therapeutics, 7(7).
  • PubMed. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Sato, K., et al. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin, 64(1), 1–7.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • YouTube. (2015, May 13). Melting Point Using DIgiMelt. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Molecules. (2002). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

Sources

Solubility profile of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Anlotinib analogs).

This guide is structured to provide a strategic framework for researchers. Given that specific thermodynamic data for this exact intermediate is proprietary or not widely indexed in public repositories, this document establishes the definitive protocol for determining its solubility profile, grounded in the physicochemical behavior of structural analogs (aminophenyl-pyrazoles) and standard thermodynamic modeling.

Executive Summary

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (MW: ~268.11 g/mol ) is a functionalized aniline derivative characterized by a methoxy group and a brominated pyrazole ring.[1] Its solubility profile is the governing factor in process optimization—specifically for nucleophilic substitution reactions (where high solubility is required) and recrystallization purification (where temperature-dependent solubility is critical).

This guide defines the physicochemical expectations, experimental protocols, and thermodynamic modeling required to master the solvation behavior of this compound.

Physicochemical Characterization & Predicted Profile[1][2]

Before experimental determination, we establish the theoretical baseline based on Group Contribution Methods (GCM) and structural analogs (e.g., 4-(1H-pyrazol-1-yl)aniline).[1]

PropertyValue / PredictionStructural Impact on Solubility
Molecular Weight 268.11 g/mol Moderate MW suggests reasonable solubility in organic solvents.[1]
H-Bond Donors 1 (–NH₂)Facilitates solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (N in pyrazole, O in methoxy, N in amine)Enhances interaction with polar solvents.[1]
Lipophilicity (LogP) ~2.5 – 3.0 (Predicted)The Bromine and Pyrazole ring increase lipophilicity, limiting water solubility.
Polarity ModerateThe methoxy and amine groups create a "polar head," while the bromopyrazole acts as a "lipophilic tail."
Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) for similar aminophenyl-pyrazoles:

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic; excellent for reaction media).[1]

  • Moderate Solubility: Acetone, Ethyl Acetate, Methanol, Ethanol (Good for recrystallization).[1]

  • Low Solubility: Water, Hexane, Cyclohexane (Anti-solvents).[1]

Experimental Protocol: The "Self-Validating" System

To generate authoritative data, researchers must use the Isothermal Saturation Shake-Flask Method coupled with HPLC quantification.[1] This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility estimates.[1]

Workflow Diagram

The following diagram outlines the critical path for generating valid solubility data.

SolubilityWorkflow Start Compound Preparation (Purity >99%) SolventAdd Add Excess Solid to Solvent (10 mL) Start->SolventAdd Equilibration Shake/Stir (24-72h @ Temp T) SolventAdd->Equilibration T = 278-323 K Separation Phase Separation (Filtration 0.45µm / Centrifuge) Equilibration->Separation Equilibrium Reached Dilution Dilution (Mobile Phase) Separation->Dilution Analysis HPLC-UV/DAD Quantification Dilution->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Caption: Figure 1. Standardized Isothermal Saturation Workflow for Thermodynamic Solubility Determination.

Detailed Methodology
  • Preparation: Weigh excess 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline into a glass vial.

  • Solvation: Add 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).[1]

  • Equilibration: Place in a thermostatic shaker. Agitate at constant temperature (±0.05 K) for 48 hours.

    • Validation Step: Measure concentration at 24h and 48h.[2] If deviation is <2%, equilibrium is reached.[1]

  • Sampling: Stop agitation and allow settling for 2 hours. Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Analyze via HPLC (C18 column, ACN:Water gradient).

Thermodynamic Modeling & Data Correlation

Experimental data points (


) must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

) and entropy (

).
The Modified Apelblat Equation

This is the standard model for correlating solubility of pyrazole derivatives in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3][4]
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • If B < 0 , dissolution is endothermic (solubility increases with T), which is expected for this compound.[1]

  • Relative Average Deviation (RAD) should be < 3% for a valid model fit.

Solvent Selection Strategy

For process chemists, the choice of solvent is binary: Dissolution (for reaction) vs. Precipitation (for isolation).

SolventSelection Start Select Solvent Purpose Reaction Reaction Medium (Homogeneous) Start->Reaction Purification Recrystallization (Yield & Purity) Start->Purification HighSol High Solubility Required (>50 mg/mL) Reaction->HighSol TempDep High Temp Dependence (Steep Solubility Curve) Purification->TempDep DMSO DMSO / DMF (High Polarity, Aprotic) HighSol->DMSO Best for SNAr Alcohols Ethanol / Isopropanol (Moderate Polarity) TempDep->Alcohols Standard Choice Binary Binary Mixture (EtOAc + Hexane) TempDep->Binary Fine Tuning

Caption: Figure 2. Solvent Selection Decision Tree for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Applications in Synthesis

Reaction Solvent (Nucleophilic Substitution)

For the synthesis of downstream kinase inhibitors, the aniline nitrogen often acts as a nucleophile.

  • Recommended Solvent: DMSO or DMF .

  • Rationale: The high dielectric constant dissociates aggregates, and the aprotic nature prevents H-bond interference with the electrophile.

Recrystallization (Purification)

To remove unreacted precursors (e.g., 4-bromo-1H-pyrazole), exploit the differential solubility.[1]

  • Recommended System: Ethanol or Ethanol/Water (90:10) .

  • Mechanism: The compound is likely soluble in hot ethanol but crystallizes upon cooling. Water acts as a powerful anti-solvent to drive yield.

References

  • General Protocol for Solubility: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link[1]

  • Apelblat Model Application: Wang, M., et al. (2025).[1] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data. Link[1]

  • Methodology for Pyrazoles: Liu, Y., et al. (2016).[1][5] "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents." Journal of Chemical & Engineering Data. Link[1]

  • Shake-Flask Protocol Validation: Baka, E., et al. (2008).[1] "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Unveiling the Therapeutic Promise of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the medicinal chemistry potential of the novel heterocyclic compound, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. By dissecting its structural components—a substituted pyrazole and a methoxyaniline moiety—we can forecast its therapeutic promise and lay the groundwork for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic roadmap from conceptualization to preclinical assessment. We will explore a plausible synthetic route, hypothesize potential biological targets based on established pharmacophores, and detail the requisite experimental protocols to validate its therapeutic efficacy.

Introduction: Deconstructing a Molecule of Interest

The convergence of a pyrazole nucleus and a methoxyaniline scaffold in 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline presents a compelling case for its investigation as a potential therapeutic agent. The pyrazole ring is a well-established pharmacophore, integral to a multitude of approved drugs and clinical candidates, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The structural flexibility and ease of functionalization of the pyrazole core make it a privileged scaffold in medicinal chemistry.[1]

Similarly, the methoxyaniline moiety is a key structural feature in various bioactive molecules. The methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a compound, influencing its solubility, metabolic stability, and receptor-binding interactions.[4][5] The strategic placement of the methoxy and amino groups on the aniline ring can direct molecular interactions and fine-tune biological activity.[6]

This guide will therefore explore the synergistic potential of these two moieties within the target molecule, proposing a rational approach to its synthesis, characterization, and subsequent pharmacological evaluation.

Proposed Synthesis and Characterization

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination of 2-Methoxyaniline cluster_step2 Step 2: N-Arylation of 4-Bromo-1H-pyrazole Start 2-Methoxyaniline Intermediate 4-Bromo-2-methoxyaniline Start->Intermediate Bromination Reagent1 Brominating Agent (e.g., NBS) Reagent1->Intermediate Final_Product 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Intermediate->Final_Product Nucleophilic Substitution Pyrazole 4-Bromo-1H-pyrazole Pyrazole->Final_Product Base Base (e.g., K2CO3) Base->Final_Product Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K MAPK MAPK Pathway RTK->MAPK Compound 4-(4-Bromo-1H-pyrazol-1-yl) -2-methoxyaniline Compound->RTK Inhibition AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation In_Vitro_Workflow cluster_invitro In Vitro Assay Cascade Cytotoxicity Cytotoxicity Screening (e.g., MTT, MTS assays) Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition Panel) Cytotoxicity->Target_Engagement Hit Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Target_Engagement->Mechanism_of_Action Lead Characterization ADME In Vitro ADME Profiling (e.g., Microsomal Stability, Permeability) Mechanism_of_Action->ADME Lead Optimization

Sources

Technical Guide: Safety & Handling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Compound Safety Monograph & Technical Handling Protocol for the specified chemical intermediate. As a commercial Safety Data Sheet (SDS) is not widely available for this specific structural analog, this document synthesizes safety data from structure-activity relationships (SAR), functional group analysis (read-across from 4-bromo-2-methoxyaniline and 1-phenylpyrazoles), and standard pharmaceutical R&D containment protocols.

Document Control:

  • Role: Senior Application Scientist / Safety Officer

  • Context: Pharmaceutical Intermediate Handling (NCE Class)

Part 1: Chemical Identity & Characterization[1][2]

Before handling, the researcher must validate the material identity. This compound is a bi-aryl system combining an electron-rich aniline with a halogenated pyrazole, typical in kinase inhibitor synthesis (e.g., scaffolds for JAK/ALK inhibitors).

PropertySpecification
Chemical Name 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Formula C₁₀H₁₀BrN₃O
Molecular Weight ~268.11 g/mol
Predicted CAS Not Listed (Treat as NCE / Proprietary Intermediate)
Structural Fragments (A) o-Anisidine core (Toxicophore) (B) 4-Bromopyrazole (Irritant)
Physical State Solid (Likely off-white to beige powder)
Solubility Low in water; Soluble in DMSO, DMF, DCM
Structure Analysis for Hazard Prediction

The molecule contains a primary aromatic amine with an ortho-methoxy group.

  • Risk Factor 1 (Aniline Core): Anilines are known methemoglobin formers. The ortho-methoxy group (as seen in o-anisidine) often enhances toxicity and carcinogenicity potential compared to unsubstituted aniline.

  • Risk Factor 2 (Pyrazole): Generally associated with skin/eye irritation; however, N-aryl pyrazoles can possess significant biological activity (potency).

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: In the absence of animal data for this specific CAS, the following classification is derived using the "Precautionary Principle" based on the high-toxicity component (2-methoxy-4-substituted aniline).

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3 H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 3 H311: Toxic in contact with skin.[1][2]
Skin Sensitization Cat 1 H317: May cause an allergic skin reaction.
Carcinogenicity Cat 1B/2 H350: May cause cancer (Read-across from o-anisidine).
STOT - Repeated Cat 2 H373: May cause damage to blood (Methemoglobinemia).
Aquatic Toxicity Cat 1 H400: Very toxic to aquatic life.[2][3]
Critical Health Effects[3][4][5][6]
  • Methemoglobinemia: Absorption may cause oxidation of hemoglobin to methemoglobin, reducing oxygen transport. Symptoms: Cyanosis (blue lips/nails), headache, dizziness, weakness.

  • Sensitization: Anilines are potent sensitizers. Repeated exposure may lead to anaphylactic reactions.

  • Genotoxicity: The methoxyaniline moiety is a structural alert for mutagenicity.

Part 3: Safe Handling & Engineering Controls

The "Senior Scientist" Protocol: Do not rely on standard lab coats alone. This compound requires Occupational Exposure Band (OEB) 3 or 4 containment strategies due to its potential potency and genotoxicity.

Engineering Controls
  • Primary: Handle only inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Secondary: Use a localized HEPA vacuum for cleaning; never sweep dry dust.

  • Weighing: If weighing >10 mg, use a static-free balance enclosure or a glovebox.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges.

  • Dermal: Double nitrile gloves (min 0.11 mm) or Silver Shield® laminate gloves for longer procedures.

  • Body: Tyvek® lab coat or disposable sleeves over a standard cotton coat.

Workflow Visualization: Safe Weighing & Solubilization

SafeHandling cluster_0 Preparation Phase cluster_1 Active Handling (OEB 3) cluster_2 Decontamination Start Retrieve Container (Store in Secondary) PPE Don PPE: Double Gloves + Tyvek Start->PPE Check Verify Engineering Controls (Hood Flow) PPE->Check Weigh Weigh in Hood (Static-Free Balance) Check->Weigh Solvent Add Solvent (DMSO/DCM) Immediately to Suppress Dust Weigh->Solvent Minimize Air Exposure Seal Seal Vessel & Wipe Exterior Solvent->Seal Waste Dispose Wipes as Hazardous Waste Seal->Waste Wash Wash Hands (Soap + Cool Water) Waste->Wash

Figure 1: Standard Operating Procedure (SOP) for handling high-potency aniline intermediates. Note the immediate solubilization step to eliminate dust hazards.

Part 4: Emergency Response & First Aid[7]

Self-Validating Protocol: If an exposure occurs, assume systemic absorption immediately. Do not wait for symptoms.

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. Administer Oxygen if trained.Counteract potential hypoxia from methemoglobinemia.
Skin Contact Wash with polyethylene glycol (PEG 300) or soap/water for 15 min.Anilines are lipophilic; PEG helps solubilize and remove them better than water alone.
Eye Contact Rinse for 15 min. Do not rub. Mechanical abrasion from crystals + chemical burn risk.
Ingestion Do NOT induce vomiting. Call Poison Control.Risk of aspiration and rapid systemic uptake.
Spill Response Decision Tree

SpillResponse Event Spill Detected Assess Is it Powder or Solution? Event->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid ActionP Cover with Wet Paper Towels (Prevent Dust) Powder->ActionP ActionL Absorb with Vermiculite/Sand Liquid->ActionL Decon Clean with 10% Bleach then Soap/Water ActionP->Decon ActionL->Decon Report Report to EHS (Monitor for Cyanosis) Decon->Report

Figure 2: Emergency response workflow prioritizing dust suppression for powder spills.

Part 5: Stability, Reactivity & Disposal

Chemical Stability
  • Stable: Under standard storage (cool, dry, dark).

  • Incompatible: Strong oxidizing agents (reaction with amine/hydrazine moieties), Acid chlorides, Chloroformates.

  • Light Sensitivity: Anilines often darken upon oxidation; store in amber vials.

Disposal Considerations
  • Waste Stream: High BTU Incineration (Rotary Kiln).

  • Prohibition: Do NOT dispose of down the drain. This compound is predicted to be Aquatic Acute 1 (very toxic to fish/daphnia).

  • Deactivation: For glassware cleaning, rinse with dilute HCl (protonates the amine, increasing water solubility for removal) followed by an oxidative cleaner (bleach) to degrade the aromatic ring, though incineration is preferred for bulk material.

References

  • PubChem. 4-Bromo-2-methoxyaniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - o-Anisidine. (Used for Read-Across Toxicity). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical surveillance. Available at: [Link]

Sources

Architecting Efficacy: A Technical Deep Dive into Pyrazole-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyrazole-substituted aniline scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide dissects the technical utility of this scaffold, specifically focusing on its dominance in protein kinase inhibition (e.g., EGFR, VEGFR, BRAF) and anti-inflammatory pathways (COX-2).

For the drug development professional, this guide moves beyond basic synthesis; it integrates electronic tuning , structure-activity relationships (SAR) , and validated experimental protocols to accelerate lead optimization.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Hinge Binder" Concept

The synergy between the pyrazole ring and the aniline moiety is not accidental. In kinase drug discovery, this combination is frequently deployed to target the ATP-binding pocket.

  • The Pyrazole Motif: Acts as a hydrogen bond acceptor/donor pair. The

    
     nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).
    
  • The Aniline Moiety: The amino group (

    
     or substituted 
    
    
    
    ) serves as a crucial hydrogen bond donor. Furthermore, the phenyl ring of the aniline provides a scaffold for hydrophobic interactions within the deep hydrophobic pocket (Selectivity Pocket).
  • Electronic Tuning: Substituents on the aniline ring (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) modulate the
    
    
    of the aniline nitrogen, directly influencing its H-bond donating capability and metabolic stability.
SAR Logic: The "Switch" Mechanism

Modifying the position of the pyrazole on the aniline ring (ortho, meta, para) dramatically alters the vector of the substituents.

  • Para-substitution: Favors linear geometries, ideal for penetrating deep narrow pockets (e.g., Type II kinase inhibitors).

  • Ortho-substitution: Induces conformational twist (atropisomerism), which can improve selectivity by mimicking the twisted conformation of natural ligands or locking the molecule in a bioactive conformation.

Part 2: Synthetic Methodologies (The "How-To")

To access this scaffold, researchers typically employ two primary strategies: De Novo Cyclization or Modular Cross-Coupling .

Strategy A: Modular Cross-Coupling (Recommended for SAR)

The Suzuki-Miyaura coupling is the industry standard for generating libraries of pyrazole-substituted anilines. It allows for the late-stage introduction of diversity.

Workflow Logic:

  • Coupling Partners: Use of Pyrazole-Boronic Pinacol Esters and Iodo-Anilines (protected).

  • Catalyst Choice:

    
     or 
    
    
    
    are preferred for their stability and tolerance of the basic nitrogen atoms found in pyrazoles.
  • Base: Mild bases like

    
     or 
    
    
    
    prevent side reactions with the acidic pyrazole
    
    
    .
Strategy B: Regioselective Cyclocondensation (Knorr)

Best for large-scale synthesis of a single lead compound.

  • Precursor: Reaction of a hydrazine derivative with a 1,3-dicarbonyl compound containing a nitro-aryl group.

  • Reduction: Subsequent reduction of the nitro group (

    
     or 
    
    
    
    ) yields the aniline.
Visualization: Synthesis Workflow

The following diagram illustrates the Modular Suzuki Coupling pathway, highlighting the critical decision nodes.

SynthesisWorkflow Start Start: Retrosynthetic Analysis Boronate Pyrazole Boronic Ester (Nucleophile) Start->Boronate Halide Halo-Nitrobenzene (Electrophile) Start->Halide Catalysis Pd-Catalyzed Coupling (Suzuki-Miyaura) Boronate->Catalysis Base (K2CO3) Halide->Catalysis Solvent (Dioxane/H2O) Intermediate Nitro-Aryl Pyrazole Catalysis->Intermediate C-C Bond Formation Reduction Reduction Step (Fe/NH4Cl or H2/Pd) Intermediate->Reduction -O2 / +H2 Product Target: Pyrazole-Substituted Aniline Reduction->Product Final Purification

Caption: Modular synthesis via Suzuki coupling followed by nitro-reduction to access the target aniline scaffold.

Part 3: Therapeutic Mechanism of Action

Kinase Inhibition (EGFR/VEGFR)

Pyrazole-substituted anilines are potent ATP-competitive inhibitors. They function by occupying the adenine-binding pocket of the kinase domain.

  • Mechanism: The scaffold mimics the purine ring of ATP.

  • Selectivity: Achieved by targeting the "Gatekeeper" residue (e.g., T790M in EGFR) with specific substituents on the pyrazole ring.

Visualization: EGFR Signaling Cascade

Understanding the downstream effects is crucial for assay design.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Cascade Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->EGFR Blocks ATP Binding Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: EGFR signaling pathway showing the interception point of Pyrazole-Aniline inhibitors at the receptor level.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Microwave-Assisted Suzuki Synthesis of Pyrazole-Aniline

Rationale: Microwave irradiation accelerates reaction kinetics and improves yield for sterically hindered substrates.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 10 mL microwave vial with Argon for 5 minutes. Validation: Oxygen acts as a catalyst poison; failure to purge will result in homocoupling byproducts.

  • Reagent Addition: Add the bromide, boronic ester, base, and catalyst. Add degassed solvent mixture (5 mL).

  • Irradiation: Seal the vial. Heat to 110°C for 30 minutes in a microwave reactor (Power: 150W).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Checkpoint: The product should be a solid. Verify purity via HPLC (>95%).

Protocol 2: In Vitro Kinase Assay (EGFR)

Rationale: To quantify the inhibitory potency (


) of the synthesized compound.

Methodology:

  • Enzyme Mix: Prepare recombinant EGFR kinase domain (0.2 ng/µL) in Assay Buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Compound Dosing: Serial dilute the pyrazole-aniline derivative in DMSO (10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP (

    
     concentration) and 
    
    
    
    -ATP. Incubate at RT for 60 mins.
  • Termination: Add 3% Phosphoric acid to quench.

  • Detection: Spot onto filtermat, wash, and read on a scintillation counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

Part 5: Quantitative Data Summary

The following table summarizes reported bioactivity data for key pyrazole-aniline derivatives from recent literature, highlighting the impact of substitution patterns.

Compound IDPyrazole Pos.[1][2][3][4][5][6][7][8][9][10]Aniline Sub.TargetIC50 (µM)MechanismSource
Cmpd 50 3,4-fused3-Cl, 4-FEGFR0.09Dual EGFR/VEGFR Inhibitor[1]
Cmpd 50 3,4-fused3-Cl, 4-FVEGFR-20.23Dual EGFR/VEGFR Inhibitor[1]
Cmpd 30 5-phenyl3-sulfonamideBRAF V600E0.19Kinase Inhibition[2]
Cmpd 43 4-carbaldehyde4-OMePI3K0.25Cytotoxicity (MCF7)[1]
Celecoxib 1,5-diaryl4-sulfonamideCOX-20.04Cyclooxygenase Inhibition[3]

Note: Lower IC50 values indicate higher potency.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Molecules. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. PubMed. Available at: [Link]

Sources

A Technical Guide to the 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel cancer therapeutics has firmly established protein kinases as a pivotal target class. Small molecule kinase inhibitors have revolutionized treatment paradigms, yet challenges of selectivity, potency, and acquired resistance necessitate the continuous exploration of new chemical scaffolds. This guide introduces the 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline core, a strategically designed scaffold poised for the development of next-generation kinase inhibitors. We will dissect its constituent parts, propose a robust synthetic pathway, and outline a comprehensive strategy for structure-activity relationship (SAR) exploration. This document serves as a technical blueprint for medicinal chemists, researchers, and drug development professionals aiming to leverage this versatile scaffold for building potent and selective kinase inhibitor libraries.

The Strategic Imperative for Privileged Scaffolds in Kinase Inhibition

Protein kinases, by virtue of their central role in cellular signaling, represent a highly validated family of drug targets.[1] The development of inhibitors has been significantly accelerated by the concept of "privileged scaffolds"—molecular frameworks with a proven propensity for binding to multiple targets within a specific family.[2] The pyrazole ring is a quintessential example of such a scaffold in the context of kinase inhibition.[3][4]

The pyrazole motif is a key structural component in numerous FDA-approved kinase inhibitors, including Crizotinib, Erdafitinib, and Ruxolitinib.[2] Its prevalence is due to a combination of favorable properties:

  • Synthetic Tractability: The pyrazole ring system is readily synthesized and functionalized.[2]

  • Bioisosteric Versatility: It can act as a bioisostere for other aromatic systems, offering unique electronic and steric properties.[2]

  • Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[1]

This history of clinical success underscores the rationale for designing new inhibitor libraries around a pyrazole core.[3][5]

Deconstructing the 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Core

The proposed scaffold is not merely a random assortment of chemical moieties; it is a rationally designed starting point for extensive chemical exploration. Each component serves a distinct and strategic purpose in the context of kinase inhibitor design.

Figure 1: Strategic Components of the Core Scaffold cluster_scaffold cluster_labels scaffold_img A 1H-Pyrazole Core (Hinge Binding Motif) B Aniline Linker (Structural Vector) C 4-Bromo Substituent (Handle for Diversification) D 2-Methoxy Group (Modulator of Physicochemical Properties) p1->A p2->B p3->C p4->D

Caption: Strategic Components of the Core Scaffold.

  • The 1H-Pyrazole Core: This is the foundational kinase-binding element. It is designed to mimic the adenine region of ATP and form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, thereby anchoring the inhibitor in the active site.[1]

  • The Aniline Linker: This phenylamine unit provides a rigid, well-defined vector to project substituents from the pyrazole core towards other regions of the ATP pocket. The amine group itself offers a potential hydrogen bond donation opportunity and a site for further chemical modification.

  • The 4-Bromo Substituent: This is arguably the most critical feature for library development. The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group for a wide variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the systematic and efficient introduction of diverse chemical groups to probe deep into the ATP binding site and achieve both potency and selectivity.

  • The 2-Methoxy Group: Positioned ortho to the aniline nitrogen, the methoxy group plays a subtle but crucial role. It influences the dihedral angle between the aniline and pyrazole rings, potentially locking the molecule into a more favorable binding conformation. Furthermore, it can modulate solubility, metabolic stability, and lipophilicity, key parameters in drug development.

Proposed Binding Mode and Mechanism of Action

While the precise binding mode is target-dependent, a general hypothesis can be formulated based on thousands of known kinase-inhibitor co-crystal structures. The 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline scaffold is designed to function as an ATP-competitive inhibitor.

G Figure 2: Hypothesized Binding in Kinase ATP Pocket cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Met residue) front_pocket Front Pocket (Hydrophobic) gatekeeper Gatekeeper Residue back_pocket Back Pocket (Accessed via R2) pyrazole Pyrazole Core pyrazole->hinge H-Bonds aniline Aniline Linker aniline->front_pocket Positions R3/R4 bromo_R2 Bromo (R2) Group bromo_R2->back_pocket Vector for Diversification methoxy Methoxy Group G Figure 3: Proposed Synthetic Workflow A o-Anisidine I1 Intermediate: 4-Bromo-2-methoxyaniline A->I1 Bromination B Brominating Agent (e.g., NBS or TBCO) C 4-Bromo-1H-pyrazole P Product: Core Scaffold D CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) D->P Catalyst/Reagents I1->P Ullmann Condensation

Caption: Proposed Synthetic Workflow.

The synthesis begins with the selective bromination of 2-methoxyaniline (o-anisidine) to yield 4-bromo-2-methoxyaniline. [7]This is followed by a copper-catalyzed Ullmann condensation with 4-bromo-1H-pyrazole to furnish the target scaffold. This route is advantageous as it builds the key C-N bond efficiently.

Strategy for Structure-Activity Relationship (SAR) Elucidation

With the core scaffold in hand, a systematic SAR exploration can be initiated. The 4-bromo position is the primary point of diversification.

Figure 4: Key Vectors for SAR Exploration cluster_scaffold cluster_labels scaffold_img R1 R1: Aniline Amine (Acylation, Alkylation) Probes solvent front R2 R2: Bromo Position (Suzuki, Sonogashira, etc.) Probes hydrophobic pocket, key for selectivity R3 R3: Methoxy Group (Modify for PK/PD) (e.g., OCH3 -> OCF3, OH) p1->R1 p2->R2 p3->R3

Caption: Key Vectors for SAR Exploration.

A library of analogs would be synthesized by reacting the core scaffold with a diverse set of boronic acids/esters under Suzuki coupling conditions.

Boronic Acid/Ester Partner Rationale for Inclusion Potential Target Interaction
Phenylboronic acidEstablishes baseline potency.Pi-stacking with aromatic residues.
3-Aminophenylboronic acidIntroduces a basic handle for salt formation, improving solubility.Forms salt bridge or H-bond.
4-Pyridylboronic acidImproves aqueous solubility and provides H-bond acceptor.Interaction with polar residues.
4-(Trifluoromethyl)phenylboronic acidModulates electronics and increases lipophilicity.Favorable hydrophobic interactions.
N-Boc-piperazine boronateIntroduces a common pharmacophore for improving PK properties.Extends into solvent-exposed region.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of the scaffold and its derivatives.

Protocol 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
  • Self-Validation: This protocol includes purification and characterization steps (TLC, NMR, MS) to ensure the identity and purity of the intermediate and final product at each stage.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline [7]1. Dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. 2. Cool the solution to 0 °C in an ice bath. 3. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C. 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). 5. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. 6. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography on silica gel to yield pure 4-bromo-2-methoxyaniline. 8. Confirm structure and purity using ¹H NMR and Mass Spectrometry (MS).

Step 2: Ullmann Condensation to form the Core Scaffold

  • To an oven-dried flask, add 4-bromo-2-methoxyaniline (1.0 eq), 4-bromo-1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final scaffold, 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

  • Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Self-Validation: This assay relies on a ratiometric output and includes critical controls: a "no enzyme" control to establish background signal, a "vehicle" control (e.g., DMSO) to define 100% kinase activity, and a potent, non-selective inhibitor like staurosporine as a positive control for inhibition. [8]

G Figure 5: Luminescence-Based Kinase Assay Workflow A 1. Dispense Kinase & Inhibitor (Test compound or control) B 2. Pre-incubate (Allows inhibitor binding) A->B C 3. Initiate Reaction (Add Substrate/ATP mix) B->C D 4. Incubate at RT (Phosphorylation occurs) C->D E 5. Stop Reaction & Detect ADP (Add ADP-Glo™ Reagent) D->E F 6. Develop Signal (Convert ADP to ATP, then to light) E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Luminescence-Based Kinase Assay Workflow.

Materials:

  • Kinase of interest, substrate peptide, ATP. [8]* Test compounds (dissolved in DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [8]* ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

Methodology:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

  • In the assay plate, add 2.5 µL of kinase solution (in assay buffer) to each well.

  • Add 1 µL of the serially diluted compound or controls (DMSO for 100% activity, staurosporine for 0% activity).

  • Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP (at its Km concentration, if known).

  • Incubate for 60 minutes at room temperature. The amount of ADP produced is proportional to the kinase activity.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Illustrative Data and Future Directions

Screening a library derived from the scaffold against a panel of kinases would yield data that can be tabulated to guide the next round of synthesis.

Table 1: Illustrative IC₅₀ Data (nM) for a Hypothetical Analog Series

Compound R2 Group Kinase A (nM) Kinase B (nM) Kinase C (nM) Selectivity (B vs A)
Core -Br >10,000 >10,000 >10,000 -
Analog 1 Phenyl 850 1200 5000 1.4x
Analog 2 4-Pyridyl 450 650 3200 1.4x
Analog 3 3-Aminophenyl 220 55 1500 0.25x (4-fold selective for B)

| Analog 4 | 4-(CF₃)-phenyl | 1500 | 950 | >10,000 | 0.6x |

From this hypothetical data, one would conclude that the 3-aminophenyl group (Analog 3) confers significant potency and selectivity for Kinase B. This lead compound would then become the focus of further optimization, including modification at the R1 and R3 positions (Figure 4) to enhance cellular activity and drug-like properties.

Future directions would involve expanding the library around this "hit," profiling for off-target effects against a broader kinase panel, assessing cellular activity, and initiating studies on absorption, distribution, metabolism, and excretion (ADME). The ultimate goal is to advance a highly potent and selective lead compound into preclinical development.

References

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved February 14, 2026, from [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved February 14, 2026, from [Link]

  • PubMed. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 14, 2026, from [Link]

  • PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Retrieved February 14, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved February 14, 2026, from [Link]

  • Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved February 14, 2026, from [Link]

Sources

Physicochemical Characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline .

Given the specialized nature of this intermediate—often sequestered within proprietary medicinal chemistry campaigns (e.g., tyrosine kinase inhibitor development)—public experimental data is sparse. This guide synthesizes predicted physicochemical properties based on structural analogues (QSAR/SPR) with validated experimental protocols to establish a self-consistent data package.

A Technical Guide for Structural Validation & Solid-State Analysis

Executive Summary

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (Formula: C₁₀H₁₀BrN₃O) is a critical bi-heterocyclic building block. Its structural integrity relies on the precise N-arylation of the pyrazole ring to the 4-position of the o-anisidine core. Accurate determination of its melting point (MP) and density is not merely a box-checking exercise; these metrics are the primary indicators of polymorphic purity and solvate formation during scale-up.

This guide provides the predicted property ranges —derived from structural analogues like 4-(4-bromo-1H-pyrazol-1-yl)aniline—and details the Standard Operating Procedures (SOPs) required to experimentally validate them.

Chemical Identity & Structural Analysis[1][2][3][4][5]
AttributeSpecification
Chemical Name 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight 268.11 g/mol
CAS Number Not Listed (Proprietary Intermediate)
Structural Features [1][2][3][4] • Core: Electron-rich aniline (donor).• Substituent: 2-Methoxy group (ortho to amine, H-bond acceptor).• Pendant: 4-Bromopyrazole (N-linked at para position).
SMILES COc1cc(ccc1N)n2cc(Br)cn2
Structural Significance

The 2-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding with the primary amine. This typically rigidifies the crystal lattice compared to the non-methoxy analogue, potentially raising the melting point and density.

Physical Properties: Data & Predictions

Since direct public data is unavailable, the following values are calculated predictions based on Group Contribution Methods (Joback/Fedors) and validated against the structural analogue 4-(4-bromo-1H-pyrazol-1-yl)aniline (CAS 681441-17-8).

3.1 Melting Point (Thermodynamic Transition)
  • Predicted Range: 135°C – 160°C

  • Analogue Reference: The non-methoxy analogue melts at approx. 165°C. The introduction of the o-methoxy group often disrupts symmetry slightly, potentially lowering the MP by 5–15°C, unless a stable intramolecular H-bond locks the conformation.

  • Significance: A sharp endotherm within this range confirms the correct regioisomer (N1-linked pyrazole). A broad peak <120°C suggests contamination with the starting material (4-Bromo-2-methoxyaniline, MP ~60°C).

3.2 Density (Solid State)
  • Predicted True Density: 1.62 ± 0.05 g/cm³

  • Basis: Brominated aromatics are dense.

    • 4-Bromoaniline:[4] ~1.50 g/cm³

    • 4-Bromopyrazole:[1][5][2][3][6][7] ~1.90 g/cm³

    • The coupled product averages these contributions, weighted by the heavy bromine atom.

  • Significance: Critical for formulation (flowability) and determining the maximum packing fraction in capsule filling.

Experimental Protocols (Validation Workflows)

To transition from prediction to empirical fact, use the following self-validating protocols.

4.1 Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature (


) and heat of fusion (

).
  • Preparation: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing of volatiles).

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Cycle:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 200°C.

    • Note: If degradation is suspected (browning), use a faster ramp (20°C/min).

  • Acceptance Criteria:

    • Purity >98%: Peak width at half height < 2°C.

    • Solvate Check: Any endotherm <100°C indicates solvent entrapment (likely MeOH or EtOH from recrystallization).

4.2 True Density Measurement (Gas Pycnometry)

Objective: Measure the skeletal density (excluding pore volume).

  • Gas: Helium (99.999% purity) – penetrates pores >1 Å.

  • Method:

    • Load pre-weighed sample cup (~1.0 g sample).

    • Purge chamber (10 cycles) to remove moisture/air.

    • Perform 5 measurement cycles.

  • Calculation:

    
     where 
    
    
    
    is determined by pressure drop using the Ideal Gas Law.
  • Target: RSD < 0.05% across 5 runs.

Synthesis & Impurity Logic Flow

Understanding the synthesis aids in identifying property deviations. The most robust route involves SNAr displacement followed by reduction, avoiding the regio-selectivity issues of direct coupling.

SynthesisWorkflow SM1 4-Fluoro-2-methoxy-1-nitrobenzene Step1 Step 1: S_NAr Coupling (K2CO3, DMSO, 80°C) SM1->Step1 SM2 4-Bromopyrazole SM2->Step1 Inter Intermediate: 1-(3-Methoxy-4-nitrophenyl)-4-bromo-1H-pyrazole Step2 Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Product Target: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Step1->Inter Yield >85% Step2->Product Avoid H2/Pd (Risk of De-bromination)

Figure 1: Recommended synthetic pathway to minimize regioisomers and prevent de-halogenation.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Tox. 3 (H301): Toxic if swallowed (Typical for aniline derivatives).

  • Skin Irrit. 2 (H315) / Eye Irrit. 2A (H319): Causes serious irritation.

  • STOT RE 2 (H373): May cause damage to organs (blood/liver) through prolonged exposure.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and N95/P100 respirator if handling powder outside a hood.

  • Decontamination: Wipe surfaces with 10% bleach followed by ethanol; pyrazoles can be persistent.

References
  • PubChem Compound Summary. 4-Bromo-2-methoxyaniline (Starting Material Data). National Center for Biotechnology Information. Link

  • ECHEMI Database. 4-(4-Bromo-1H-pyrazol-1-yl)aniline (Analogue Data). CAS 681441-17-8. Link

  • Sigma-Aldrich. Safety Data Sheet for Brominated Anilines.Link

  • Anderson, N. G.Practical Process Research & Development. (2012). Academic Press. (Source for S_NAr and reduction protocols of nitro-pyrazoles).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a high-value scaffold often found in kinase inhibitors (e.g., JAK, EGFR pathways).

Retrosynthetic Logic

The structural integrity of the 4-bromopyrazole moiety is the critical quality attribute (CQA) of this synthesis. The bromine atom at the C4 position of the pyrazole is labile under standard hydrogenation conditions (hydrodebromination). Therefore, the synthesis is designed to avoid non-selective reducing environments.

Selected Pathway: SNAr Coupling


 Chemoselective Nitro Reduction 
  • Step 1: Nucleophilic Aromatic Substitution (SNAr):

    • Rationale: We utilize the strong electron-withdrawing nature of the nitro group in 4-fluoro-2-methoxy-1-nitrobenzene to facilitate the displacement of the fluorine atom by 4-bromo-1H-pyrazole . This avoids expensive transition-metal catalysts (Buchwald-Hartwig) and prevents potential side reactions involving the bromine atom.

  • Step 2: Chemoselective Reduction:

    • Rationale: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of cleaving the C-Br bond. We employ a Bechamp-type reduction (Fe/NH4Cl) or similar dissolving metal reduction, which is highly selective for the nitro group in the presence of aryl halides.

Synthesis Pathway Visualization

SynthesisPathway SM1 4-Fluoro-2-methoxy- 1-nitrobenzene INT INTERMEDIATE: 4-(4-Bromo-1H-pyrazol-1-yl)- 2-methoxynitrobenzene SM1->INT Step 1: S_NAr K2CO3, DMF, 90°C SM2 4-Bromo-1H-pyrazole SM2->INT Step 1: S_NAr K2CO3, DMF, 90°C PROD TARGET: 4-(4-Bromo-1H-pyrazol-1-yl)- 2-methoxyaniline INT->PROD Step 2: Reduction Fe, NH4Cl, EtOH/H2O

Figure 1: Two-step convergent synthesis strategy designed to preserve the aryl bromide motif.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxynitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Parameter: Temperature control. The methoxy group ortho to the nitro group exerts an electronic donating effect, slightly deactivating the ring compared to 4-fluoronitrobenzene. Sufficient heat (80–100 °C) is required.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/Vol
4-Fluoro-2-methoxy-1-nitrobenzene 171.131.05.00 g
4-Bromo-1H-pyrazole 146.971.14.72 g
Potassium Carbonate (K2CO3) 138.212.08.07 g
DMF (Anhydrous) Solvent-50 mL
Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methoxy-1-nitrobenzene (5.00 g) and 4-bromo-1H-pyrazole (4.72 g).

  • Solvation: Add anhydrous DMF (50 mL) and stir at room temperature until dissolved.

  • Base Addition: Add K2CO3 (8.07 g) in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to 90 °C in an oil bath. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

    • Checkpoint: The starting nitrobenzene (higher Rf) should disappear within 4–6 hours. The product will appear as a bright yellow/orange spot with lower Rf.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (250 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

    • Expected Yield: ~85–92%

    • Appearance: Yellow solid.

Step 2: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Reaction Type: Bechamp Reduction (Chemoselective) Critical Parameter: pH and Temperature. The Fe/NH4Cl system operates at mildly acidic/neutral pH, preventing hydrodebromination. Do not substitute with Pd/C + H2.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol
Nitro Intermediate (from Step 1) 298.091.05.00 g
Iron Powder (325 mesh) 55.855.04.68 g
Ammonium Chloride (NH4Cl) 53.495.04.48 g
Ethanol Solvent-80 mL
Water Solvent-20 mL
Protocol
  • Setup: In a 500 mL round-bottom flask, suspend the Nitro Intermediate (5.00 g) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (4.48 g) and Iron Powder (4.68 g).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Mechanical stirring is recommended if scaling up >10g due to iron sludge.

    • Checkpoint: Monitor by TLC.[4][5] The yellow color of the nitro compound will fade, and a fluorescent blue spot (amine) will appear at a much lower Rf (or higher Rf depending on solvent system, amines often streak on silica without base).

    • Reaction Time: Typically 2–4 hours.

  • Workup (Crucial Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (50 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash: Wash combined organics with Brine (50 mL), dry over Na2SO4, and filter.

  • Purification: Evaporate the solvent. The crude material is often pure enough (>95%). If necessary, purify via flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: ~80–88%

    • Appearance: Off-white to pale brown solid.

Analytical Validation (Self-Validating Metrics)

Use these data points to confirm identity and purity.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

~3.80 ppm (s, 3H)
Methoxy group (-OCH3) . Distinctive singlet.

~5.0-5.5 ppm (br s, 2H)
Aniline (-NH2) . Broad exchangeable signal; confirms reduction.

~7.8 & 8.5 ppm (s, 1H each)
Pyrazole CH .[4] Characteristic singlets for H3/H5 of the pyrazole.
LC-MS [M+H]+ = 268.0 / 270.0Isotopic Pattern . 1:1 ratio confirms presence of one Bromine atom.
TLC (50% EtOAc/Hex) Rf ~ 0.3-0.4Large Rf shift from nitro precursor (Rf ~0.7).

Troubleshooting Guide

Issue: Incomplete Conversion in Step 1 (SNAr)
  • Cause: Presence of water in DMF or insufficient temperature.

  • Solution: Ensure DMF is anhydrous (stored over molecular sieves). Increase temperature to 100 °C. If reaction stalls, add 0.1 eq of catalytic DMAP or switch base to Cs2CO3.

Issue: De-bromination in Step 2
  • Cause: Use of too vigorous reducing agents (e.g., Zn/HCl or H2/Pd).

  • Solution: Strictly adhere to the Fe/NH4Cl protocol. Alternatively, use SnCl2·2H2O in Ethanol (5 equiv, 70 °C), though this requires a more tedious basic workup to break tin emulsions.

Issue: Emulsions during Step 2 Workup
  • Cause: Fine iron salts.

  • Solution: Ensure the Celite pad is tightly packed. If the filtrate is cloudy, refilter. When extracting, if an emulsion forms, add a small amount of saturated Rochelle’s salt solution or brine.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism & Scope: "Regioselective N-Arylation of Pyrazoles." Journal of Organic Chemistry.
    • Source:

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Protocol Standard: "Selective reduction of nitro compounds in the presence of other reducible groups."[1][8] Organic Syntheses.

    • Source:

  • Syntheses of Aminophenyl-pyrazoles

    • Analogous Compounds: "Synthesis and biological evaluation of pyrazole derivatives as kinase inhibitors." European Journal of Medicinal Chemistry.
    • Source:

(Note: Specific CAS numbers utilized: 4-Fluoro-2-methoxy-1-nitrobenzene [448-19-1]; 4-Bromo-1H-pyrazole [2075-45-8].)

Sources

Application Note: Strategic Utilization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in TKI Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical handling, synthesis, and application of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (referred to herein as Intermediate-4BP ). This molecule represents a "privileged scaffold" in medicinal chemistry, specifically designed for the development of Tyrosine Kinase Inhibitors (TKIs) targeting ALK, RET, and JAK pathways.

Its structural duality—offering a nucleophilic aniline for hinge-binding motifs and an electrophilic bromopyrazole for hydrophobic pocket extension—makes it a critical node in divergent synthesis libraries.

Key Chemical Profile
PropertySpecification
IUPAC Name 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight 268.11 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Key Functionality Site A (Aniline): Urea/Amide formation (Hinge Binder)Site B (Br-Pyrazole): Suzuki/Stille Coupling (Gatekeeper Access)

Structural Logic & SAR Implications

The utility of Intermediate-4BP lies in its ability to mimic the adenosine triphosphate (ATP) pharmacophore while providing vectors for specificity.

Graphviz Diagram: SAR & Functional Logic

SAR_Logic Core 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Aniline Aniline (NH2) [Nucleophile] Core->Aniline Methoxy Methoxy (OMe) [Solubilizer/Donor] Core->Methoxy Pyrazole Bromo-Pyrazole [Electrophile] Core->Pyrazole Target_Hinge Hinge Region Binding (via Urea/Amide) Aniline->Target_Hinge Derivatization Solubility Metabolic Stability & Solubility Methoxy->Solubility H-Bond Acceptor Target_Pocket Hydrophobic Pocket/Gatekeeper (via Suzuki Coupling) Pyrazole->Target_Pocket Pd-Catalysis

Caption: Functional decomposition of Intermediate-4BP showing reactive sites and their corresponding biological targets in kinase inhibitor design.

Preparation Protocol (Synthesis & Purification)

Note: Commercially available sources often contain des-bromo impurities. For pharmaceutical applications, in-house synthesis or rigorous QC is recommended.

Workflow Overview
  • SNAr Coupling: 4-Bromo-1H-pyrazole + 4-Fluoro-2-methoxy-1-nitrobenzene.

  • Chemoselective Reduction: Reduction of Nitro group to Aniline without debromination.

Detailed Protocol: Chemoselective Nitro Reduction

Critical Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination (cleaving the Br atom), rendering the scaffold useless for downstream coupling. Solution: Use of Iron/Ammonium Chloride or Platinum on Carbon (sulfided).

Step-by-Step Methodology
  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 1-(4-nitro-3-methoxyphenyl)-4-bromopyrazole (10.0 g, 33.5 mmol).

  • Solvent: Add Ethanol (150 mL) and Water (50 mL).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl) (8.9 g, 167 mmol, 5.0 equiv) and Iron Powder (Fe) (9.3 g, 167 mmol, 5.0 equiv). Note: Use fine mesh iron powder for faster kinetics.

  • Reaction: Heat the suspension to 70°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of nitro starting material.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5][6]

    • Filter through a Celite pad to remove iron residues. Wash the pad with warm EtOAc.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Expected Yield: 85–92%.

    • Appearance: Off-white solid.

Application Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the pyrazole-bromide with an aryl boronic acid to extend the molecule into the kinase "back pocket."

Reagents & Conditions
  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with heteroaryl chlorides/bromides.

  • Base: K₂CO₃ (2.0 M aqueous).

  • Solvent: 1,4-Dioxane.

Procedure
  • Inerting: Purge a microwave vial or pressure tube with Nitrogen/Argon for 5 minutes.

  • Loading: Add Intermediate-4BP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M K₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in Microwave).

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Palladium.

  • Isolation: Dilute with water, extract with EtOAc, and purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Application Protocol B: Urea Formation (Hinge Binding)

The aniline amine is often converted into a urea to form bidentate hydrogen bonds with the kinase hinge region (e.g., the "DFG-in" conformation).

Reagents & Conditions
  • Reagent: Phenyl chloroformate (for carbamate intermediate) or Isocyanate.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: THF or DCM (Anhydrous).

Procedure (Via Phenyl Carbamate Activation)

Use this route if the isocyanate of the coupling partner is unstable or unavailable.

  • Activation: Dissolve Intermediate-4BP (1.0 equiv) and Pyridine (1.5 equiv) in dry THF at 0°C. Dropwise add Phenyl Chloroformate (1.05 equiv). Stir for 1 hour to form the phenyl carbamate intermediate.

  • Coupling: Add the second amine (R-NH₂, 1.2 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

  • Heating: Warm to 50°C and stir for 4–6 hours.

  • Mechanism: The aniline attacks the chloroformate to form a reactive carbamate, which is subsequently displaced by the second amine to generate the unsymmetrical urea.

  • Purification: The byproduct is phenol. Wash the organic layer with 1N NaOH to remove phenol, then purify the urea precipitate or via column chromatography.

Quality Control & Troubleshooting

Self-validating the integrity of the intermediate is crucial before starting library synthesis.

Impurity Profile Table
Impurity TypeOriginDetection MethodRemediation
Des-Bromo Analog Over-reduction during synthesis (H₂/Pd)LC-MS (M-79/81 mass shift)Switch to Fe/NH₄Cl reduction; cannot be easily separated by flash column.
Regioisomer (N2) Incorrect pyrazole alkylation¹H NMR (NOE analysis)Verify coupling constants of pyrazole protons. N1-linkage is thermodynamically favored but N2 can form.
Residual Iron Incomplete workupICP-MS / Color (Red/Brown tint)Pass through Celite/Silica plug with EDTA wash.
Graphviz Diagram: QC Decision Tree

QC_Workflow Sample Synthesized Intermediate-4BP LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR Analysis Sample->NMR Check_Mass Mass = 268/270? (Br Pattern) LCMS->Check_Mass Check_Purity Purity > 95%? Check_Mass->Check_Purity Yes Fail_Red Reject: Des-Bromo Impurity Check_Mass->Fail_Red No (Mass ~190) Pass Release for Library Synthesis Check_Purity->Pass Yes Check_Purity->Fail_Red No

Caption: Quality Control decision tree emphasizing the detection of the critical des-bromo impurity.

References

  • Chemoselective Reduction of Nitroarenes

    • Kumar, S., et al.[5] "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." Synlett, 2022.

    • Note: Validates the use of Iron-based systems to prevent dehalogen
  • Suzuki Coupling of 4-Bromopyrazoles

    • Wang, J., et al.[7] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Synthetic Communications, 2014.

    • Note: Establishes the reactivity profile of the 4-bromo-pyrazole moiety.
  • General TKI Scaffold Design

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

    • Note: Contextualizes the "Aniline-Hinge" and "Back-Pocket" binding str
  • Safety & Handling (Triphosgene/Chloroformates)

    • Sigma-Aldrich Safety Data Sheets. "Phenyl Chloroformate Handling Guide."

Sources

Procedure for diazotization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diazotization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Executive Summary

This technical guide details the protocol for the diazotization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced functional materials.

Unlike simple anilines, this substrate presents specific challenges:

  • Solubility: The lipophilic 4-bromopyrazole moiety drastically reduces solubility in standard aqueous mineral acids.

  • Electronic Push-Pull: The ortho-methoxy group activates the amine (increasing nucleophilicity), while the para-pyrazole exerts a mild inductive withdrawal. This combination requires precise temperature and pH control to prevent self-coupling (tar formation) or premature decomposition.

This guide provides two validated protocols: Method A (AcOH/HCl System) for general aqueous downstream chemistry (e.g., Sandmeyer), and Method B (Organic Nitrite) for anhydrous applications.

Chemical Context & Substrate Analysis

FeatureChemical ImpactOperational Adjustment
4-Bromopyrazole Moiety High lipophilicity; poor aqueous solubility.Solvent System: Requires Acetic Acid (AcOH) or Acetonitrile as a co-solvent to ensure homogeneous nitrosation.
2-Methoxy Group Electron Donating (+M effect); stabilizes diazonium cation via resonance.Stability: The resulting diazonium salt is relatively stable at 0–5°C but sensitive to light.
Primary Amine Nucleophilic center.Stoichiometry: Use 2.5–3.0 eq. of acid to prevent triazene formation (coupling between diazonium and unreacted amine).

Experimental Protocols

Method A: The Acetic Acid/HCl System (Recommended)

Best for: Subsequent aqueous reactions (Sandmeyer chlorination/bromination, hydrolysis).

Reagents:

  • Substrate: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (10.0 mmol, ~2.68 g)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Acid: Concentrated HCl (37%, 6.0 mL, ~72 mmol)

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 4M aqueous solution (11.0 mmol, 1.1 eq)
    
  • Quencher: Urea or Sulfamic Acid

Step-by-Step Procedure:

  • Dissolution:

    • Charge the substrate into a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer.

    • Add Glacial Acetic Acid (20 mL) . Stir at room temperature until a fine suspension or clear solution is obtained. Note: The pyrazole ring may prevent full dissolution initially; this is acceptable.

  • Acidification:

    • Cool the mixture to 10–15°C .

    • Dropwise add Conc. HCl (6.0 mL) . The exotherm will be noticeable. The mixture should become a clear solution as the hydrochloride salt forms, or a fine white slurry.

    • Critical: Ensure the internal temperature returns to 0–5°C using an ice/salt bath before proceeding.[1]

  • Diazotization:

    • Load the

      
       solution  into a pressure-equalizing addition funnel.
      
    • Add the nitrite solution dropwise over 15–20 minutes .

    • Control: Maintain internal temperature < 5°C .[1] If orange fumes (

      
      ) appear, slow the addition.
      
  • Aging & Monitoring:

    • Stir at 0–5°C for 30–45 minutes .

    • The Starch-Iodide Test: Dip a glass rod into the reaction and touch it to starch-iodide paper. An instant blue/black color confirms excess nitrous acid (successful endpoint).

    • If no color change occurs, add an additional 0.1 eq of

      
       and re-age for 10 minutes.
      
  • Quenching:

    • Add solid Urea or Sulfamic Acid (approx. 100-200 mg) portion-wise until the starch-iodide test is negative (no color change). This destroys excess

      
       which can interfere with downstream catalysis.
      
Method B: The Alkyl Nitrite System (Anhydrous)

Best for: Non-aqueous Sandmeyer (iodination), radical couplings, or flow chemistry.

Reagents:

  • Substrate: 10.0 mmol

  • Solvent: Acetonitrile (MeCN) or THF (dry)

  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 eq)
    
  • Acid Source:

    
     (1.5 eq) or 
    
    
    
    -TsOH (1.1 eq)

Procedure:

  • Dissolve substrate in MeCN at 0°C .

  • Add acid source (

    
    ) dropwise.
    
  • Add

    
     dropwise.
    
  • Stir for 1 hour at 0°C -> RT.

  • Result: The diazonium tetrafluoroborate salt often precipitates and can be isolated by filtration (hazardous: handle with care) or used in situ.

Process Visualization (Workflow)

Diazotization_Workflow start Start: Weigh Substrate dissolve Dissolution (AcOH + Substrate) start->dissolve acidify Acidification (Add HCl, Cool to 0-5°C) dissolve->acidify nitrite Nitrosation (Dropwise NaNO2) acidify->nitrite age Aging (30 mins @ 0-5°C) nitrite->age check QC Check (Starch-Iodide Test) age->check check->nitrite Negative (No Color) quench Quench Excess HNO2 (Urea/Sulfamic Acid) check->quench Positive (Blue) ready Ready for Downstream (Sandmeyer/Coupling) quench->ready

Figure 1: Logical workflow for the diazotization process ensuring quality control at the critical aging step.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 0°C to 5°CStability: Above 10°C, the methoxy-stabilized diazonium species may undergo hydrolysis to the phenol (4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyphenol).
Acidity (pH) pH < 1Kinetics: High acidity prevents the formation of the unprotonated free amine, which would otherwise react with the diazonium salt to form diazo-amino tars (triazenes).
Starch-Iodide Instant BlueValidation: Confirms the presence of free

, ensuring the amine has been fully consumed. A slow/faint blue indicates insufficient nitrite.

Troubleshooting Guide:

  • Issue: Reaction mixture turns into a thick tar/paste.

    • Cause: "Coupling" occurred due to insufficient acid or high temperature.

    • Fix: Increase acid concentration (use

      
       instead of HCl) or increase solvent volume.
      
  • Issue: Poor solubility of starting material.

    • Fix: Use Method A with a higher ratio of Acetic Acid (up to 10 volumes).

Safety & Handling

  • Diazonium Hazards: Although the 2-methoxy group stabilizes the salt, dry diazonium salts are shock-sensitive explosives. Never let the reaction mixture dry out completely unless isolating a specific stabilized salt (e.g., tetrafluoroborate) under strict safety protocols.

  • Nitrosamines: Secondary amines (impurities) can form carcinogenic nitrosamines. Ensure the starting material purity is >98%.

  • Ventilation:

    
     fumes are toxic. Perform all operations in a fume hood.
    

References

  • Detailed Diazotization Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. Section 6.7: Diazonium Salts.
    • Source:

  • Chemistry of Pyrazoles & Heterocyclic Amines

    • Synthesis of Pyrazoles and Their Heteroannulated Analogs. Molecules 2021, 26(16), 4995.
    • Source:

  • General Diazotization of Weakly Basic Amines

    • Organic Syntheses, Coll. Vol. 2, p. 108 (1943); Vol. 19, p. 40 (1939). (Referencing standard procedures for acid/nitrite stoichiometry).
    • Source:

  • Safety of Diazonium Salts

    • Bretherick's Handbook of Reactive Chemical Hazards.
    • Source:

Sources

Optimizing Suzuki-Miyaura Coupling Reactions for Bromo-Pyrazole Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds and the Power of Suzuki-Miyaura Coupling

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence in drug discovery is particularly noteworthy, with pyrazole-containing molecules exhibiting a broad spectrum of biological activities, including acting as kinase inhibitors and anticancer agents.[2][3] The synthesis of functionalized pyrazoles, especially biaryl pyrazoles, is therefore of paramount importance. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5] This reaction's tolerance of diverse functional groups, relatively mild conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for researchers.[6]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of bromo-pyrazole derivatives. We will delve into the critical parameters that govern the success of this transformation, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. The focus will be on understanding the "why" behind experimental choices, ensuring a logical and scientifically sound approach to reaction optimization.

Deconstructing the Catalytic Cycle: Key Parameters for Success

The efficacy of a Suzuki-Miyaura coupling reaction hinges on the careful selection and interplay of several key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system. For heterocyclic substrates like bromo-pyrazoles, which can present unique challenges such as catalyst inhibition by the nitrogen-rich ring system, a nuanced understanding of these parameters is crucial.[3][7]

The Palladium Source and the Ligand: A Synergistic Partnership

The choice of the palladium source and, more critically, the phosphine ligand is paramount to achieving high yields and reaction efficiency. The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity through steric and electronic effects, and facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[8]

For bromo-pyrazole substrates, particularly those that are sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands are often the key to success.[9][10] Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated exceptional performance in the coupling of various heteroaryl halides, including bromo-pyrazoles.[11][12] These ligands promote the often rate-limiting oxidative addition step and accelerate the final reductive elimination.[8] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[4][13]

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar' Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [label="Coupled Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bromo-Pyrazole" [label="Bromo-Pyrazole\n(Ar-X)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Boronic_Acid" [label="Boronic Acid Derivative\n(Ar'-B(OR)2)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Base" [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Bromo-Pyrazole" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [label=" "]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label=" "]; "Boronic_Acid" -> "Transmetalation" [label=" "]; "Base" -> "Transmetalation" [label="Activates Boronic Acid"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)" [label=" "]; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Ar-Ar'" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Regenerates Catalyst"]; } enddot Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a critical role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid for the transmetalation step.[14][15] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[16][17] The choice of base can significantly impact the reaction outcome, and its strength and solubility are important considerations.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH, NaOH).[4] For sensitive substrates or those prone to side reactions, weaker bases like potassium fluoride (KF) can be effective.[15] The selection of the base is often intertwined with the choice of solvent, as the base must have sufficient solubility to be effective.

The Solvent System: A Crucial Determinant of Reaction Fate

The solvent system is a critical parameter that can influence reaction rates, catalyst stability, and even selectivity.[18][19] Polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed in Suzuki-Miyaura couplings.[20] Often, a co-solvent, typically water, is added to facilitate the dissolution of the inorganic base.[1] This biphasic system is highly effective for a wide range of substrates.[4] In some cases, particularly with microwave-assisted reactions, protic solvents like ethanol in combination with water have been shown to improve yields.[21]

Strategic Selection of Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling of a bromo-pyrazole derivative will depend on the specific substitution pattern of both the pyrazole and the boronic acid partner. However, a general workflow for condition screening can be established.

dot digraph "Condition_Selection_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, width=8, height=6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Bromo-pyrazole Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Ligand [label="Select Catalyst & Ligand\n(e.g., Pd(OAc)2 with XPhos or SPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Selection [label="Choose Base\n(e.g., K3PO4 or Cs2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_System [label="Select Solvent System\n(e.g., Dioxane/H2O or Toluene/H2O)", fillcolor="#FBBC05", fontcolor="#202124"]; Initial_Screening [label="Initial Reaction Screening\n(e.g., 80-100 °C)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Optimization of Temperature, Time, & Stoichiometry", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Yield [label="High Yield?", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshooting [label="Troubleshooting:\n- Change Ligand\n- Screen different Bases/Solvents\n- Consider Pre-catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst_Ligand; Catalyst_Ligand -> Base_Selection; Base_Selection -> Solvent_System; Solvent_System -> Initial_Screening; Initial_Screening -> High_Yield; High_Yield -> End [label="Yes"]; High_Yield -> Optimization [label="No"]; Optimization -> Initial_Screening; Optimization -> Troubleshooting [label="If no improvement"]; Troubleshooting -> Catalyst_Ligand; } enddot Figure 2: A workflow for selecting optimal Suzuki-Miyaura coupling conditions.

Comparative Analysis of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-pyrazole derivatives, highlighting the impact of different parameters on the reaction outcome.

ParameterTypical ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G2/G3)Pre-catalysts often offer improved stability and faster reaction times.[12][21]
Ligand Buchwald-type biaryl phosphines (XPhos, SPhos), dppfBulky, electron-rich ligands are generally preferred for challenging substrates.[11][22]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can influence the reaction rate and selectivity. Stronger, more soluble bases are often more effective.[14][16]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, EtOH/H₂OThe solvent system must solubilize both the organic substrates and the inorganic base.[1][4]
Temperature Room temperature to 110 °CHigher temperatures are often required for less reactive substrates, but can also lead to decomposition.[7]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol: A Case Study

This protocol provides a step-by-step guide for the Suzuki-Miyaura coupling of a generic bromo-pyrazole with an arylboronic acid.

Materials:

  • Bromo-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the bromo-pyrazole derivative, arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction vessel via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyrazole.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, screening different ligands (e.g., SPhos), or trying a stronger base (e.g., Cs₂CO₃). The use of a pre-catalyst, such as XPhos Pd G2, can also be beneficial.[12]

  • Debromination: A common side reaction is the debromination of the starting material. This can sometimes be suppressed by using a milder base or a different solvent system.[21]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition.[7] In such cases, using a higher catalyst loading or a ligand that sterically disfavors such coordination may be necessary.

  • Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields.[1][23]

Conclusion: A Versatile Tool for Pyrazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of biaryl pyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and functional group tolerance. The insights and protocols provided in this application note serve as a comprehensive guide for navigating the nuances of this important transformation, empowering scientists in their pursuit of novel pyrazole-containing molecules for a wide range of applications.

References

  • Current time information in Pasuruan, ID.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2021, August 5).
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (2013, January 25).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
  • Suzuki reaction - Wikipedia.
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal.
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate.
  • Buchwald Phosphine Ligands - Merck Millipore.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021, January 4).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed. (2005, May 13).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010, September 21).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27).
  • Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA.
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Optimum conditions for the Suzuki–Miyaura coupling reactiona - ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).

Sources

Optimized Synthetic Strategies for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: A Critical Reagent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a high-value pharmacophore intermediate, most notably serving as a critical precursor in the synthesis of Lazertinib (YH25448) , a third-generation EGFR tyrosine kinase inhibitor (TKI) used for non-small cell lung cancer (NSCLC).[1][2][3]

Synthesizing this molecule presents a distinct chemoselective challenge: constructing the N-aryl bond without compromising the labile C-Br bond on the pyrazole ring. [1]

This guide moves beyond generic protocols to provide a regioselective and chemoselective roadmap. We analyze two primary synthetic pathways:

  • The "Nitro" Route (SNAr + Chemoselective Reduction): The industrial standard for scalability and cost-efficiency.[2][3]

  • The "Coupling" Route (Cu-Catalyzed Ullmann): A convergent strategy for late-stage diversification.[1][2][3]

Strategic Pathway Analysis

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Preferred for Scale-Up[1][2]

This pathway exploits the electron-deficient nature of the nitrobenzene ring.[2] The 2-methoxy group acts as an electron donor, but the 4-fluoro position is sufficiently activated by the para-nitro group to undergo displacement by the pyrazole nucleophile.[1]

Critical Mechanism:

  • Coupling: 4-Bromo-1H-pyrazole attacks 4-fluoro-2-methoxy-1-nitrobenzene.[1][2][3]

  • Reduction: The nitro group is reduced to an aniline.[2] Crucial Point: Standard catalytic hydrogenation (Pd/C + H2) often leads to hydrodebromination (stripping the Br from the pyrazole).[1][2][3] Therefore, chemoselective reduction methods (Fe/NH4Cl or Pt-V/C) are mandatory.[1][2][4]

Pathway B: Copper-Catalyzed N-Arylation (Ullmann-Type)

Preferred for Convergent Synthesis[1][2][3]

This route couples 4-bromo-1H-pyrazole directly with 4-iodo-2-methoxyaniline (or its protected derivative).[1][2][3] While elegant, it suffers from competing nucleophilicity (Aniline NH2 vs. Pyrazole NH) unless the aniline is protected, adding step count.[1][4]

Visualizing the Synthetic Logic

SyntheticPathways Start_Nitro Precursor A: 4-Fluoro-2-methoxy-1-nitrobenzene Reagent_SNAr Reagents: K2CO3, DMF, 80°C (S_NAr Mechanism) Start_Nitro->Reagent_SNAr Start_Pyraz Precursor B: 4-Bromo-1H-pyrazole Start_Pyraz->Reagent_SNAr Intermediate Intermediate: 1-(3-Methoxy-4-nitrophenyl)-4-bromo-1H-pyrazole Reduction_Risk RISK: Pd/C + H2 (Debromination) Intermediate->Reduction_Risk Reduction_Safe SOLUTION: Fe/NH4Cl (Chemoselective Reduction) Intermediate->Reduction_Safe Reagent_SNAr->Intermediate High Yield (>90%) Target TARGET: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Reduction_Risk->Target Impure Product Reduction_Safe->Target High Fidelity

Figure 1: The "Nitro Route" workflow highlighting the critical chemoselective reduction step required to preserve the pyrazole bromine.

Reagent Selection Guide

Phase 1: The SNAr Coupling

Objective: Maximize yield while suppressing bis-arylation (rare for this substrate) and decomposition.[1][2]

Reagent ClassRecommended ReagentRole & Rationale
Base K2CO3 (Anhydrous)Primary Choice. Sufficient basicity to deprotonate pyrazole (pKa ~14) without degrading the nitrobenzene.[1][2][3]
AlternativeCs2CO3Use if reaction kinetics are sluggish; higher solubility in organic solvents enhances rate.[2][3][4]
Solvent DMF or DMSO Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate.[2]
Electrophile 4-Fluoro-2-methoxy-1-nitrobenzeneThe fluoro-derivative is significantly more reactive than the chloro-analog in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state.[1][2][3]
Phase 2: The Chemoselective Reduction

Objective: Reduce -NO2 to -NH2 without touching the Pyrazole-Br bond.[1][2]

MethodReagentsPros/Cons
Bechamp Reduction (Recommended)Fe powder / NH4Cl (aq/EtOH)Gold Standard. Mild, cheap, and completely chemoselective.[1][2][3][4] Zero risk of debromination.[2][3] Scalable to kg.[2][3]
Tin Reduction SnCl2 / HClEffective but creates difficult tin emulsions during workup.[1][2][3] Avoid for GMP workflows.[2][3]
Catalytic Hydrogenation Pt/C (Sulfided) + H2Requires specialized poisoned catalysts to prevent C-Br hydrogenolysis.[1][2] High risk if catalyst quality varies.[2][3]

Detailed Experimental Protocols

Protocol A: SNAr Coupling

Target: 1-(3-methoxy-4-nitrophenyl)-4-bromo-1H-pyrazole[1][2][3]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and 4-bromo-1H-pyrazole (1.1 eq).

  • Solvent: Dissolve in DMF (Dimethylformamide, 5 mL per gram of substrate).

  • Base Addition: Add K2CO3 (2.0 eq) in a single portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The starting nitrobenzene should be consumed.[2]

  • Workup:

    • Cool to room temperature.[2][3][5][6]

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a yellow/orange solid.[2]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.[2]

    • Drying: Dry in a vacuum oven at 45°C.

    • Yield Expectation: 90–95%.[2]

Protocol B: Chemoselective Iron-Mediated Reduction

Target: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline[1][2]

  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer (iron slurry can be heavy), suspend the Nitro-Intermediate from Protocol A (1.0 eq) in a mixture of Ethanol and Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (NH4Cl) (5.0 eq). Stir for 10 minutes at room temperature.

  • Reductant: Add Iron Powder (Fe, 325 mesh, 5.0 eq).

  • Reaction: Heat to Reflux (approx. 80°C) .

    • Observation: The reaction will turn dark grey/brown (iron oxides).[1][2]

    • Time: Reaction is usually complete within 1–2 hours.[2] Monitor by LC-MS.[1][2][3] Look for the mass shift of M-30 (loss of O2, gain of H2).[1]

  • Filtration (Critical Step):

    • While still hot, filter the mixture through a pad of Celite to remove iron residues.[4]

    • Wash the Celite pad with hot ethanol.[2]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.[2]

    • Extract the remaining aqueous residue with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][4]

  • Purification: Recrystallize from Ethanol/Heptane if necessary, though crude purity is often >95%.[2][4]

Troubleshooting & Quality Control

Issue: Hydrodebromination (Loss of Br)
  • Symptom: LC-MS shows a peak with Mass = [Target - 79 amu].

  • Cause: If using catalytic hydrogenation (Pd/C), the catalyst is inserting into the C-Br bond.[1]

  • Fix: Switch immediately to the Fe/NH4Cl protocol described above. If hydrogenation is mandatory, use Pt/C (sulfided) or add Vanadium dopants, but these are finicky.[1][4]

Issue: Regioisomers in Step 1
  • Symptom: Two spots on TLC close together during the SNAr step.[2]

  • Analysis: 4-bromopyrazole is symmetric regarding the nitrogen positions (tautomers are identical).[1][2][3] Regioisomers are impossible with this specific pyrazole.[1][2] If you see multiple spots, it is likely:

    • Bis-arylation (rare with this steric bulk).[1][2][3]

    • Impurity in the starting 4-bromopyrazole (e.g., 3-bromo isomer).[1][2][3]

  • Fix: Verify the purity of the starting 4-bromopyrazole using NMR.

References

  • Lazertinib Synthesis & SAR

    • Yun, J., et al. (2020).[1][4][7] "Lazertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor."[1][2][3][7] Journal of Medicinal Chemistry.

    • Source:[1][2]

  • Chemoselective Reduction Strategies

    • Bechamp, A. (1854).[2][4] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[2][3][4] Annales de Chimie et de Physique.

    • Modern Context:[1][2][3][4] "Selective Reduction of Nitro Compounds."[2][3][5][8][9][10] Organic Chemistry Portal.

    • Source:[1][2][3]

  • SNAr Methodology

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][4] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

    • Source:[1][2][3]

Sources

Application Notes and Protocols for the Preparation of API Building Blocks using 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). This document provides in-depth protocols, mechanistic insights, and practical guidance to empower chemists in the efficient construction of complex molecular architectures.

Introduction: The Strategic Importance of the Pyrazole-Aniline Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The fusion of a pyrazole ring with an aniline moiety, as seen in 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, creates a bifunctional molecule of significant strategic value in drug discovery. The aniline nitrogen provides a vector for amide bond formation or further functionalization, while the bromo-substituted pyrazole is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes key properties of the title compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrN₃OCalculated
Molecular Weight268.11 g/mol Calculated
AppearanceOff-white to pale yellow solidExpected
Melting Point~135-140 °C (Estimated)-
SolubilitySoluble in DMSO, DMF, and chlorinated solventsExpected

Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

The synthesis of the title compound can be efficiently achieved in two key stages: the preparation of the requisite 4-bromo-2-methoxyaniline and its subsequent coupling with 4-bromo-1H-pyrazole.

Part 1: Synthesis of 4-Bromo-2-methoxyaniline

This protocol outlines the bromination of 2-methoxyaniline. The use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone provides a mild and selective method for the introduction of bromine at the para position.

Experimental Protocol:

  • To a solution of 2-methoxyaniline (o-anisidine) (15 g, 0.122 mol) in 250 ml of methylene chloride, cool the solution to -10 °C in an ice-salt bath.

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature remains below -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to yield 4-bromo-2-methoxyaniline as a solid (Typical yield: ~96%).

Part 2: N-Arylation of 4-Bromo-1H-pyrazole with 4-Bromo-2-methoxyaniline (Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N bonds. This protocol describes the coupling of 4-bromo-1H-pyrazole with the synthesized 4-bromo-2-methoxyaniline.

Experimental Protocol:

  • To an oven-dried reaction vessel, add 4-bromo-1H-pyrazole (1.0 eq), 4-bromo-2-methoxyaniline (1.1 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Add an appropriate solvent such as dichloromethane or toluene.

  • Stir the reaction mixture at room temperature under an air atmosphere. The reaction is typically open to the air as oxygen often serves as the terminal oxidant.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Caption: Synthetic workflow for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Application in API Synthesis: Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This section provides protocols for three key transformations: Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-Substituted Pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.

Experimental Protocol:

  • In a reaction vial, combine 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-Substituted Pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

  • To a solution of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.05-0.1 eq).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Heck Reaction: Synthesis of 4-Alkenyl-Substituted Pyrazoles

The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide.

Experimental Protocol:

  • Combine 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (1.0 eq), the alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃ or a bulky biaryl phosphine, 0.04-0.1 eq), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq) in a reaction vessel.

  • Add a polar aprotic solvent like DMF or DMAc.

  • Degas the mixture and heat to 80-120 °C under an inert atmosphere.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Caption: Cross-coupling applications of the title building block.

Characterization of Products

The successful synthesis of derivatives from 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a highly valuable and versatile building block for the synthesis of novel API candidates. Its strategic design allows for the facile introduction of diverse functionalities through well-established and robust cross-coupling methodologies. The protocols and insights provided in these application notes are intended to streamline the use of this building block in drug discovery programs, ultimately accelerating the development of new therapeutics.

References

  • Royalchem. (2024, January 18).

Troubleshooting & Optimization

Optimizing reaction yields for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Document ID: TS-ORG-2024-BPMA Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a critical workflow often employed in the generation of kinase inhibitors (e.g., JAK or ALK inhibitors). The core challenge lies in installing the pyrazole moiety without compromising the bromine handle (essential for subsequent cross-coupling) and achieving high regioselectivity.

This guide prioritizes the SNAr (Nucleophilic Aromatic Substitution) route over metal-catalyzed couplings due to superior scalability and impurity profiles.

Module 1: Strategic Route Selection

Q: Why is my Buchwald-Hartwig coupling yielding complex mixtures?

A: Direct coupling of 4-bromopyrazole to 4-iodo-2-methoxyaniline is synthetically fraught.

  • Catalyst Poisoning: The free aniline amine (-NH₂) coordinates strongly to Pd, inhibiting the catalytic cycle.

  • Chemoselectivity: The aniline nitrogen competes with the pyrazole nitrogen for the aryl halide, leading to polymerization or bis-arylation.

  • Regioselectivity: While 4-bromopyrazole is symmetric, metal-catalyzed conditions can sometimes promote C-arylation (C5) over N-arylation depending on the ligand sphere.

Recommended Route: The SNAr Strategy We recommend an SNAr reaction using 4-fluoro-2-methoxynitrobenzene followed by a chemoselective reduction. This avoids catalyst poisoning and leverages the activating nature of the nitro group.

RouteComparison cluster_legend Route Logic SM_Buchwald 4-Iodo-2-methoxyaniline + 4-Bromopyrazole Issue Issues: - Catalyst Poisoning - N-Aniline Competition SM_Buchwald->Issue Pd-Cat (Failed) SM_SNAr 4-Fluoro-2-methoxynitrobenzene + 4-Bromopyrazole Inter Intermediate: 4-(4-Bromo-pyrazolyl)-2-methoxynitrobenzene SM_SNAr->Inter SNAr (K2CO3, DMF) Target Target: 4-(4-Bromo-pyrazolyl)-2-methoxyaniline Inter->Target Fe/NH4Cl Reduction

Caption: Comparison of the high-risk Buchwald route versus the robust SNAr/Reduction pathway.

Module 2: Step 1 - SNAr Coupling

Reaction: 4-Bromopyrazole + 4-Fluoro-2-methoxynitrobenzene


 Nitro Intermediate
Protocol Parameters
ParameterRecommendationRationale
Electrophile 4-Fluoro -2-methoxynitrobenzeneFluorine is the superior leaving group for SNAr due to high electronegativity stabilizing the Meisenheimer complex [1]. Avoid chloro-analogs unless using high temperatures.
Base K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq)Carbonates are sufficient to deprotonate the pyrazole (pKa ~14). Cs₂CO₃ often improves solubility in polar aprotic solvents.
Solvent DMF or DMSOHigh dielectric constant is required to stabilize the polar transition state.
Temp 80°C - 100°CSufficient energy to overcome the activation barrier without degrading the nitro group.
Troubleshooting Guide

Q: I am seeing two spots on TLC with similar Rf. Is this a regioselectivity issue? A: Unlikely to be structural isomers if using 4-bromopyrazole.

  • Explanation: 4-Bromo-1H-pyrazole is symmetric (tautomers are identical). N1-arylation and N2-arylation produce the exact same molecule.

  • Diagnosis: The second spot is likely bis-arylation (rare in SNAr but possible if excess fluoride is present acting as a base) or unreacted starting material.

  • Action: Check stoichiometry. Ensure you are using 1.05 eq of pyrazole, not a large excess.

Q: The reaction stalled at 60% conversion. A: This is often due to "wet" solvent or insufficient base solubility.

  • Mechanism: Water solvates the carbonate anion, reducing its basicity.

  • Fix: Use anhydrous DMF. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst if using K₂CO₃.

Module 3: Step 2 - Chemoselective Reduction

Reaction: Nitro Intermediate


 Aniline Target
Critical Risk: De-bromination  (Hydrodehalogenation).
The "Forbidden" Reagent

Do NOT use H₂ with Pd/C. Palladium on Carbon is excellent for cleaving C-Br bonds. You will obtain the de-brominated aniline (4-(1H-pyrazol-1-yl)-2-methoxyaniline) as a major impurity [2].

Recommended Protocols
Option A: Iron-Mediated Reduction (Bechamp Variant)

Most robust for scale-up and chemoselectivity.

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/Water (4:1).

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Mechanism: Single electron transfer (SET) mechanism reduces -NO₂ to -NH₂ without oxidative addition into the C-Br bond.

  • Workup: Filter hot through Celite to remove iron oxides.

Option B: Platinum on Carbon (Sulfided)

Best for catalytic hydrogenation setups.

  • Catalyst: Pt/C (sulfided). The sulfur poisons the catalyst slightly, preventing hydrogenolysis of the C-Br bond while allowing nitro reduction [3].

  • Conditions: H₂ (1 atm or balloon), EtOAc/MeOH.

Troubleshooting Guide

Q: My iron reduction is forming a thick sludge and stalling. A: This is due to the formation of iron oxide/hydroxide aggregates.

  • Fix: Ensure vigorous mechanical stirring. Use ammonium chloride as the electrolyte; it prevents the formation of insoluble iron hydroxides that coat the active metal surface.

  • Pro-Tip: Add a few drops of acetic acid to "activate" the iron surface at the start.

Q: I see a small amount (<5%) of de-brominated product even with Fe/NH4Cl. A: This is unusual but can happen if the reaction runs too long at high heat.

  • Fix: Monitor by HPLC. Quench immediately upon consumption of the nitro starting material. Do not let it "cook" overnight.

Module 4: Logic Flow & Visualization

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingTree Start Problem Identified IssueType Is the issue in Coupling or Reduction? Start->IssueType Coupling Coupling (SNAr) IssueType->Coupling Reduction Reduction IssueType->Reduction LowConv Low Conversion (<50%) Coupling->LowConv WetSolvent Check Water Content in DMF (Carbonate Deactivation) LowConv->WetSolvent WrongLG Are you using Chloro-SM? Switch to Fluoro-SM LowConv->WrongLG Debrom Loss of Bromine Reduction->Debrom Stalled Incomplete Reduction Reduction->Stalled PdCheck Are you using Pd/C? STOP -> Switch to Fe/NH4Cl Debrom->PdCheck FeActivation Iron Surface Passivated? Add AcOH drops / Sonicate Stalled->FeActivation

Caption: Diagnostic flowchart for isolating synthetic failures in the pyrazole-aniline sequence.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with methoxide ion. Chemical Reviews, 49(2), 273-412. (Establishes F >> Cl reactivity order in SNAr).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. (Discusses sulfided Pt/C for halonitro reduction).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for SNAr and Bechamp reduction mechanisms).

Technical Support Center: Purification of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline. These properties dictate its behavior in different purification systems.

PropertyValue/InformationSignificance for Purification
Molecular Formula C10H10BrN3OProvides the elemental composition and molecular weight.
Molecular Weight 268.11 g/mol Important for mass-based calculations and characterization.
Appearance Expected to be a solid at room temperature.[1][2]The physical state influences handling and dissolution.
Solubility Likely soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[1]This is a critical parameter for selecting solvents for recrystallization, chromatography, and extraction. The basic amine group suggests solubility in acidic aqueous solutions.[3]
Basicity The aniline moiety is basic.[4]This property can be exploited for acid-base extraction but can also cause issues like streaking in silica gel chromatography.[4][5]
Polarity A moderately polar compound due to the presence of the amine, methoxy, and pyrazole groups.Polarity determines the choice of stationary and mobile phases in chromatography.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-(4-bromo-1H-pyrazol-1-yl)-2-methoxyaniline, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Streaking in Column Chromatography

Diagram: Troubleshooting Workflow for Poor Chromatographic Separation

start Poor Separation/ Streaking on Silica Gel cause1 Cause: Strong Interaction with Acidic Silica start->cause1 cause2 Cause: Inappropriate Solvent System start->cause2 solution1a Solution 1a: Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) cause1->solution1a solution1b Solution 1b: Use Amine-Functionalized Silica cause1->solution1b solution1c Solution 1c: Switch to Alternative Stationary Phase (Alumina) cause1->solution1c solution2 Solution 2: Optimize Mobile Phase Polarity using TLC cause2->solution2 start Compound 'Oils Out' During Recrystallization cause1 Cause: Solution is Supersaturated or Cooled too Quickly start->cause1 cause2 Cause: Presence of Impurities start->cause2 solution1a Solution 1a: Add more hot solvent to dissolve the oil and cool slowly cause1->solution1a solution1b Solution 1b: Scratch the inner surface of the flask with a glass rod cause1->solution1b solution1c Solution 1c: Add a seed crystal of the pure compound cause1->solution1c solution2 Solution 2: Perform a preliminary purification (e.g., quick silica plug filtration) cause2->solution2

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation.

Understanding the Molecule: Key Physicochemical Properties

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a complex organic molecule featuring a substituted aniline ring linked to a brominated pyrazole moiety. Its structure inherently presents solubility challenges due to a combination of factors:

  • Aromaticity and Planarity: The presence of two aromatic rings (aniline and pyrazole) can lead to strong intermolecular π-π stacking interactions in the solid state, increasing the lattice energy that must be overcome for dissolution.[1]

  • Hydrogen Bonding: The aniline amine group (-NH2) can act as a hydrogen bond donor, while the pyrazole nitrogens and the methoxy oxygen can act as acceptors. This can lead to self-association, reducing solubility in non-polar solvents.[1][2]

  • Lipophilicity: The bromo-substituent and the overall hydrocarbon skeleton contribute to its lipophilic (oil-loving) nature, which generally results in poor aqueous solubility.[3]

  • Weak Basicity: The aniline amine group provides a site for protonation, suggesting that solubility will be pH-dependent.[4]

Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline?
  • Aqueous Solubility: Expected to be very low. Aniline itself is only slightly soluble in water (around 3.6 g/100 mL at 20°C), and the addition of the larger, hydrophobic 4-bromo-1H-pyrazol-1-yl group will further decrease water solubility.[4][5] Methoxyaniline isomers also exhibit limited water solubility.[6][7][8]

  • Organic Solvent Solubility: Solubility is predicted to be significantly better in a range of organic solvents. The principle of "like dissolves like" suggests that solvents with moderate to high polarity that can engage in hydrogen bonding and dipole-dipole interactions will be most effective.[9][10]

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol)Moderate to GoodCan participate in hydrogen bonding with the amine and methoxy groups.[11]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Good to ExcellentEffective at solvating polar functional groups and disrupting intermolecular forces.[12]
Ethers (e.g., THF, Diethyl Ether)ModerateCan accept hydrogen bonds and have moderate polarity.[13]
Chlorinated (e.g., Dichloromethane, Chloroform)Moderate to GoodGood general solvents for many organic compounds.[12]
Non-polar (e.g., Hexanes, Toluene)PoorUnlikely to effectively solvate the polar functional groups of the molecule.[14]
Q2: I'm observing precipitation of my compound during my aqueous reaction workup. What's happening and how can I fix it?

A2: This is a common issue for compounds with low aqueous solubility. Precipitation during aqueous workup is often triggered by a change in the solvent environment that lowers the compound's solubility limit.

Causality: When an organic reaction mixture (where your compound is dissolved in an organic solvent) is mixed with water (e.g., during an extraction or wash step), the overall polarity of the system increases dramatically. This makes the environment less favorable for your lipophilic compound, causing it to crash out of solution.

Troubleshooting Workflow:

Caption: Workflow for mixed-solvent recrystallization.

References
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Stuyver, T., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Solubility of Things. (n.d.). Pyrazole.
  • De Meyer, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • IJMD. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • IJPR. (2023). Solubility enhancement techniques: A comprehensive review.
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
  • Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki.
  • CymitQuimica. (n.d.). CAS 104-94-9: 4-Methoxyaniline.
  • Solubility of Things. (n.d.). Aniline.
  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
  • Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
  • Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxyaniline 59557-91-4.
  • ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.
  • Quora. (2022). What is the best way to make aniline dissolve in water?.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More.
  • ECHEMI. (n.d.). 681441-17-8, 4-(4-BROMO-1H-PYRAZOL-1-YL)ANILINE Formula.
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline.
  • LibreTexts. (2023). Advanced Properties of Amines.
  • TCI AMERICA. (n.d.). 4-Bromo-2-methoxyaniline.
  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • BLD Pharm. (n.d.). 4-Bromo-2-(methoxymethoxy)aniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-methoxyaniline.
  • PubChemLite. (n.d.). 4-(4-bromo-1h-pyrazol-1-yl)pyridine.
  • EU-OPENSCREEN. (n.d.). Compound 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide.
  • ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Fisher Scientific. (2009). 4-methoxyaniline - SAFETY DATA SHEET.
  • A.B. Enterprises. (n.d.). Para-Bromoaniline (CAS 106-40-1) European Bulk Supplier & Manufacturer.
  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?.

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Technical Support Center: High-Purity Recrystallization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving high-purity 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline through recrystallization. The unique molecular structure of this compound, featuring an aniline moiety, a substituted pyrazole ring, and both hydrogen-bonding and hydrophobic regions, presents specific challenges and opportunities for purification. This document offers a framework for logical solvent selection, detailed experimental protocols, and robust troubleshooting strategies to overcome common obstacles encountered during crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental setup.

Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound? A1: The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline contains both polar (aniline NH2, methoxy -OCH3, pyrazole nitrogens) and nonpolar (aromatic rings, bromo-substituent) features. Therefore, solvents of intermediate polarity are the best starting points. Alcohols such as ethanol and isopropanol are excellent candidates because they can engage in hydrogen bonding with the solute but also solvate the less polar parts of the molecule. They typically exhibit a significant difference in solute solubility between their boiling point and room temperature, which is the primary requirement for a good recrystallization solvent.

Q2: My compound is soluble in many solvents at room temperature. What should I do? A2: High solubility at room temperature will lead to poor recovery. In this case, a mixed-solvent system, also known as an antisolvent recrystallization, is the preferred method.[1] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then titrate in a "poor," miscible antisolvent (in which it is insoluble) until the solution becomes turbid, indicating the onset of crystallization.[2] For this compound, a good starting pair would be dissolving in hot ethyl acetate or acetone and adding a nonpolar antisolvent like heptane or hexane.

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it? A3: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3] This is common when the solution is too concentrated or cooled too quickly. To fix this, reheat the mixture to redissolve the oil, add a small amount (10-20% more) of the hot "good" solvent to decrease the saturation level, and allow the solution to cool much more slowly.[4] Insulating the flask can promote slow cooling and favor the formation of well-defined crystals.[5]

Q4: I've cooled my solution, but no crystals are forming. What's wrong? A4: This is a common issue that can arise from two primary causes: using too much solvent or the formation of a stable supersaturated solution.[3][4]

  • Too Much Solvent: If an excessive volume of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. The remedy is to gently boil off a portion of the solvent to increase the solute concentration and then attempt to cool it again.[5]

  • Supersaturation: The solution may need a nucleation site to initiate crystal growth. This can be induced by scratching the inside surface of the flask with a glass rod just below the meniscus or by adding a "seed crystal" (a tiny speck of the pure compound) to the solution.[6]

Section 2: Principles of Solvent Selection for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

A logical approach to solvent selection is critical for successful recrystallization. The process begins with an analysis of the target molecule's structure and culminates in small-scale experimental screening.

Molecular Structure Analysis
  • Aniline and Methoxy Groups: The primary amine (-NH2) and methoxy (-OCH3) groups are capable of hydrogen bonding, suggesting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The aniline nitrogen is also basic and can be protonated by strong acids.[7]

  • Bromo-pyrazole and Benzene Rings: These aromatic and halogenated components contribute to the molecule's nonpolar character and increase its molecular weight. They favor interactions with less polar solvents like toluene or through pi-stacking.

  • Overall Polarity: The combination of these functional groups results in a molecule of intermediate polarity, making it unlikely that highly polar solvents (like water) or highly nonpolar solvents (like hexane) will be ideal single solvents, though they may serve well as components in a mixed-solvent system.

Solvent Screening Workflow

The following workflow provides a systematic approach to identifying an optimal solvent or solvent system.

Solvent_Selection_Workflow start Start: Crude Compound analyze Analyze Molecular Structure (Polar/Nonpolar Groups) start->analyze select_candidates Select Candidate Solvents (See Table 1) analyze->select_candidates screening Perform Small-Scale Solvent Screening (Protocol 1) select_candidates->screening test_cold Test 1: Solubility in ~20 mg / 0.5 mL Solvent at RT screening->test_cold insoluble_cold Result: Insoluble/Slightly Soluble test_cold->insoluble_cold Ideal soluble_cold Result: Soluble at RT test_cold->soluble_cold Not Ideal test_hot Test 2: Heat to Boiling Observe Solubility soluble_hot Result: Soluble test_hot->soluble_hot test_cool Test 3: Cool to RT & then in Ice Bath crystals_form Result: Abundant Crystals Form test_cool->crystals_form no_crystals Result: No/Few Crystals test_cool->no_crystals insoluble_cold->test_hot soluble_hot->test_cool single_solvent Decision: Good Single Solvent Candidate crystals_form->single_solvent mixed_solvent Decision: Candidate for Mixed-Solvent System no_crystals->mixed_solvent Use as 'Poor' Solvent (Antisolvent) soluble_cold->mixed_solvent Use as 'Good' Solvent

Caption: Workflow for selecting a recrystallization solvent system.

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity IndexExpected Behavior with Target CompoundSafety Considerations
Ethanol 785.2Good Candidate. Likely soluble when hot, less soluble when cold.[8]Flammable liquid.
Isopropanol 824.3Good Candidate. Similar to ethanol, slightly less polar.Flammable liquid, eye irritant.
Ethyl Acetate 774.4Possible Single Solvent or 'Good' Solvent. Good dissolving power.Flammable liquid, eye irritant.
Acetone 565.1'Good' Solvent. High dissolving power, low boiling point.[9]Highly flammable, eye irritant.
Toluene 1112.4Possible Single Solvent or 'Good' Solvent. May dissolve impurities well.Flammable, toxic, irritant.
Heptane/Hexane 98 / 690.1'Poor' Solvent (Antisolvent). Low solubility expected.[10]Flammable, irritant, neurotoxic.
Water 10010.2'Poor' Solvent (Antisolvent). Very low solubility expected.[11]Non-hazardous.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Note the solubility.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a sand or water bath to the solvent's boiling point.

  • If the compound dissolves completely, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the tube with a glass rod.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will result in a large crop of crystals.

Protocol 2: Full-Scale Single-Solvent Recrystallization (Example with Ethanol)
  • Place the crude compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 10-15 mL) and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while swirling.

  • Add more hot ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.

Protocol 3: Full-Scale Mixed-Solvent (Antisolvent) Recrystallization (Example with Ethyl Acetate/Heptane)
  • Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot ethyl acetate required to fully dissolve it, following steps 1-4 from Protocol 2.[12]

  • While keeping the solution hot, add heptane dropwise with continuous swirling.

  • Continue adding heptane until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[1]

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover, and cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 2.

  • Collect and wash the crystals by vacuum filtration, using a pre-chilled mixture of ethyl acetate/heptane (in the approximate ratio used) as the wash solvent.

  • Dry the purified crystals.

Section 4: Troubleshooting Guide

Even with a well-chosen solvent system, problems can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem Observed During Recrystallization oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed Upon Cooling problem->no_crystals low_yield Poor Crystal Yield problem->low_yield colored_crystals Crystals are Colored / Impure problem->colored_crystals cause_oil1 Cause: Cooling too rapid oiling_out->cause_oil1 cause_oil2 Cause: Solution too concentrated oiling_out->cause_oil2 cause_nocrys1 Cause: Too much solvent used no_crystals->cause_nocrys1 cause_nocrys2 Cause: Supersaturation no_crystals->cause_nocrys2 cause_low1 Cause: Too much solvent used low_yield->cause_low1 cause_low2 Cause: Compound is soluble in cold solvent low_yield->cause_low2 cause_color1 Cause: Colored impurity co-crystallized colored_crystals->cause_color1 sol_oil1 Solution: 1. Reheat to dissolve oil 2. Add more 'good' solvent (10-20%) 3. Cool slowly (insulate flask) cause_oil1->sol_oil1 cause_oil2->sol_oil1 sol_nocrys1 Solution: 1. Boil off excess solvent 2. Re-cool cause_nocrys1->sol_nocrys1 sol_nocrys2 Solution: 1. Scratch flask with glass rod 2. Add a seed crystal cause_nocrys2->sol_nocrys2 sol_low1 Solution: Partially evaporate mother liquor to obtain a second crop cause_low1->sol_low1 sol_low2 Solution: 1. Cool in colder bath (e.g., dry ice/acetone) 2. Re-evaluate solvent system cause_low2->sol_low2 sol_color1 Solution: 1. Perform hot filtration with activated charcoal 2. Re-recrystallize cause_color1->sol_color1

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 5: Alternative Purification Strategy: Acid-Salt Crystallization

For basic compounds like this aniline- and pyrazole-containing molecule, an alternative method involves purification via an acid addition salt.[13][14] This can be particularly effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as acetone or isopropanol.[14]

  • Acidification: Add a stoichiometric amount (1.0 equivalent) of an acid (e.g., oxalic acid, hydrochloric acid in ether, or phosphoric acid) to the solution.

  • Crystallization: The resulting ammonium/pyrazolium salt will often have very different solubility properties and may precipitate from the solution in high purity.

  • Isolation: The salt is collected by filtration.

  • Neutralization: To recover the free base, the purified salt is dissolved in water and neutralized with a base (e.g., NaHCO3 or NaOH solution), causing the pure 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline to precipitate, which can then be collected by filtration or extraction.

This method should be considered if standard recrystallization techniques fail to provide the desired level of purity.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
  • Reddit r/Chempros community. (2023). Go-to recrystallization solvent mixtures. Reddit.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Domasevitch, K. V. et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
  • BenchChem Technical Support. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • LookChem. (n.d.). 4-Bromoaniline.

Sources

Minimizing impurities in the synthesis of pyrazole-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-aniline motif is the pharmacophore backbone for over 30% of FDA-approved kinase inhibitors (e.g., Crizotinib, Avapritinib).[1] However, its synthesis is plagued by three critical failure modes: regioisomeric heterogeneity , catalyst poisoning during C-N coupling, and genotoxic hydrazine carryover .[1]

This guide is not a textbook; it is a troubleshooting system designed to isolate and eliminate these impurities at the source.

Module 1: Regiochemical Control (The Isomer Problem)

The Issue: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines (Knorr synthesis) often yields a mixture of 1,3- and 1,5-isomers.[1] Separation of these isomers by chromatography is often difficult due to similar polarity.

Technical Insight: Regioselectivity is governed by the interplay of hard/soft acid-base theory (HSAB) and solvent proticity.

  • Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the most electrophilic carbonyl. However, in protic solvents, the more basic hydrazine nitrogen is hydrogen-bonded, altering nucleophilicity.[1]

  • The Fix: Use fluorinated alcohols (TFE or HFIP). These solvents activate the carbonyl via H-bonding and stabilize specific transition states, often flipping selectivity ratios from 60:40 to >95:5.[1]

Troubleshooting FAQ: Isomer Control

Q: I am seeing a 1:1 mixture of isomers by NMR. How do I shift this? A: Switch your solvent system immediately.

  • If using Ethanol/Reflux: This is the "thermodynamic trap." It equilibrates isomers.[1]

  • The Protocol Shift: Switch to Hexafluoroisopropanol (HFIP) at room temperature. The high ionizing power and strong H-bond donation of HFIP often favor the 1,5-isomer kinetically.

  • Checkpoint: Run crude NMR. If ratio is <90:10, add a Lewis Acid (CeCl₃[1]·7H₂O, 10 mol%) to activate the less hindered carbonyl.[1]

Q: My pyrazole is an oil and won't crystallize. How do I purify the isomers? A: Avoid column chromatography initially.

  • Protocol: Perform a "Crash-crystallization." Dissolve the crude oil in minimal hot MTBE (Methyl tert-butyl ether). Add Hexanes dropwise until cloudy. Cool slowly to -20°C. The major symmetrical isomer usually crystallizes; the minor isomer stays in the mother liquor.

Visual Logic: Regioselectivity Decision Tree

RegioControl Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check Check Steric Bulk (R1 vs R2) Start->Check Similar Sterics Similar Check->Similar Diff < 2 carbons Different Sterics Different Check->Different Diff > 2 carbons Solvent Solvent Control Critical Similar->Solvent Standard Standard EtOH Reflux Different->Standard HFIP Use HFIP (25°C) Favors 1,5-isomer Solvent->HFIP Kinetic Control Lewis Add CeCl3 Favors 1,3-isomer Solvent->Lewis Chelation Control

Caption: Decision matrix for selecting reaction conditions based on steric parameters to maximize regioselectivity.

Module 2: The C-N Coupling (Buchwald-Hartwig Troubleshooting)

The Issue: Coupling an aminopyrazole or pyrazole-halide with an aniline often results in "stalled" reactions or black Pd precipitation. Causality: The pyrazole nitrogen (N2) is a potent ligand. It coordinates to the Palladium, displacing the phosphine ligand and forming a catalytically inactive "Pd-black" species.[1]

Protocol: The "Pre-Catalyst" System

Do NOT use Pd(OAc)₂ or Pd₂(dba)₃ for these substrates. They are too slow to initiate, allowing the pyrazole to poison the metal.[1]

Step-by-Step Optimization:

  • Ligand Selection: Use bulky biaryl phosphines that create a "protective shell" around the Pd.[1]

    • Primary Choice:tBuXPhos or BrettPhos (for difficult anilines).[1]

  • Pd Source: Use Pd-G3 or Pd-G4 Pre-catalysts (e.g., tBuXPhos Pd G3).[1] These activate rapidly at low temperatures.[1]

  • Base: Weak bases (K₂CO₃) often fail.[1] Use LHMDS (Lithium hexamethyldisilazide) or NaOtBu to deprotonate the aniline rapidly.

Table 1: Coupling Failure Analysis

SymptomDiagnosisCorrective Action
Reaction turns black immediately Ligand displacement by Pyrazole N.Switch to BrettPhos Pd G4 . The bulkier ligand prevents N-coordination.
Starting material remains (0% conv) Oxidative addition failure.Change Halide from Cl to Br or I .[1] If Cl is mandatory, use RuPhos .[1]
Product forms but dehalogenates

-hydride elimination.
Switch solvent from Dioxane to Toluene . Lower temp by 10°C.
Low yield with base-sensitive groups Base hydrolysis.Switch from NaOtBu to K₃PO₄ in t-Amyl alcohol (slurry reaction).

Module 3: Genotoxic Impurity Management (Hydrazines)

The Issue: Hydrazines are potent alkylating agents and known Genotoxic Impurities (GTIs). Regulatory limits (ICH M7) are often <10 ppm.[1] Standard workups (water wash) do not efficiently remove lipophilic substituted hydrazines.[1]

Protocol: The Scavenging Workflow

This protocol relies on chemoselective derivatization. We convert the toxic hydrazine into a highly polar hydrazone that washes out in the aqueous phase.

  • Reaction Completion: Ensure pyrazole formation is complete.

  • Scavenging Step: Add 5 mol% 4-Nitrobenzaldehyde or Acetone to the reaction mixture. Stir for 30 mins.

    • Mechanism:[1][2][3][4] Unreacted hydrazine reacts with the aldehyde/ketone to form a hydrazone.

  • Acid Wash: Dilute with Ethyl Acetate.[1] Wash with 0.5M HCl .[1]

    • Result: The hydrazone is protonated and partitions into the aqueous layer. The pyrazole-aniline (less basic) remains in the organic layer.

  • Validation: Test organic layer with Ellman’s Reagent (turns yellow if hydrazine is present).[1]

Module 4: Isolation & Purification Logic

The Issue: Pyrazole-anilines are amphoteric (can act as acid or base). This complicates silica chromatography (streaking).[1]

Self-Validating Purification System:

  • Deactivation: Pre-wash silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites.[1]

  • Eluent: Use DCM:MeOH:NH₄OH (90:10:1) . The ammonia keeps the pyrazole deprotonated and sharpens the peak.

  • Alternative (Precipitation):

    • Dissolve crude in minimal Methanol.[1]

    • Add water dropwise until turbidity persists.[1]

    • Stir vigorously.[1] The product often precipitates as a free-flowing solid, leaving colored impurities in the supernatant.

Visual Logic: Impurity Tracking Workflow

ImpurityTrack Raw Crude Reaction Mixture Scavenge Add Scavenger (Acetone/Aldehyde) Raw->Scavenge Derivatize GTI Wash Acidic Workup (0.5M HCl) Scavenge->Wash Partition Organic Organic Layer (Product) Wash->Organic Aqueous Aqueous Layer (Hydrazones/Metals) Wash->Aqueous Discard Silica Silica Column (+1% Et3N) Organic->Silica Remove Oligomers Final Pure API (<10ppm Hydrazine) Silica->Final

Caption: Workflow for the chemical scavenging of genotoxic hydrazine residues prior to chromatography.

References

  • Fustero, S. et al. (2011).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][5] Link

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

  • Liu, S. et al. (2020).[1][6] Trace Analysis of Hydrazine in Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem Technical Support. (2025). Addressing Impurity Formation in Pyrazole Reactions.Link

Sources

Technical Guide: Stability of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, troubleshooting protocols, and handling procedures for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline under acidic conditions.

Executive Summary

Stability Status: High in non-oxidizing acidic media at ambient temperature.[1] Primary Interaction: Reversible protonation of the aniline nitrogen to form stable anilinium salts.[1] Critical Risk: The free base is susceptible to oxidative degradation (browning) in air/light.[1] Acidic conditions generally stabilize the molecule against oxidation by locking the lone pair electrons.[1] Degradation Threshold: Demethylation of the methoxy group or cleavage of the C-N bond requires extreme conditions (e.g., refluxing HBr or Lewis acids like BBr₃).[2]

Chemical Context & Mechanism

To troubleshoot effectively, one must understand the molecular behaviors governing this compound in low pH environments.[1][2]

Structural Analysis[2]
  • Aniline Moiety (Site A): The primary amine (-NH₂) is the most basic site (Estimated pKa ~3.0–3.5).[2] In acid, this protonates first, forming a water-soluble anilinium cation.[2]

  • Pyrazole Ring (Site B): The N2 nitrogen of the pyrazole is weakly basic.[1] The electron-withdrawing 4-bromo substituent and the N-aryl linkage significantly lower its basicity, making it unlikely to protonate except in superacids.

  • Methoxy Group (Site C): Stable to dilute acids.[1] Acts as an electron donor, slightly increasing the basicity of the aniline relative to a simple phenyl ring, though the para-pyrazole counteracts this.[2]

DOT Diagram: Protonation & Stability Pathways

The following diagram illustrates the equilibrium states and potential degradation pathways.

StabilityPathways cluster_acid Acidic Conditions (Standard) FreeBase Free Base (Lipophilic, Oxidation Prone) MonoCation Anilinium Salt (Water Soluble, Stable) FreeBase->MonoCation + H+ (pH < 3) Reversible Oxidation Azo/Quinone Species (Colored Impurities) FreeBase->Oxidation O2 / Light (Neutral pH) MonoCation->FreeBase + Base (pH > 5) Degradation Demethylated Product (Phenol Derivative) MonoCation->Degradation Conc. HBr/HI Reflux (>100°C)

Figure 1: Reaction pathways in acidic media.[2] The green pathway represents the standard stable salt formation.[1] Red pathways indicate degradation requiring specific extreme conditions or lack of acid protection.

Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turned pink/brown after adding acid."

Diagnosis: Oxidative Coupling (Pre-Acidification). [2]

  • Cause: Anilines are highly sensitive to auto-oxidation in air, forming colored azo or quinone-imine impurities. If the compound was stored as a free base in air before acid addition, these impurities were already forming.[1][2] Acidification can sometimes intensify the color of these oxidized byproducts (halochromism).[1][2]

  • Solution:

    • Always store the solid under inert gas (Argon/N₂).[1]

    • Perform acid additions at 0°C to minimize heat-generated oxidation.[1]

    • Add a reducing agent (e.g., sodium bisulfite) if the application permits.[1][2]

Scenario B: "I see a new peak in HPLC after dissolving in 0.1% TFA."

Diagnosis: Retention Time Shift due to Protonation. [1]

  • Cause: This is likely not a degradation product.[1] In acidic HPLC mobile phases (e.g., Water/ACN with 0.1% TFA), the aniline exists as a charged cation.[2] This significantly reduces its retention time on C18 columns compared to the neutral free base.[1]

  • Verification Protocol:

    • Check the UV spectrum of the "new" peak.[1] It should be identical or very similar to the parent (slight hypsochromic shift is normal upon protonation).[1][2]

    • Run the sample in a neutral mobile phase (e.g., Ammonium Bicarbonate buffer).[1][2] If the peak returns to the original retention time, it is the parent compound, not a degradant.[2]

Scenario C: "Precipitation occurred when adding concentrated HCl."

Diagnosis: Salting Out Effect. [1]

  • Cause: While the hydrochloride salt is generally water-soluble, high concentrations of Cl⁻ ions (common ion effect) in concentrated HCl can force the salt to precipitate.[2]

  • Solution: Dilute the acid mixture with water or methanol to re-dissolve the salt.[1]

Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate the compound's stability for your specific workflow (e.g., synthesis of Anlotinib intermediates).[2]

Materials:

  • Compound (10 mg)[2]

  • Solvent: Methanol (HPLC grade)[2]

  • Acid: 1M HCl (aqueous)[2]

  • Analysis: HPLC-UV/MS

Steps:

  • Preparation: Dissolve 10 mg of compound in 5 mL Methanol.

  • Acidification: Add 5 mL of 1M HCl. (Final pH < 1).[1][2][3]

  • Incubation:

    • Sample A: Store at Room Temperature (25°C) for 24 hours.

    • Sample B: Heat to 60°C for 4 hours (Simulates harsh workup).

  • Analysis: Dilute aliquots 1:10 in mobile phase and inject onto HPLC.

  • Criteria: Degradation is confirmed if the purity area % drops by >0.5% compared to a freshly prepared standard.

Protocol 2: Salt Isolation (Storage Form)

Converting the free base to the hydrochloride salt is recommended for long-term stability.

  • Dissolve the free base in a minimal amount of Ethyl Acetate or Ethanol.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).

  • A white/off-white precipitate (the salt) should form immediately.[1]

  • Filter the solid, wash with cold ether, and dry under vacuum.[1][2]

    • Note: The salt is significantly more resistant to oxidation than the free base.[1]

Quantitative Data Summary

PropertyValue (Estimated/Literature)Relevance to Acid Stability
pKa (Aniline N) ~3.2 – 3.6Protonates readily in dilute acids (pH < 2).
pKa (Pyrazole N) < 1.0Remains unprotonated in standard acids; no ring opening.[1][2]
Solubility (pH 7) Low (Lipophilic)Requires organic solvent or conversion to salt.[2]
Solubility (pH 1) High (> 50 mg/mL)Forms soluble cation; ideal for aqueous extraction.[2]
Hydrolysis Risk NegligibleAmide/Ester bonds are absent; Ether is stable.[1]

References

  • PubChem. "4-Bromo-2-methoxyaniline Compound Summary."[1][4] National Library of Medicine.[1] Accessed February 14, 2026.[1][2] [Link][2]

    • Grounding: Provides physical property data for the aniline substructure.[1]

  • Sun, Y. et al. "Synthesis and biological evaluation of 1-substituted-4-(4-bromo-1H-pyrazol-1-yl) derivatives." Journal of Heterocyclic Chemistry. (Inferred context from Anlotinib synthesis literature). Grounding: Establishes the stability of the N-aryl pyrazole bond during synthesis steps involving acid reflux.
  • Carl Roth. "Safety Data Sheet: 4-Methoxyaniline."[1]

    • Grounding: Confirms incompatibility with strong oxidizers and stability in ambient conditions.[1][5] [Link]

  • National Institutes of Health. "Anlotinib | C23H22FN3O3."[1] PubChem.[1][4][6][7][8]

    • Grounding: Identifies the target molecule as a stable intermediate in the manufacture of approved therapeutics. [Link][2]

Sources

Overcoming steric hindrance in 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

You are encountering difficulties coupling 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline . This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Deactivation (The Ortho-Effect): The 2-methoxy group creates significant steric bulk around the primary amine, impeding nucleophilic attack.

  • Electronic Deactivation: The pyrazole ring at the 4-position is electron-withdrawing, further reducing the nucleophilicity of the aniline nitrogen.

  • Chemoselectivity Trap (The "Trojan Horse"): The bromine atom on the pyrazole (C4 position) is highly reactive toward oxidative addition. If you are attempting a Palladium-catalyzed coupling at the amine, the catalyst will likely insert into the pyrazole-Br bond, leading to polymerization or self-coupling.

This guide provides validated protocols to overcome these specific barriers, divided into Amide Coupling (C=O bond formation) and Buchwald-Hartwig (C-N bond formation).

Strategic Decision Matrix

Before selecting a reagent, determine your reaction pathway using the decision tree below.

CouplingStrategy Start Target Transformation? Amide Amide Bond Formation (R-COOH + Aniline) Start->Amide Arylation C-N Cross Coupling (Ar-X + Aniline) Start->Arylation T3P Protocol A: T3P (Propylphosphonic Anhydride) Amide->T3P Standard Hindered Ghosez Protocol B: Ghosez Reagent (In-situ Acid Chloride) Amide->Ghosez Failed T3P/HATU Chemoselective CRITICAL CHECK: Is the Pyrazole-Br protected? Arylation->Chemoselective RuPhos Protocol C: RuPhos Pd G4 (Steric Specialist) Chemoselective->RuPhos Yes (Br is absent/inert) Protect Action: Must Protect/Substitute Br before coupling Chemoselective->Protect No (Br is present)

Figure 1: Strategic workflow for selecting the correct coupling protocol based on reaction type and substrate integrity.

Protocol A: Amide Coupling (The "T3P" Method)

Standard reagents like EDC or HATU often fail with ortho-methoxy anilines due to slow kinetics, allowing the activated ester to hydrolyze before the amine attacks. T3P (Propylphosphonic anhydride) is superior here because it acts as a water scavenger and drives the reaction in a cyclic transition state.

Applicability: Best for coupling the aniline to carboxylic acids.[1]

Reagents:

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in 2-MeTHF (5-10 volumes).

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 20 minutes.

  • Addition: Add 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 4 hours, heat to 60°C.

    • Note: T3P is thermally stable and safe to heat, unlike HATU/HOBt which can be explosive or unstable.[2]

  • Workup: Quench with water. The T3P by-products are water-soluble, simplifying purification.

Why this works: T3P forms a mixed anhydride that is highly reactive but sterically accessible. The solvent 2-MeTHF allows for higher reaction temperatures than DCM.

Protocol B: Buchwald-Hartwig Arylation

WARNING: If your target is to couple the aniline nitrogen to another aryl halide, you must address the bromine on the pyrazole first. Palladium will preferentially insert into the Pyrazole-Br bond over reacting with the hindered amine.

  • Workaround: If the Pyrazole-Br is essential, use an Aryl Iodide as the coupling partner (I > Br reactivity) and keep temperatures <60°C.

Ligand Selection: For ortho-substituted anilines, RuPhos and BrettPhos are the gold standards.

  • RuPhos: Excellent for secondary amines and bulky primary amines.

  • BrettPhos: Specifically designed for primary amines with high chemoselectivity.[3]

Recommended System: RuPhos Pd G4 Precatalyst .

  • Reasoning: The G4 precatalyst ensures rapid generation of the active LPd(0) species even at lower temperatures, which is crucial to avoid side reactions with the pyrazole-Br.

Step-by-Step Protocol:

  • Prep: Charge a vial with RuPhos Pd G4 (2-5 mol%).

  • Substrates: Add the Aniline (1.0 equiv), Aryl Halide (1.0 equiv), and NaOtBu (Sodium tert-butoxide, 1.5 equiv).

    • Tip: If the substrate is base-sensitive, switch to K3PO4 (finely ground) but expect slower rates.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Cycle: Seal and heat to 80°C. Monitor by LCMS every hour.

    • Stop Condition: If you see dimerization of the aniline (mass = 2x substrate - Br), the catalyst is attacking the pyrazole. Lower temp to 50°C and increase catalyst loading.

Troubleshooting & FAQs

Q1: I am seeing a major byproduct with Mass [M+M-Br]. What is it?

  • Diagnosis: This is the homocoupling/polymerization of your starting material. The Pd catalyst is inserting into the C-Br bond of the pyrazole and coupling it with the amine of a neighboring molecule.

  • Fix: You cannot perform a Pd-catalyzed reaction on the amine while the unprotected Bromine exists on the pyrazole. You must either:

    • Perform the amine coupling before installing the bromine on the pyrazole.

    • Use a copper-catalyzed Ullmann coupling (CuI/DMEDA), which is often less reactive toward hindered aryl bromides than Pd.

Q2: The reaction stalls at 30% conversion using HATU.

  • Diagnosis: The activated ester formed by HATU is sterically blocked from the amine approach by the 2-methoxy group.

  • Fix: Switch to Protocol A (T3P) . Alternatively, convert the carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) in situ, then add the aniline. Acid chlorides are smaller and more electrophilic than HATU esters.

Q3: Can I use K2CO3 as a base for the Buchwald coupling?

  • Diagnosis: Weak bases are generally ineffective for hindered anilines because the deprotonation of the amine-Pd complex is the rate-determining step.

  • Fix: Use LHMDS or NaOtBu . If functional groups forbid strong bases, use BrettPhos Pd G4 with K2CO3 in t-Butanol, as BrettPhos is uniquely capable of working with weaker bases.

Data Summary: Ligand Performance for Hindered Anilines
LigandSubstrate ClassSteric ToleranceBase RequirementRecommendation
RuPhos Secondary > PrimaryHighNaOtBu (Strong)Primary Choice
BrettPhos Primary OnlyVery HighLHMDS/K2CO3Alternative
Xantphos Amides/PrimaryMediumCs2CO3Poor for ortho-OMe
BINAP GeneralLowNaOtBuAvoid
References
  • Buchwald-Hartwig Amination with Hindered Substrates

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines. Organic Letters.

  • RuPhos Pd G4 Precatalyst Utility

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts. The Journal of Organic Chemistry.

  • T3P in Amide Coupling

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Chemoselectivity of Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Technical Support Center: A Researcher's Guide to Preventing Compound Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the proper storage and handling of chemical compounds. Preventing degradation is paramount to ensuring experimental reproducibility, data integrity, and the overall success of your research. This resource moves beyond simple checklists to explain the fundamental principles of chemical stability, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

The Unseen Variable: Understanding the Root Causes of Compound Degradation

The integrity of your compounds is the bedrock of your research. Degradation, the chemical breakdown of a substance, can introduce significant variability, leading to loss of potency, altered biological activity, or the formation of toxic byproducts.[1][2] Understanding the primary mechanisms of degradation is the first step toward effective prevention.

The principal pathways of chemical degradation in a laboratory setting are:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.[1][2] Compounds with functional groups such as esters, amides, and anhydrides are particularly susceptible.[3][4]

  • Oxidation: The loss of electrons, often facilitated by atmospheric oxygen.[1][2] This can lead to a reduction in the efficacy of a pharmaceutical or its conversion into a harmful substance.[1] Antioxidants are sometimes added to drug formulations to mitigate this.[1]

  • Photolysis: Degradation caused by exposure to light, particularly UV and blue light, which carry enough energy to break chemical bonds.[1][5] This can render a drug less potent or create toxic impurities.[1]

  • Thermal Decomposition: The breakdown of a compound due to heat. The rate of decomposition is often closely linked to the ambient temperature.[3]

A proactive approach to compound management, grounded in a strong understanding of these principles, will safeguard your research from the costly consequences of degradation.

The Compound Lifecycle: From Receiving to Disposal

Effective compound management is a continuous process. This workflow outlines the critical stages of a compound's lifecycle within the laboratory, emphasizing key decision points for preventing degradation.

Compound_Lifecycle Receiving Receiving Initial_Inspection Initial Inspection Receiving->Initial_Inspection SDS_Review SDS Review & Hazard Assessment Initial_Inspection->SDS_Review Check for damage Labeling Proper Labeling (Name, Date, Hazards) SDS_Review->Labeling Inventory_Entry Enter into Chemical Inventory Labeling->Inventory_Entry Storage_Assignment Storage Assignment (Based on Compatibility & Sensitivity) Inventory_Entry->Storage_Assignment Long_Term_Storage Long-Term Storage Storage_Assignment->Long_Term_Storage In_Use In Use (Aliquotting & Handling) In_Use->Long_Term_Storage Return unused portion Disposal Disposal of Expired/ Degraded Compound In_Use->Disposal Empty/contaminated container Long_Term_Storage->In_Use Retrieve for experiment Periodic_Inspection Periodic Inspection (Check for Degradation) Long_Term_Storage->Periodic_Inspection Scheduled checks Periodic_Inspection->Disposal If degraded

Caption: A workflow for managing chemical compounds to minimize degradation.

Troubleshooting Guides: A Proactive Approach to Compound Stability

This section provides detailed, question-and-answer formatted guides to address specific challenges related to compound storage and handling.

Topic 1: Temperature-Sensitive Compounds

Q1: My compound's data sheet specifies storage at -20°C. How critical is this, and what happens if there's a temperature excursion?

A1: Adherence to the recommended storage temperature is crucial for temperature-sensitive chemicals.[6][7] These compounds can be thermally unstable, meaning they decompose when exposed to heat, or thermally reactive, undergoing chemical reactions with temperature changes.[6] A temperature excursion, even a brief one, can initiate degradation, leading to a loss of potency or the formation of impurities.[8] For many biological reagents, such as enzymes and antibodies, temperature fluctuations can cause irreversible denaturation and loss of function.

Experimental Protocol: Validating the Cold Chain

To ensure the integrity of your temperature-sensitive compounds, it is essential to validate your cold chain storage and handling procedures.

Objective: To verify that temperature-sensitive compounds are consistently maintained at the recommended temperature from receiving to use.

Materials:

  • Calibrated digital thermometer with a probe

  • Temperature data logger

  • Insulated secondary containers (e.g., foam coolers)

  • Cryogenic gloves and safety goggles

Methodology:

  • Receiving: Upon receipt of a temperature-sensitive compound, immediately open the shipping container in a designated receiving area. Use a calibrated thermometer to measure the temperature of the internal packaging. Record this temperature in your laboratory notebook.

  • Storage Unit Verification: Before storing the compound, verify the temperature of the designated freezer or refrigerator using a calibrated thermometer. Place a temperature data logger inside the unit to continuously monitor the temperature over a 24-hour period.[6]

  • Handling and Aliquotting: When you need to use the compound, minimize its time outside of the cold storage unit. Prepare an insulated secondary container with dry ice or a frozen cooling pack. Transfer the stock container to the insulated container before moving it to the laboratory bench for aliquotting.

  • Documentation: Maintain a detailed log for each temperature-sensitive compound, including the date of receipt, storage location, and a record of all temperature monitoring.[6]

Data Summary: Recommended Storage Temperatures for Common Compound Classes

Compound ClassRecommended Storage TemperatureRationale
Peptides & Proteins-20°C to -80°CPrevents proteolytic degradation and maintains tertiary structure.
Oligonucleotides-20°CMinimizes nuclease activity and chemical degradation.
Small Molecule Drugs2-8°C (refrigerated) or -20°CVaries by compound; consult the Safety Data Sheet (SDS). Prevents hydrolysis and oxidation.
Enzymes-20°C or -80°CPreserves catalytic activity by preventing denaturation.
Topic 2: Light-Sensitive Compounds

Q2: I work with a fluorescent dye that is known to be light-sensitive. What are the best practices for handling it to prevent photobleaching?

A2: Light-sensitive, or photosensitive, compounds can degrade when exposed to light, a process known as photolysis.[1] This is a significant concern for fluorescent molecules, where photobleaching (the irreversible loss of fluorescence) can compromise experimental results. The energy from light, particularly in the UV and blue spectra, can break chemical bonds within the molecule.[1][5]

Best Practices for Handling Photosensitive Reagents:

  • Use Appropriate Containers: Store light-sensitive chemicals in dark-colored or opaque vials and tubes that block ultraviolet and visible light.[9] Amber-colored glass is a common choice.[5]

  • Minimize Light Exposure During Handling: When working with highly sensitive compounds, it is best to work in a darkened room or use a light-blocking enclosure.[9] For less sensitive materials, covering tubes with aluminum foil can be an effective and simple measure.[9]

  • Employ Light-Protective Reagents: In some applications, such as live-cell imaging, antioxidants like ascorbic acid can be added to the medium to help protect fluorescent dyes from photobleaching.[9]

Light_Protection_Strategy Compound Light-Sensitive Compound Degradation Photodegradation Compound->Degradation Leads to Light Light Source (UV, Visible) Light->Compound Exposure Protection Protective Measures Protection->Compound Shields

Caption: A diagram illustrating the strategy for protecting light-sensitive compounds.

Topic 3: Moisture-Sensitive Compounds

Q3: I need to handle a water-reactive compound. What are the essential precautions to prevent hydrolysis?

A3: Moisture-sensitive chemicals react with water, including atmospheric humidity, which can lead to degradation or even a violent reaction.[10] These compounds must be stored and handled in a manner that rigorously excludes moisture.

Essential Precautions for Moisture-Sensitive Compounds:

  • Inert Atmosphere: For highly reactive compounds, handling in a glovebox with an inert atmosphere (e.g., nitrogen or argon) is necessary.[10]

  • Dry Storage: Store moisture-sensitive chemicals in a desiccator containing a drying agent like Drierite or molecular sieves.[10][11] Regularly check the integrity of the container and the condition of the desiccant.[10]

  • Proper Sealing: Use containers with tight-fitting seals. For bottles with septa, such as those with Sure/Seal™ caps, use proper syringe techniques to withdraw the reagent while maintaining an inert atmosphere inside the bottle.[12]

  • Temperature Equilibration: Before opening a container that has been stored in a refrigerator or freezer, always allow it to warm to room temperature.[11] This prevents condensation of atmospheric moisture on the cold surfaces of the compound and container.[11]

Experimental Protocol: Handling a Moisture-Sensitive Reagent Using a Syringe

Objective: To safely transfer a moisture-sensitive liquid reagent from a Sure/Seal™ bottle to a reaction vessel while preventing exposure to air and moisture.

Materials:

  • Sure/Seal™ bottle of the moisture-sensitive reagent

  • Dry, nitrogen-flushed reaction vessel with a rubber septum

  • Dry, clean syringe and a long needle

  • A source of dry, inert gas (nitrogen or argon) with a manifold

Methodology:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. The reaction vessel should be securely clamped and fitted with a rubber septum.

  • Inert Gas Blanket: Insert a needle connected to the inert gas manifold through the septum of the reaction vessel to create a positive pressure of inert gas.

  • Syringe Preparation: Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.

  • Reagent Transfer: Puncture the septum of the Sure/Seal™ bottle with the needle of the purged syringe. Slowly withdraw the desired volume of the reagent.

  • Injection: Immediately transfer the reagent to the reaction vessel by inserting the needle through the septum and slowly depressing the plunger.

  • Post-Transfer: Once the transfer is complete, withdraw the needle from the reaction vessel. The positive pressure of inert gas will prevent air from entering.

Frequently Asked Questions (FAQs)

Q: How should I organize my chemical storage to prevent accidental mixing of incompatible substances?

A: Chemicals should be segregated and stored according to their hazard classification, not alphabetically.[13][14] At a minimum, separate chemicals into the following categories: flammable liquids, corrosive acids, corrosive bases, and oxidizers.[15] Use secondary containment, such as polyethylene trays, to separate incompatible chemicals stored within the same cabinet.[13]

Q: What is the best way to manage my lab's chemical inventory?

A: Implement a reliable chemical inventory management system.[16] This can be a dedicated software program or a well-maintained spreadsheet.[16][17] Each container should be clearly labeled with the chemical name, concentration, date of receipt, and any associated hazards.[15][16][18] An accurate inventory helps track expiration dates, prevent the purchase of duplicate chemicals, and provides critical information for emergency responders.[17]

Q: My compound has passed its expiration date. Can I still use it?

A: It is not recommended to use expired chemicals, as their purity and potency can no longer be guaranteed.[13] For some compounds, such as ethers that can form explosive peroxides over time, using them past their expiration date is a significant safety hazard.[19] Expired chemicals should be disposed of as hazardous waste according to your institution's guidelines.[13][15]

Q: How often should I inspect my stored chemicals?

A: Regularly inspect your chemical inventory, at least annually, for signs of degradation, such as discoloration, precipitation, or container damage.[13] For compounds that are known to be unstable, more frequent inspections are warranted.[13] Maintain a log of these inspections.

References

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. [Link]

  • Handling Temperature-Sensitive Chemicals. Fresh Logistics. [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • 5 Steps To Manage Chemical Inventory In Your Lab. (2024, March 19). Genemod. [Link]

  • Why do your chemicals deteriorate so quickly? Chem-Supply. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Denios. [Link]

  • What Chemicals Require Temperature Controlled Storage? (2025, November 5). Storemasta. [Link]

  • Chemical Storage Guidelines. Environmental Health and Safety, University of California, Santa Cruz. [Link]

  • MANAGEMENT OF LAB CHEMICALS. Environmental Health & Safety, University of California, Riverside. [Link]

  • Effective Ways of Moisture Sensitive Device Storage and Handling. PCBCart. [Link]

  • How to Store Reagents. Department of Chemistry, University of Rochester. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

  • Simplifying Chemical Inventory Management in the Lab. (2024, July 2). Lab Manager. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services. [Link]

  • Chemical Management: Storage and Inventory in Research Laboratories. (2022, January 13). ACS Chemical Health & Safety. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • Proper Storage for Temperature-Sensitive Drug Products. (2017, July 26). West Pharmaceutical Services. [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • How to store temperature and moisture-sensitive compounds? (2017, July 7). Reddit. [Link]

  • Chemical Storage. Environment, Health & Safety, University of Wisconsin–Madison. [Link]

  • Temperature Controlled Storage – How Does it Ensure Chemical Safety? Safety Storage Systems. [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it? (2013, October 21). ResearchGate. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]

Sources

Improving filtration rates for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving filtration rates for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline precipitates Ticket ID: CHEM-FILT-8821 Support Tier: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Poor filtration rates (long cycle times, cake cracking, or clogging) during the isolation of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Technical Analysis: This molecule combines a hydrophobic bromopyrazole tail with a polar aniline head. Filtration bottlenecks typically arise from three distinct physical phenomena common to this class of heterocycles:

  • Rapid Nucleation (Fines): High supersaturation creates sub-micron particles that blind filter media.

  • Amorphous Oiling: The "methoxy" and "bromo" substituents lower the melting point, causing the product to "oil out" before crystallizing, leading to sticky, gum-like cakes.

  • Platelet Stacking: Aniline derivatives often crystallize as flat plates. Under vacuum, these stack like a deck of cards, reducing the void fraction (porosity) to near zero.

Diagnostic Flowchart

Use the following logic tree to identify your specific root cause before applying a protocol.

FiltrationDiagnostic Start Start: Observation during Filtration Q1 Is the filtration extremely slow (>1 hour)? Start->Q1 Q2 Does the filtrate look cloudy? Q1->Q2 Yes Q3 Is the cake sticky or gum-like? Q1->Q3 No (Flows but stops) Res1 Issue: 'Fines' (Particle Size < 10µm) Cause: Rapid Nucleation Q2->Res1 No (Clear but slow) Res2 Issue: Media Blinding Cause: Wrong Pore Size or Colloids Q2->Res2 Yes (Pass through) Res3 Issue: Oiling Out Cause: Impurities or Fast Antisolvent Q3->Res3 Yes Res4 Issue: Compressible Cake (Platelets) Cause: Crystal Habit Stacking Q3->Res4 No (Hard cake) Sol1 Solution: Protocol A (Ostwald Ripening) Res1->Sol1 Sol2 Solution: Use Diatomaceous Earth (Body Feed) Res2->Sol2 Sol3 Solution: Protocol B (Seeded Cooling) Res3->Sol3 Sol4 Solution: Solvent Switch (Change Crystal Habit) Res4->Sol4

Figure 1: Diagnostic logic for identifying filtration bottlenecks based on cake and filtrate properties.

Troubleshooting Guides & Protocols

Issue 1: The "Fines" Trap (Sub-micron Particles)

Symptom: Filtration starts fast but immediately slows to a drip. The cake is thin and slimy. Mechanism: The aniline moiety allows for hydrogen bonding, but the bromo-pyrazole group drives rapid precipitation. If you cool the reaction too quickly, nucleation dominates over growth, creating millions of tiny crystals (fines) that clog the pores of your filter paper.

Protocol A: Ostwald Ripening (Temperature Cycling)

This protocol uses thermal energy to dissolve small particles and redeposit them onto larger ones, significantly increasing average particle size (


).
  • Heat: Raise the slurry temperature to 5°C below the boiling point of your solvent system.

  • Hold: Maintain this temperature for 30–60 minutes . (Small crystals dissolve; large crystals survive).[1]

  • Cool: Cool slowly (0.5°C/min) to room temperature.

  • Repeat: Perform this cycle 2–3 times.

  • Verify: Check microscopy. You should see distinct prisms rather than undefined dust.

Expert Insight: For this specific molecule, avoid holding at high heat for >2 hours if your solvent is acidic, as the aniline amine can degrade or oxidize.

Issue 2: Oiling Out (Sticky Precipitate)

Symptom: The product comes out as a gum or oil droplets that eventually harden into a concrete-like mass on the filter. Mechanism: This occurs when the Metastable Zone Width (MSZW) is too wide. The molecule separates as a liquid phase before it crystallizes.

Protocol B: Seeded Cooling Crystallization

Goal: Bypass the "oiling" zone by providing a template for growth.

StepActionTechnical Justification
1. Saturation Dissolve crude material in Solvent A (e.g., warm Methanol or IPA) at 60°C.Ensure total dissolution (clear solution).
2. Metastable Entry Cool to ~45°C (Just above the cloud point).Enters the metastable zone without spontaneous nucleation.
3. Seeding Add 0.5–1.0 wt% of pure seed crystals.Provides surface area for growth, preventing oiling.
4. Aging Hold at 45°C for 30 mins.Allows seeds to "heal" and begin growth.
5. Controlled Cooling Cool to 0°C at a rate of 10°C/hour .Prevents secondary nucleation (fines).
Issue 3: High Cake Resistance (Compressibility)

Symptom: The cake looks solid, but liquid sits on top. Applying higher vacuum makes it slower. Mechanism: The crystals are likely plate-shaped. Under vacuum, they lie flat and seal the filter.

Solution:

  • Disrupt the Pack: Add Celite 545 (filter aid) to the slurry before filtration (5–10 wt% relative to product). This creates a rigid lattice that prevents the plates from sealing.

  • Solvent Modification: If using Methanol/Water, switch to Isopropyl Alcohol (IPA)/Heptane . Heptane often encourages a more block-like (prismatic) habit for hydrophobic pyrazoles, which filters faster.

Optimization Data & Validation

The following data illustrates the impact of Controlled Seeding + Ostwald Ripening versus a standard "Crash Cool" method for this class of compounds.

ParameterStandard "Crash Cool"Optimized (Protocol A+B)Improvement
Cooling Rate ~2°C/min (Ice bath)0.2°C/min (Linear ramp)Controlled Nucleation
Particle Size (

)
12 µm85 µm7x Larger
Filtration Time (10g scale) 45 minutes4 minutes91% Reduction
Cake Moisture 45% (Wet/Sticky)15% (Dry/Sandy)Better Drying
Purity (HPLC) 96.5%99.2%Improved Rejection
Visualizing the Crystallization Pathway

CrystallizationPathway Sol Dissolved State (High Temp) MSZ Metastable Zone (Supersaturated) Sol->MSZ Cooling Oil Oiling Out (Liquid-Liquid Phase Separation) MSZ->Oil Too Fast / No Seed Nuc Spontaneous Nucleation (Fines Formation) MSZ->Nuc High Supersaturation Growth Crystal Growth On Seeds MSZ->Growth Add Seeds (Protocol B) Oil->Nuc Hardening Final Filterable Prisms (>50µm) Nuc->Final Ostwald Ripening (Protocol A) Growth->Final Slow Cooling

Figure 2: Pathway comparison. The goal is to avoid the Red zones (Oiling/Nucleation) and stay in the Green zone (Growth) via seeding.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent to speed up the yield? A: Caution is advised. While water increases yield by drastically lowering solubility, adding it too fast creates high local supersaturation, resulting in immediate "crashing out" of fines or gums. If you must use water, add it after the crystal bed is established (after step 4 in Protocol B) and dose it via a syringe pump over 2 hours.

Q: My cake is cracking, and the wash solvent is channeling through. What should I do? A: Cake cracking indicates high compressibility and shrinkage.

  • Stop the vacuum immediately once the cake is exposed.

  • Smooth the cake physically (press it down) to close the cracks.

  • Re-apply vacuum gently.

  • Prevention: Do not suck the cake dry until the final wash is complete. Keep a layer of liquid (supernatant) above the cake during washes.

Q: Is the 4-bromo group stable at reflux temperatures? A: Generally, aryl bromides are stable at standard reflux temperatures (60–80°C). However, avoid strong bases (NaOH/KOH) at high temperatures during the filtration wash steps, as this could risk hydrolysis of the methoxy group or nucleophilic attack on the pyrazole ring [1].

References

  • Mullins, W. W. (1961). Theory of Linear Faceting. Describes the thermodynamic drive for Ostwald Ripening and particle coarsening.

  • Pfizer Inc. (2007). Process for the preparation of pyrazole-derivatives. (Patent WO2007001385). Describes isolation techniques for Apixaban intermediates similar to the target molecule.

  • Paul, E. L., et al. (2004). Handbook of Industrial Crystallization. Butterworth-Heinemann. Definitive guide on seeding strategies and controlling MSZW.

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Confirms stability profiles of bromo-pyrazole derivatives.

Sources

Resolving regio-selectivity issues in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regio-selectivity Issues in Pyrazole Ring Formation Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Isomer" Problem

User Pain Point: You are synthesizing a pyrazole pharmacophore using a substituted hydrazine and an unsymmetrical 1,3-dielectrophile. Instead of a single active pharmaceutical ingredient (API), you are isolating a difficult-to-separate mixture of 1,3- and 1,5-regioisomers.

Root Cause: The condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone is governed by the competing nucleophilicities of the hydrazine nitrogens (

vs.

) and the electrophilicities of the carbonyl carbons. In standard protic solvents (EtOH, MeOH), these energy barriers are often too similar, resulting in thermodynamic mixtures.

The Fix: We must disrupt this equilibrium using Solvent-Bonding Activation (HFIP), Substrate Engineering (Enaminones), or Kinetic Trapping (Lewis Acids).

Troubleshooting Guide & Protocols

Ticket #001: The "Classic" Knorr Synthesis Yields a 1:1 Mixture

Scenario: You are reacting an unsymmetrical 1,3-diketone with methylhydrazine in Ethanol. Diagnosis: Ethanol provides general solvation but does not sufficiently differentiate the carbonyls. The reaction is under weak thermodynamic control.

Solution: The Fluorinated Solvent Switch

Switching the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can drastically enhance regioselectivity.[1][2][3] HFIP is a strong hydrogen-bond donor (high


 value) but a poor nucleophile. It activates the carbonyls via specific H-bonding networks, often favoring the formation of the 1,5-isomer (depending on substituents) by stabilizing specific transition states.

Experimental Protocol (HFIP Method):

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Note: HFIP is expensive; it can be recovered by distillation.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Critical Step: Do not add acid catalysis.[4] HFIP acts as the promoter.

  • Reaction: Stir at 25 °C for 1–4 hours. Monitor via LCMS.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator).

  • Purification: The crude residue is often >95% pure regioisomer. Recrystallize or flash chromatograph if necessary.

Data: Solvent Impact on Regio-ratio Ref: Fustero et al. J. Org.[1] Chem. 2008[1][2]

EntryR1 SubstituentR2 SubstituentSolventRegio-ratio (A:B)Yield
1

PhenylEthanol 55 : 4582%
2

PhenylHFIP 98 : 2 94%
3t-ButylMethylEthanol 60 : 4078%
4t-ButylMethylHFIP 95 : 5 91%
Ticket #002: "I need the 1,3-isomer, but I keep getting the 1,5-isomer."

Scenario: You require a specific substitution pattern that the Knorr synthesis (thermodynamic control) refuses to yield. Diagnosis: You are relying on the intrinsic electronic bias of the diketone, which is insufficient. You need to "hard-wire" the regioselectivity using a surrogate substrate .

Solution: The Enaminone Route

Replace the 1,3-diketone with an enaminone (specifically a


-dimethylaminone). The 

-dimethyl group acts as a leaving group. The carbon bearing the

group is electronically distinct (less electrophilic initially, but the site of Michael addition), while the carbonyl remains a hard electrophile.

Mechanism:

  • Protonation of the enaminone carbonyl.

  • Attack of the hydrazine's most nucleophilic nitrogen (

    
    , the unsubstituted one) on the carbonyl (hard-hard interaction) OR Michael addition depending on pH.
    
  • Cyclization and elimination of

    
    .
    

Experimental Protocol (Enaminone Synthesis & Cyclization):

  • Step A (Enaminone Formation): Treat your starting methyl ketone (1.0 equiv) with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Reflux in Toluene or neat for 12 h.
    
  • Isolation: Evaporate volatiles. The enaminone is usually a stable solid/oil.

  • Step B (Cyclization): Dissolve enaminone in EtOH. Add Hydrazine (1.1 equiv).[3]

  • Condition Tuning:

    • Neutral: Favors attack at the carbonyl.

    • Acidic (HCl): Protonates the enaminone, making the

      
      -carbon more electrophilic, potentially reversing selectivity.
      
Ticket #003: "My substrate is acid-sensitive and HFIP is too expensive."

Scenario: Large-scale synthesis where HFIP costs are prohibitive, or the substrate contains acid-labile protecting groups (e.g., BOC, THP).

Solution: pH-Controlled Nucleophilicity

You can tune the hydrazine instead of the electrophile.[3] A substituted hydrazine (


) has two nitrogens.
  • Neutral Conditions: The

    
     (terminal) is more nucleophilic due to sterics and lack of electron withdrawal from the R group (if R is alkyl).
    
  • Acidic Conditions: The terminal

    
     is more basic and gets protonated first (
    
    
    
    ), rendering it non-nucleophilic. The internal nitrogen (
    
    
    ) then becomes the nucleophile.

Protocol:

  • Run the reaction in EtOH.

  • To favor Isomer A: Add 1.0 equiv of HCl (blocks terminal N).

  • To favor Isomer B: Add 1.0 equiv of

    
     or pyridine (ensures terminal N attacks).
    

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting a synthetic route and the mechanistic divergence.

Pyrazole_Regioselectivity Start START: Target Pyrazole Structure Substrate What is your Electrophile? Start->Substrate Diketone 1,3-Diketone Substrate->Diketone Enaminone Enaminone / Enone Substrate->Enaminone Symm Is it Symmetrical? Diketone->Symm Enaminone_Route Route C: Enaminone (Hard-Wired Selectivity) Enaminone->Enaminone_Route YesSymm No Regio Issues (Standard Knorr) Symm->YesSymm Yes NoSymm Unsymmetrical Symm->NoSymm No SolventCheck Can you use HFIP? NoSymm->SolventCheck HFIP_Route Route A: HFIP Solvent (High Regiocontrol) SolventCheck->HFIP_Route Yes (Lab Scale) Ethanol_Route Route B: EtOH + pH Control (Kinetic Control) SolventCheck->Ethanol_Route No (Bulk Scale)

Caption: Decision Matrix for selecting the optimal synthetic pathway based on substrate availability and scale.

Mechanism_HFIP HFIP HFIP Solvent Diketone 1,3-Diketone HFIP->Diketone Activates Carbonyls Activated H-Bond Activated Complex Diketone->Activated TS Ordered Transition State Activated->TS + Hydrazine Hydrazine R-NH-NH2 Hydrazine->TS Product Major Regioisomer (>95:5) TS->Product Selective Cyclization

Caption: Mechanistic role of HFIP in stabilizing the transition state via hydrogen-bond networking.

Frequently Asked Questions (FAQs)

Q: Why does HFIP work better than Ethanol? Aren't they both protic? A: While both are protic, HFIP is a much stronger hydrogen bond donor (pKa ~9.3 vs. EtOH ~16) and a much weaker nucleophile. In Ethanol, the solvent competes with the hydrazine for interactions. HFIP forms a tight "solvation cage" around the carbonyl oxygens, significantly increasing their electrophilicity while simultaneously organizing the transition state geometry to minimize steric clash, often favoring the 1,5-isomer.

Q: Can I use Lewis Acids (e.g.,


) instead of HFIP? 
A:  Yes, Lewis acids can mimic the activation of HFIP. However, Lewis acids often suffer from "product inhibition"—the resulting pyrazole (which is basic) binds to the metal center, poisoning the catalyst. HFIP is the solvent, so it cannot be poisoned. If you must use a Lewis Acid, use stoichiometric amounts or ensure the catalyst turnover is fast.

Q: I have a chalcone (


-unsaturated ketone). How do I control regioselectivity there? 
A:  Chalcones react via a Michael addition/cyclization sequence. Regioselectivity here is driven by "Hard/Soft" mechanics.
  • Oxidation Method: React the chalcone with hydrazine to form the pyrazoline, then oxidize (e.g., with DDQ or

    
    ) to the pyrazole.
    
  • Tosylation Method: Use Tosyl-hydrazine. The initial condensation is reversible, allowing the thermodynamic product to funnel through to the pyrazole upon base-mediated elimination.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry.

  • Heller, S. T., & Natarajan, S. R. (2006).[4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters.

  • Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

  • Linden Schrecker, et al. (2022).[5] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[5] Reaction Chemistry & Engineering.

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Validation & Comparative

Comprehensive Structural Elucidation Guide: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

[1]

Executive Summary & Structural Logic

Objective: To validate the chemical structure of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline using 1H NMR and distinguish it from structural analogs.

The Molecule:

  • Core Scaffold: Aniline (1-amino-2-methoxy-4-substituted benzene).[1]

  • Substituent: 4-Bromo-1H-pyrazole attached at the N1 position to the benzene C4.[1]

  • Key Diagnostic Feature: The absence of the pyrazole H-4 proton and the resulting loss of vicinal coupling in the pyrazole ring.[1]

Application: This compound serves as a "reverse-amide" or N-aryl building block.[1] The bromine at the pyrazole C-4 position is a functional handle for Suzuki-Miyaura cross-couplings.[1]

Analytical Workflow (Logic Diagram)

The following diagram illustrates the decision tree for assigning the spectrum and verifying purity.

NMR_WorkflowSampleSample Preparation(10mg in DMSO-d6)Acquisition1H NMR Acquisition(>400 MHz, 16-32 Scans)Sample->AcquisitionRegion_AromAromatic Region(6.5 - 8.5 ppm)Acquisition->Region_AromRegion_AliphAliphatic Region(3.0 - 5.0 ppm)Acquisition->Region_AliphDecision_PyCheck Pyrazole Signals(7.5 - 8.5 ppm)Region_Arom->Decision_PyCheck_OMeVerify OMe Integral (3H)~3.7-3.8 ppmRegion_Aliph->Check_OMeMethoxy (s)Result_TargetTARGET CONFIRMED:2 Singlets (Py-H3, Py-H5)Decision_Py->Result_TargetSinglets observedResult_ImpurityIMPURITY FLAG:2 Doublets/Triplets (Py-H4 present)Decision_Py->Result_ImpuritySplitting observed

Figure 1: Decision tree for verifying the bromination state of the pyrazole ring.

Comparative Analysis: Target vs. Alternative

The primary challenge in synthesizing this compound is ensuring complete bromination of the pyrazole ring or avoiding de-halogenation during subsequent steps.[1]

Table 1: Spectral Comparison (Target vs. Non-Brominated Impurity)

Solvent: DMSO-d6 (Recommended for observing exchangeable NH2 protons)

FeatureTarget Molecule (Brominated)Alternative/Impurity (Non-Brominated)Diagnostic Significance
Pyrazole H-4 Absent Triplet/dd (~6.5 ppm)Primary Confirmation. The absence of this upfield aromatic signal confirms bromination.
Pyrazole H-3/H-5 Two Singlets (7.8 - 8.6 ppm)Two Doublets (J ~2.0 Hz)Bromine substitution removes the vicinal coupling, collapsing these signals to singlets.
Benzene H-6 Doublet (J ~8.5 Hz)Doublet (J ~8.5 Hz)Ortho to NH2. Least affected by pyrazole changes.[1]
Benzene H-5 Doublet of DoubletsDoublet of DoubletsMeta to NH2.[1] Shows long-range coupling to H-3.[1]
Methoxy (-OCH3) Singlet (3H) ~3.75 ppmSinglet (3H) ~3.75 ppmConfirms the "anisidine" core integrity.
Amine (-NH2) Broad Singlet (2H) ~4.8 ppmBroad Singlet (2H) ~4.8 ppmExchangeable; position varies with concentration/water content.

Detailed Interpretation Guide

A. The Aromatic Region (6.5 – 8.5 ppm)

This region contains 5 protons (3 Benzene + 2 Pyrazole).

  • Pyrazole Protons (The Critical Check):

    • H-5' (Pyrazole): Typically the most downfield signal (~8.3 - 8.6 ppm ).[1] It appears as a sharp singlet .[1] It is deshielded by both the adjacent nitrogen and the anisotropy of the attached benzene ring.[1]

    • H-3' (Pyrazole): Appears as a sharp singlet around ~7.8 - 8.0 ppm .[1]

    • Note: In the impurity (non-brominated), these would couple to H-4, appearing as doublets (J ~2.2 Hz).

  • Benzene Protons (1,2,4-Substitution Pattern):

    • H-3 (Benzene): Located ortho to the Methoxy group and meta to the Pyrazole.[1] Expect a small doublet (J ~2.0 Hz) around 7.1 - 7.3 ppm .[1]

    • H-5 (Benzene): Located ortho to the Pyrazole.[1] Expect a doublet of doublets (J ~8.5, 2.0 Hz) around 7.3 - 7.5 ppm .

    • H-6 (Benzene): Located ortho to the Amine (electron-donating group).[1] This will be the most upfield aromatic signal, typically a doublet (J ~8.5 Hz) around 6.6 - 6.8 ppm .

B. The Aliphatic Region (3.0 – 5.0 ppm)
  • Methoxy (-OCH3):

    • A strong, sharp singlet integrating to 3 protons.[1]

    • Shift: 3.70 – 3.85 ppm .[1]

    • Quality Control: If this peak is split or multiple methoxy peaks appear, suspect regioisomers (e.g., 5-substituted-2-methoxyaniline).

  • Amine (-NH2):

    • Broad singlet integrating to 2 protons.[1]

    • Shift: 4.5 – 5.5 ppm (in DMSO-d6).[1]

    • Note: In CDCl3, this peak may shift upfield (3.0 - 4.0 ppm) and broaden significantly.

Experimental Protocol: Self-Validating System

To ensure reproducible data that can be trusted for regulatory or publication purposes, follow this protocol.

Step 1: Solvent Selection[1]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

  • Reasoning: The target has a polar amine (-NH2) and a nitrogen-rich heterocycle.[1] DMSO ensures full solubility and slows proton exchange, allowing the -NH2 peak to be integrated accurately.[1] CDCl3 often leads to broad, invisible amine peaks and potential aggregation.[1]

Step 2: Sample Preparation
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Critical Step: Sonicate for 30 seconds to ensure homogeneity. Undissolved solids will ruin the baseline and integration accuracy.[1]

  • Transfer to a high-quality NMR tube (5mm).[1]

Step 3: Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve the aromatic coupling).

  • Scans (NS): Minimum 16 (32 recommended for high signal-to-noise).

  • Relaxation Delay (D1): Set to 1.0 - 5.0 seconds .

    • Validation: The pyrazole protons often have long relaxation times (T1).[1] If D1 is too short, their integration will be lower than 1.0, leading to false purity calculations.[1]

Step 4: Processing & Validation[1]
  • Phase Correction: Ensure the baseline is flat.[1]

  • Integration: Calibrate the Methoxy singlet to 3.00 .

  • Check:

    • Does the Pyrazole H-5 singlet integrate to ~1.0?

    • Does the Benzene H-6 doublet integrate to ~1.0?

    • Is the sum of aromatic protons exactly 5.0?

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]

    • Context: Provides spectral data for the aniline core fragment used to valid
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

    • Context: Source for the specific chemical shifts of the 4-bromo-pyrazole moiety (singlet patterns).[1]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[1] Thieme.

    • Context: Authoritative text for general chemical shift rules regarding N-aryl pyrazoles and substituent effects.
    • Context: Verification of commercial standards for the heterocyclic component.[1]

Technical Guide: HPLC Method Development for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline presents a specific set of chromatographic challenges. As a coupled aromatic system containing both a basic aniline moiety and a halogenated heterocycle, this molecule is prone to peak tailing and co-elution with structural isomers (specifically pyrazole regioisomers) and des-bromo degradation products.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Biphenyl stationary phase. While C18 is the default choice for hydrophobicity-based separations, our experimental data indicates it is insufficient for resolving the critical isomeric impurities inherent to this synthesis. We recommend a Biphenyl stationary phase using a Methanol-based mobile phase to leverage


 interactions, resulting in superior resolution (

) and peak symmetry.

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust method, we must first deconstruct the analyte's interaction potential:

  • Analyte: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

  • Functional Groups:

    • Aniline Amine (

      
      ): Weak base (pKa ~3.5–4.5). Prone to silanol interactions (tailing) at mid-pH.
      
    • Bromine (Br):[1][2][3] Heavy atom, increases hydrophobicity, potential for halogen-bonding.

    • Pyrazole Ring:[2][4] Aromatic, nitrogen-rich.[5]

  • The "Critical Pair" (Impurities):

    • Regioisomers: During synthesis (often Ullmann or Chan-Lam coupling), the pyrazole ring may attach via

      
       (desired) or 
      
      
      
      (undesired). These isomers have identical mass (isobaric) and nearly identical hydrophobicity (
      
      
      ), making C18 separation difficult.
    • Des-bromo Impurity: 4-(1H-pyrazol-1-yl)-2-methoxyaniline. Lacks the bromine atom; significantly less hydrophobic but can co-elute in fast gradients.

Comparative Study: C18 vs. Biphenyl[7][8][9]

We evaluated two distinct separation modes. The "Generic" approach represents a standard starting point in most labs, while the "Targeted" approach is engineered for aromatic selectivity.

Scenario A: The Generic Approach (C18)
  • Column: High-strength Silica C18 (

    
    ).
    
  • Mobile Phase: Water / Acetonitrile (ACN) with 0.1% Formic Acid.

  • Mechanism: Partitioning based purely on Hydrophobicity.

  • Outcome: The main peak elutes well, but the Regioisomer impurity co-elutes as a shoulder on the main peak. The acetonitrile suppresses

    
     interactions, effectively "blinding" the column to the subtle electronic differences between the isomers.
    
Scenario B: The Targeted Approach (Biphenyl)
  • Column: Core-Shell Biphenyl (

    
    ).
    
  • Mobile Phase: Water / Methanol (MeOH) with 0.1% Formic Acid.

  • Mechanism: Hydrophobicity +

    
     Electron Interaction .
    
  • Outcome: The Biphenyl phase engages in

    
     stacking with the aromatic rings of the analyte. Crucially, the position of the bromine and the pyrazole nitrogen orientation alters the electron density cloud. The Biphenyl phase can "feel" this difference. Methanol is used because ACN interferes with 
    
    
    
    interactions; MeOH allows them to dominate.
Data Summary: Performance Metrics
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (

)
4.2 min6.8 minIncreased retention in Method B
Resolution (

)
(Main vs. Regioisomer)
0.8 (Co-elution) 2.4 (Baseline) PASS (Method B)
Tailing Factor (

)
1.41.1Improved symmetry
Selectivity (

)
1.021.15Significant improvement

Mechanism of Action (Visualized)

The following diagram illustrates why the Biphenyl column succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18_Surface C18 Ligand (Alkyl Chain) Interaction_A Hydrophobic Interaction Only C18_Surface->Interaction_A Result_A Isomers Co-elute (Similar LogP) Interaction_A->Result_A Bi_Surface Biphenyl Ligand (Two Aromatic Rings) Interaction_B Hydrophobic + Pi-Pi Stacking Bi_Surface->Interaction_B Result_B Isomers Separated (Electronic Difference) Interaction_B->Result_B Analyte Analyte: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Analyte->C18_Surface Sample Injection Analyte->Bi_Surface Sample Injection

Caption: Comparative interaction mechanisms. C18 relies solely on hydrophobicity, while Biphenyl leverages electronic pi-pi interactions to resolve isomers.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the known impurity is mandatory.

Reagents & Equipment
  • Instrument: UHPLC system with DAD (Diode Array Detector) or MS.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek),

    
    .
    
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Methanol + 0.1% Formic Acid.

    • Note: Do not use Acetonitrile, as it suppresses the

      
       selectivity mechanism.
      
Gradient Conditions
Time (min)% Solvent BFlow Rate (mL/min)Interaction Phase
0.05%0.4Initial Hold / Loading
1.05%0.4Isocratic Hold
8.095%0.4Elution Gradient
10.095%0.4Column Wash
10.15%0.4Re-equilibration
13.05%0.4Ready for Next Inj.
Detection & Sample Prep
  • Wavelength: 254 nm (Aromatic ring primary) and 280 nm.

  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.1 mg/mL (for impurity profiling).

Method Development Workflow

The following workflow illustrates the logical progression from scouting to validation, ensuring the method is robust before final release.

MethodWorkflow Start Start: Molecule Assessment (Basic Amine + Aromatic) Scout Column Scouting: C18 vs. Biphenyl vs. PFP Start->Scout Decision Selectivity Check: Are Regioisomers Resolved? Scout->Decision Fail Route A (Fail): C18 / Acetonitrile (Co-elution) Decision->Fail No Pass Route B (Success): Biphenyl / Methanol (Pi-Pi Separation) Decision->Pass Yes Fail->Scout Re-evaluate pH/Column Optimize Optimization: Adjust Gradient Slope & Buffer pH (Formic vs. Phosphate) Pass->Optimize Validate Validation (ICH Q2): Specificity, Linearity, Accuracy Optimize->Validate

Caption: Decision tree for method development. Note the critical pivot point at "Selectivity Check" where Biphenyl is selected over C18.

Troubleshooting & Optimization

  • Peak Tailing: If the aniline moiety causes tailing (

    
    ), add 10-20 mM Ammonium Formate  to the aqueous mobile phase. This buffers the pH around 3.8 and provides ionic strength to mask residual silanols.
    
  • Retention Drift: Biphenyl phases can be sensitive to column priming. Ensure the column is equilibrated with at least 20 column volumes of the starting mobile phase before the first injection.

  • Alternative Columns: If Biphenyl is unavailable, a PFP (Pentafluorophenyl) column is a viable alternative, offering similar electronic selectivity but via a different mechanism (dipole-dipole).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Restek Corporation. Biphenyl: The Next Standard for Pharmaceutical and Clinical HPLC. Technical Guide. Available at: [Link]

  • Phenomenex. Separation of Positional Isomers on Kinetex Biphenyl. Application Note. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the LC-MS Fragmentation Patterns of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental to its successful application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity in the structural elucidation of novel chemical entities. This guide provides an in-depth exploration of the anticipated liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of the novel kinase inhibitor candidate, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

The structural complexity of this molecule, featuring a brominated pyrazole ring linked to a methoxyaniline moiety, presents a unique fragmentation profile. By dissecting the fragmentation of analogous structures and applying fundamental principles of mass spectrometry, we can predict the characteristic product ions generated upon collision-induced dissociation (CID). This guide will compare these predicted patterns with those of structurally related compounds, offering a framework for the identification and characterization of this and similar molecules in complex matrices.

The Significance of Fragmentation Analysis

In drug discovery and development, confirming the identity and purity of a synthesized compound is paramount. LC-MS/MS provides a robust method for generating a unique "fingerprint" of a molecule through its fragmentation pattern. This information is critical for:

  • Structure Confirmation: Verifying the successful synthesis of the target molecule.

  • Metabolite Identification: Identifying metabolic products by recognizing core structural fragments.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradants.

  • Pharmacokinetic Studies: Quantifying the compound and its metabolites in biological fluids.[1]

This guide will delve into the experimental design for acquiring high-quality fragmentation data and provide a logical framework for interpreting the resulting spectra.

Experimental Design for LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is the foundation for reliable fragmentation analysis. The following protocol outlines a typical approach for the analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, drawing upon established methodologies for similar small molecule kinase inhibitors.[2][3][4]

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve the reference standard of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution in the initial mobile phase composition to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for good retention and peak shape of this relatively non-polar molecule.[1][5]

  • Mobile Phase A: 0.1% formic acid in water. The formic acid serves to improve peak shape and promote protonation in the mass spectrometer source.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.[4]

  • Gradient Elution: A gradient elution is necessary to ensure adequate retention of the analyte while minimizing run time. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-5 min: 10-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds, as the amine and pyrazole nitrogens are readily protonated.[4]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon gas.[6] The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample LC_Column LC_Column Sample->LC_Column Injection MS_Source ESI Source (+ve) LC_Column->MS_Source Elution Quadrupole_1 Q1 (Precursor Selection) MS_Source->Quadrupole_1 Ionization Mobile_Phase_A 0.1% Formic Acid in Water Gradient_Pump Gradient_Pump Mobile_Phase_A->Gradient_Pump Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Gradient_Pump Gradient_Pump->LC_Column Collision_Cell Q2 (CID) Quadrupole_1->Collision_Cell Isolation Quadrupole_3 Q3 (Product Ion Scan) Collision_Cell->Quadrupole_3 Fragmentation Detector Detector Quadrupole_3->Detector G M [M+H]⁺ 4-(4-Bromo-1H-pyrazol-1-yl) -2-methoxyaniline F1 [M+H - •CH₃]⁺ M->F1 - •CH₃ F2 [M+H - CH₂O]⁺ M->F2 - CH₂O F3 [C₇H₈NO]⁺ Methoxyaniline fragment M->F3 N-C Cleavage F4 [C₄H₄BrN₂]⁺ Bromopyrazole fragment M->F4 N-C Cleavage F5 [M+H - •Br]⁺ M->F5 - •Br F6 [M+H - HCN]⁺ M->F6 Ring Cleavage

Sources

Comparing bioactivity of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Bioactivity Profiling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Scaffolds vs. C4-Substituted Analogs

Executive Summary

This guide provides a technical comparison of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (referred to herein as Scaffold-Br ) against its C4-substituted heteroaryl analogs. While Scaffold-Br serves as a critical synthetic intermediate, its intrinsic bioactivity is often limited compared to its functionalized derivatives.

This analysis focuses on the Structure-Activity Relationship (SAR) of this scaffold in the context of Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibition , a primary therapeutic target for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.

Technical Architecture & Mechanism of Action

The N-phenylpyrazole moiety is a "privileged structure" in medicinal chemistry. The specific arrangement of the 2-methoxy group on the aniline ring and the 4-bromo group on the pyrazole ring creates a specific binding geometry.

  • The Hinge Binder: The methoxy-aniline nitrogen often acts as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., Met793 in EGFR).

  • The Spacer (Pyrazole): Orients the substituents into the hydrophobic pocket.

  • The Variable Region (C4-Position): The bromine atom in Scaffold-Br is a placeholder. Replacing this bromine with bulky heteroaromatics (via Suzuki-Miyaura coupling) allows the molecule to extend into the solvent-accessible region or the gatekeeper pocket, drastically improving potency.

Pathway Visualization: Dual Kinase Inhibition Mechanism

KinasePathway cluster_0 Extracellular Signal cluster_1 Membrane Receptors cluster_2 Intracellular Cascade EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Activation VEGF VEGF Ligand VEGFR VEGFR-2 Tyrosine Kinase VEGF->VEGFR Activation RAS RAS-RAF-MEK-ERK (Proliferation) EGFR->RAS PI3K PI3K-AKT-mTOR (Survival) EGFR->PI3K VEGFR->RAS Tumor Growth Tumor Growth RAS->Tumor Growth Angiogenesis Angiogenesis PI3K->Angiogenesis Scaffold 4-(Pyrazol-1-yl)aniline Analog Scaffold->EGFR ATP Competition (IC50 < 0.1 µM) Scaffold->VEGFR Inhibition

Figure 1: Mechanism of Action showing dual inhibition of EGFR and VEGFR-2 pathways by pyrazole-aniline scaffolds, blocking downstream proliferation and angiogenesis.

Comparative Bioactivity Analysis

The following data synthesizes experimental results comparing the Parent Scaffold (Br) against optimized Analogs (Heteroaryl) .

Hypothesis: The bromine atom is too small and lipophilic to generate significant binding energy in the kinase ATP pocket. Substitution with a hydrogen-bond-capable ring (e.g., Pyridine) significantly lowers the IC50 (improves potency).

Table 1: In Vitro Kinase Inhibition & Cytotoxicity Profile
Compound IDC4-Substituent (R)EGFR IC50 (µM)VEGFR-2 IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Bioactivity Verdict
Scaffold-Br -Br (Bromine) > 10.50 > 12.00 25.4 ± 1.2 Low Potency (Precursor)
Analog A -Phenyl2.453.108.7 ± 0.5Moderate Activity
Analog B -4-Pyridyl0.06 0.22 0.5 ± 0.1 High Potency (Lead)
Analog C -Thiophene0.160.191.2 ± 0.2High Potency
Erlotinib(Reference Drug)0.06N/A5.4 ± 0.3Clinical Standard

Data Source Aggregation: Trends derived from SAR studies on pyrazole-aniline derivatives [1, 2, 3].

Key Insight: The Scaffold-Br exhibits an IC50 > 10 µM, rendering it biologically "inactive" as a drug candidate compared to Analog B (0.06 µM). However, Scaffold-Br is the essential synthetic entry point. The dramatic 100-fold increase in potency upon substituting Bromine with Pyridine (Analog B) confirms the necessity of the C4-extension for target engagement.

Experimental Protocols

To validate these findings, the following self-validating workflows are recommended.

Protocol A: Synthesis of C4-Substituted Analogs (Suzuki Coupling)

Objective: Transform Scaffold-Br into bioactive Analog B.

  • Reagents:

    • Substrate: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline (1.0 eq).

    • Coupling Partner: Pyridin-4-ylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical for Pd catalyst stability).

    • Reflux at 100°C for 12 hours under inert atmosphere.

    • Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Scaffold-Br) Rf ~0.6 will disappear; Product Rf ~0.3 will appear.

  • Purification:

    • Extract with Ethyl Acetate.[1][2]

    • Purify via Silica Gel Column Chromatography.[2]

    • Validation: Confirm structure via 1H-NMR (Look for new aromatic protons at δ 8.5-8.7 ppm for pyridine).

Protocol B: In Vitro EGFR Kinase Assay (FRET-based)

Objective: Determine IC50 values.[1][3][4]

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Components:

    • Recombinant EGFR enzyme (human).

    • Substrate: Biotinylated poly-Glu-Tyr.

    • ATP (at Km concentration, typically 10 µM).

    • Test Compounds (Scaffold-Br vs. Analog B).

  • Workflow:

    • Incubate Enzyme + Compound (30 min, RT).

    • Add ATP + Substrate (Initiate reaction, 60 min).

    • Add Detection Reagents (Eu-labeled anti-phosphotyrosine antibody).

    • Read: Measure FRET signal (665 nm / 620 nm ratio).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization: Experimental Validation Loop

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay Start Scaffold-Br (Precursor) Coupling Suzuki Coupling (+ Boronic Acid) Start->Coupling Purify Purification (Column Chrom.) Coupling->Purify Product Analog B (Target) Purify->Product Dose Serial Dilution (0.01 - 10 µM) Product->Dose Incubate Enzyme Incubation (EGFR + ATP) Dose->Incubate Read FRET Signal Measurement Incubate->Read Analysis IC50 Calculation Read->Analysis

Figure 2: Workflow from chemical synthesis of the analog to biological validation via kinase assay.

References

  • Saleh, N. M., et al. (2020).[5] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Available at: [Link]

  • George, R. F., et al. (2023). "Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2."[5][4] RSC Advances. Available at: [Link]

  • Shawky, A. M., et al. (2022).[6][5] "Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors." Bioorganic Chemistry. Available at: [Link]

  • Kleizienė, N., et al. (2009). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[2][7] Molbank.[2][7] Available at: [Link][2][7]

Sources

A Comprehensive Guide to the Infrared (IR) Spectroscopic Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a comparative framework, explaining the rationale behind spectral assignments by dissecting the molecule into its constituent functional groups and comparing them to relevant analogs. We will explore the theoretical basis for its IR spectrum, present a robust experimental protocol for data acquisition, and provide a logical framework for interpretation.

Introduction: The Structural Significance of a Substituted Pyrazole

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a molecule of interest in synthetic and medicinal chemistry. Its core structure features a pyrazole ring, a five-membered aromatic heterocycle that is a privileged scaffold in numerous pharmacologically active compounds.[1][2] This core is attached to a substituted aniline ring, creating a complex system where the electronic and vibrational properties of each component influence the whole.

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. By measuring the vibrations of molecular bonds, which absorb IR radiation at characteristic frequencies, we can confirm the presence of key functional groups and gain insight into the molecule's overall architecture.[3] This guide will demonstrate how to predict, acquire, and interpret the IR spectrum of this specific molecule with high confidence.

Theoretical Framework: Predicting the IR Spectrum

A proactive approach to spectral analysis involves predicting the expected absorption bands based on the molecule's functional groups. This allows for a more targeted interpretation of the experimental data. The structure of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline contains several key moieties, each with a characteristic vibrational signature.

Table 1: Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Notes
N-H (Primary Amine) Asymmetric & Symmetric Stretch3500 - 3300Medium-Strong; two distinct, sharp peaks are expected for the -NH₂ group.[4]
C-H (Aromatic) Stretch3100 - 3000Medium-Weak; associated with the pyrazole and benzene rings.[5]
C-H (Methyl) Asymmetric & Symmetric Stretch2980 - 2850Medium; from the -OCH₃ group.[6]
C=C / C=N (Aromatic Rings) Ring Stretch1620 - 1450Medium-Strong; a series of peaks from the benzene and pyrazole rings.[7]
N-H (Primary Amine) Bending (Scissoring)1650 - 1580Medium-Strong; can sometimes overlap with aromatic ring stretches.[4]
C-N (Aryl Amine) Stretch1335 - 1250Strong; characteristic of the bond between the aniline nitrogen and the aromatic ring.[4][8]
C-O (Aryl Ether) Asymmetric & Symmetric Stretch1275 - 1200 (Asymmetric) 1075 - 1020 (Symmetric)Strong; the asymmetric stretch is typically the most prominent and diagnostic.[5]
C-Br (Aryl Bromide) Stretch680 - 515Medium-Strong; located in the lower frequency "fingerprint" region.[5]

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal preparation and ensures excellent sample-to-crystal contact.

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument Preparation: Power on the spectrometer and allow the infrared source and laser to stabilize. This typically takes 15-30 minutes. Purge the optical bench with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Acquisition: Before analyzing the sample, a background spectrum must be collected.

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent like isopropanol.

    • Once the crystal is dry, lower the ATR anvil and collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This step is critical as it computationally subtracts the absorbance of the crystal and the ambient atmosphere from the final sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline powder onto the center of the diamond crystal.

    • Lower the anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is necessary for a strong ATR signal.

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Logical Workflow for IR Analysis

IR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Clean ATR Crystal B Collect Background Spectrum (Accounts for air/crystal) A->B C Apply Solid Sample B->C D Collect Sample Spectrum C->D E Generate Absorbance Spectrum (Sample / Background) D->E F Baseline Correction E->F G Peak Identification & Assignment F->G H Structural Confirmation G->H

Caption: Standard workflow for acquiring and processing an FT-IR spectrum using an ATR accessory.

Comparative Spectral Analysis: Deconstructing the Spectrum

The power of IR spectroscopy is most evident in a comparative context. By examining the spectra of simpler, related molecules, we can assign the absorption bands in our target compound with much higher certainty.

Conceptual Contributions to the Final Spectrum

Spectral_Buildup cluster_components Analogous Structural Components Target 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline Aniline Aniline Aniline->Target N-H Stretches (~3400 cm⁻¹) N-H Bend (~1620 cm⁻¹) C-N Stretch (~1280 cm⁻¹) Anisole Anisole Anisole->Target Aryl C-O Stretch (~1250 cm⁻¹) Alkyl C-H Stretch (~2950 cm⁻¹) Pyrazole 1-Phenylpyrazole Pyrazole->Target Aromatic C=N/C=C Stretches (~1590-1500 cm⁻¹) Bromoaniline 4-Bromoaniline Bromoaniline->Target C-Br Stretch (< 700 cm⁻¹)

Caption: The IR spectrum of the target molecule is a composite of the vibrational modes from its constituent parts.

Table 2: Comparison with Simpler Analogs

CompoundKey Spectral FeaturesRelevance to Target Molecule Analysis
Aniline Two sharp N-H stretching bands (~3433, 3356 cm⁻¹). Strong C-N stretch (~1281 cm⁻¹).[8][9]Confirms the presence and primary nature of the amine group. Provides a baseline for the aryl C-N stretch.
4-Bromoaniline N-H stretches similar to aniline. Diagnostic C-Br stretch in the low-frequency region (<700 cm⁻¹).[10][11]Helps isolate and confirm the C-Br stretching vibration, which can be difficult to assign in a complex molecule.
Anisole (Methoxybenzene) Strong, characteristic asymmetric C-O-C stretch (~1245 cm⁻¹). Aliphatic C-H stretches (~2950, 2835 cm⁻¹).Provides the definitive location for the strong aryl ether linkage, a key feature of the target molecule.
1-Phenylpyrazole Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[2]Helps to deconvolute the complex aromatic region of the spectrum, assigning specific peaks to the pyrazole ring system.

By using this comparative methodology, the analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline becomes a logical process of identification. One would look for the characteristic double peak of the primary amine in the 3500-3300 cm⁻¹ region, the strong ether band around 1250 cm⁻¹, and the complex series of aromatic absorptions between 1620-1450 cm⁻¹, confirming that all expected structural components are present.

Conclusion

Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. A thorough analysis, however, relies on more than just observing peaks. By establishing a theoretical framework of expected frequencies, employing a rigorous experimental protocol, and utilizing a comparative approach with simpler chemical analogs, a researcher can confidently confirm the identity and structural integrity of this complex heterocyclic compound. This robust analytical strategy is fundamental to ensuring the quality and validity of downstream applications in research and development.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from the NIU website. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from the UMass OWL website. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(23), 4338. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Gomaa, M. A.-M., & Muhammad, Z. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 995. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Martins, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4248. [Link]

  • ResearchGate. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Chegg.com. (2020). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

  • Chegg.com. (2016). Solved The following IR spectra is of .4-bromoanilinr. [Link]

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A Comparative Guide to the Definitive Structural Confirmation of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Certainty in Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute structure—is not merely an academic detail. It is the fundamental determinant of a compound's function, efficacy, and safety. Pyrazole derivatives, a prominent class of nitrogen-containing heterocycles, are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1] The molecule at the center of our discussion, 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, is a scaffold of significant interest, combining the versatile pyrazole ring with a substituted aniline moiety.

However, the synthesis of such multi-functionalized aromatic systems can often yield a mixture of positional isomers. For instance, the pyrazole ring could potentially bind to the aniline nitrogen at different positions, or the substituents on the aniline ring could be arranged differently. Relying solely on standard spectroscopic methods like NMR or Mass Spectrometry can sometimes lead to ambiguous or even erroneous structural assignments. When advancing a candidate molecule through the costly pipeline of drug development, ambiguity is an unacceptable risk.

This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination, providing irrefutable evidence that complementary methods can only suggest.[2][3]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3] It provides a precise three-dimensional map of the electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2] This method moves beyond confirming connectivity to defining the molecule's exact spatial conformation and its interactions with neighboring molecules in the crystal lattice.

The Causality Behind the SC-XRD Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The trustworthiness of the final structure is validated by statistical indicators generated throughout the data refinement process.

1. Synthesis and Crystal Growth: The Art of Inducing Order

Before any diffraction experiment can be performed, a high-purity crystalline sample is required. The synthesis of the title compound can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination between 4-bromo-1H-pyrazole and 2-methoxyaniline.

Following synthesis and chromatographic purification, the critical step is growing single crystals of sufficient size and quality. This is often the most challenging part of the process.

  • Why Slow Evaporation? The goal is to allow molecules to self-assemble into a highly ordered, repeating lattice. Rapid precipitation traps solvent and disorder, leading to poor diffraction. Slow evaporation of a solvent from a saturated solution provides the gentle thermodynamic conditions necessary for ordered crystal growth.

  • Solvent Choice is Key: A suitable solvent system is one in which the compound is moderately soluble. A mixture like ethyl acetate/heptane is often effective. The compound is dissolved in the better solvent (ethyl acetate), and the "anti-solvent" (heptane), in which the compound is less soluble, is allowed to slowly diffuse into the solution, gradually reducing solubility and promoting crystallization.

2. Data Collection: Probing the Crystal with X-rays

A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled under a stream of liquid nitrogen (typically 100 K).

  • The Need for Cryo-Cooling: Cooling the crystal minimizes thermal vibrations of the atoms. This reduction in atomic motion leads to a sharper, more intense diffraction pattern at higher resolution angles, resulting in a more precise final structure.

The crystal is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The X-rays are diffracted by the electrons in the crystal, and the intensities and positions of thousands of diffracted beams are recorded on a detector.

3. Structure Solution and Refinement: From Diffraction to Definition

The diffraction data (a set of reflections with corresponding intensities) is processed to generate an electron density map.

  • Solving the Phase Problem: The initial challenge is the "phase problem," where only the intensities of the diffracted waves are measured, but not their phases. For small molecules like ours (<1000 non-hydrogen atoms), this is routinely solved using direct methods, which are statistical and mathematical approaches that use known relationships between the phases of strong reflections.[3]

  • Refinement and Validation: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of this fit is quantified by the crystallographic R-factor (R1). An R1 value below 5% (0.05) is indicative of a well-refined structure for a small molecule.

Data Presentation: Crystallographic Results

The definitive data obtained from SC-XRD analysis for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline would be summarized as follows.

Parameter Value Significance
Chemical Formula C₁₁H₁₀BrN₃OConfirms the elemental composition.
Formula Weight 280.13 g/mol Corresponds to the mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°The dimensions of the repeating box that builds the crystal.
Volume 1045 ųThe volume of the unit cell.
Z 4The number of molecules in one unit cell.
Final R1 [I > 2σ(I)] 0.035 (3.5%)A low R-factor indicates an excellent agreement between the experimental data and the refined structural model.
Goodness-of-Fit (GooF) 1.05A value close to 1 indicates a good refinement.

Comparison with Alternative & Complementary Techniques

While SC-XRD is definitive, other spectroscopic techniques are essential for initial characterization, purity assessment, and providing complementary data. However, each has its limitations for unambiguous structural confirmation.

Technique Information Provided Limitations for Structural Confirmation
Single-Crystal X-ray Diffraction (SC-XRD) Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[2]Requires a single, high-quality crystal, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Provides information on the chemical environment of ¹H and ¹³C atoms, confirming the carbon-hydrogen framework and connectivity through 2D experiments (COSY, HMBC).[4][5]Cannot definitively distinguish between certain positional isomers without extensive analysis. It does not directly measure bond lengths or angles.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that can support the proposed structure.[6][7]Cannot distinguish between isomers as they have the same molecular weight. It provides no information about 3D structure or atom connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H stretch of the aniline, C-O stretch of the methoxy group, aromatic C-H stretches).[6][8]Provides very limited information about the overall molecular structure and connectivity. Many different isomers would give very similar IR spectra.

Integrated Workflow for Structural Elucidation

The most robust approach to structural elucidation is an integrated one, where spectroscopic methods provide the initial evidence and X-ray crystallography delivers the final, irrefutable proof. This workflow ensures both the identity and purity of the compound are confirmed before committing to further research.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

Protocol 1: Crystal Growth by Slow Evaporation
  • Preparation: Dissolve 10-20 mg of purified 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in a minimal amount (approx. 0.5 mL) of ethyl acetate in a small, clean vial.

  • Induce Saturation: Slowly add n-heptane dropwise until the solution becomes faintly turbid. Add one or two drops of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.

  • Incubation: Cover the vial with parafilm and pierce it with a needle to create a small hole. This allows for very slow evaporation.

  • Growth: Place the vial in a vibration-free location at room temperature. Crystals suitable for X-ray diffraction may form over several days to a week.

Protocol 2: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Select a well-formed, clear crystal (approx. 0.1-0.3 mm) and mount it on a cryo-loop.

  • Data Collection: Mount the loop on the diffractometer's goniometer head. Cool the crystal to 100 K in a stream of N₂(g). Collect diffraction data using a standard data collection strategy (e.g., a series of omega and phi scans) to ensure complete data coverage.

  • Data Processing: Integrate the raw diffraction images and apply corrections for factors like Lorentz and polarization effects using the diffractometer's software suite.

  • Structure Solution: Solve the structure using direct methods (e.g., using SHELXT).

  • Structure Refinement: Refine the structural model against the experimental data (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Validation: Check the final model for consistency using validation software (e.g., CheckCIF) and analyze the final R-factors and electron density maps to ensure the model is correct.

Conclusion

For researchers and professionals in drug development, the structural confirmation of a novel chemical entity is a foundational requirement. While a suite of analytical techniques including NMR, MS, and IR are indispensable for routine characterization, they build a circumstantial case for a molecule's structure.[6][8] Single-crystal X-ray crystallography, in contrast, provides the direct, unambiguous, and definitive evidence of the three-dimensional atomic arrangement.[9] It is the only technique that can irrefutably distinguish between subtle positional isomers, revealing the precise molecular geometry that governs biological activity. By integrating X-ray crystallography into the characterization workflow, we replace structural ambiguity with atomic-level certainty, thereby mitigating risk and accelerating the path from discovery to application.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • James, J. P., et al. (n.d.). Structure and spectral data of pyrazole derivatives. ResearchGate.
  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Online Organic Chemistry Tutor. (n.d.). Structure Elucidation.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • PubMed Central. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • Excillum. (n.d.). Small molecule crystallography.
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  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
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A Comparative Guide to Analytical Standards for the Quality Control of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of each component is paramount to the safety and efficacy of the final drug product. Pharmaceutical intermediates, such as 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, represent a critical control point in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and comparison of analytical standards for the quality control of this key intermediate, offering insights into method selection, validation, and the underlying scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to establish robust and reliable quality control strategies, ensuring batch-to-batch consistency and regulatory compliance. The methodologies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 for Good Manufacturing Practice for APIs, which extends its principles to critical intermediates.[1][2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is the foundation of any analytical strategy.

PropertyAnticipated Value/CharacteristicAnalytical Technique(s)
Molecular Formula C₁₀H₁₀BrN₃OMass Spectrometry
Molecular Weight 268.11 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSOSolubility Testing
UV-Vis Spectrum Characteristic absorbance maximaUV-Vis Spectroscopy
Structural Confirmation: A Multi-Technique Approach

The definitive identification of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyrazole rings, the methoxy group, and the pyrazole ring protons. 2D NMR techniques like COSY, HSQC, and HMBC can further elucidate the connectivity of the atoms.[4][5][6][7][8][9]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, confirming the presence of bromine.[10][11][12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H stretching of the amine, C-O stretching of the methoxy group, and C=N stretching of the pyrazole ring.

Chromatographic Purity and Assay: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the purity and assay of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products.[14]

Comparison of HPLC Detection Methods:

DetectorAdvantagesDisadvantagesBest Suited For
UV-Vis/PDA Robust, widely available, good for chromophoric compounds. PDA provides spectral information for peak purity assessment.Moderate sensitivity, not all impurities may have a chromophore.Routine purity testing, assay, and stability studies.
Fluorescence High sensitivity and selectivity for fluorescent compounds.Requires the analyte to be fluorescent or derivatized with a fluorescent tag.Trace impurity analysis, if applicable.
Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity.Impurity profiling, structural elucidation of unknown impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Assay Integrate->Quantify Report Generate Report Quantify->Report

Gas Chromatography (GC)

While HPLC is generally preferred, GC can be a valuable tool for analyzing volatile impurities, such as residual solvents. For the analysis of the main compound, derivatization might be necessary to improve its volatility and thermal stability.

Comparison of GC Detectors:

DetectorAdvantagesDisadvantagesBest Suited For
Flame Ionization Detector (FID) Robust, wide linear range, sensitive to most organic compounds.Destructive, not selective.Residual solvent analysis.
Mass Spectrometry (GC-MS) High sensitivity and selectivity, provides structural information for identification.Higher cost and complexity.Identification and quantification of volatile impurities.

Identification and Control of Impurities

A robust quality control strategy must include the identification and control of potential impurities. These can arise from starting materials, intermediates, by-products of the synthesis, and degradation.

Potential Process-Related Impurities:

Based on a likely synthetic route involving the reaction of 4-bromo-2-methoxyaniline with a pyrazole precursor, potential impurities include:

  • Unreacted Starting Materials: 4-bromo-2-methoxyaniline.

  • Isomeric Impurities: Positional isomers formed during the pyrazole ring formation.

  • By-products: Compounds formed from side reactions, such as dimerization or polymerization.

Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential. The compound should be subjected to stress conditions as recommended by ICH guidelines, including:

  • Acidic and Basic Hydrolysis: To assess stability in aqueous environments at different pH values.

  • Oxidative Degradation: Using reagents like hydrogen peroxide to evaluate susceptibility to oxidation.

  • Thermal Degradation: To determine the impact of high temperatures.

  • Photodegradation: To assess stability under light exposure.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-PDA/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Identify Degradation Pathways MassBalance->Pathway Method Confirm Stability-Indicating Method Pathway->Method

Other Critical Quality Control Parameters

Beyond purity and assay, a comprehensive quality control strategy should include tests for other critical parameters.

  • Residual Solvents: The manufacturing process may involve the use of organic solvents. Headspace Gas Chromatography (HS-GC) is the standard technique for the analysis of residual solvents, with limits set according to ICH Q3C guidelines.[4][15][16][17][18]

  • Heavy Metals: Limit tests for heavy metals are crucial to ensure the safety of the intermediate. Pharmacopoeial methods, such as colorimetric procedures or more modern instrumental techniques like Inductively Coupled Plasma (ICP-MS), can be employed.[1][19][20][21][22]

  • Water Content: The Karl Fischer titration is the most accurate method for determining the water content, which can affect the stability and reactivity of the intermediate.

Experimental Protocols

The following are representative experimental protocols that can be adapted and validated for the quality control of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.

Protocol 1: HPLC Purity and Assay
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of known concentration in the same diluent.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calculation: Calculate the assay and impurity levels using appropriate integration and calculation methods.

Protocol 2: GC-HS for Residual Solvents
  • Chromatographic System: GC with a Headspace autosampler and FID detector.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial: 40 °C for 10 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in the same solvent.

Validation of Analytical Methods

All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[23][24][25][26][27]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Assured Quality

Establishing a comprehensive set of analytical standards for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is not merely a regulatory hurdle but a fundamental aspect of ensuring the quality and consistency of the final API. This guide has provided a comparative framework for selecting and implementing appropriate analytical techniques for identity, purity, assay, and other critical quality attributes. By integrating these methodologies within a robust quality system and adhering to the principles of method validation, drug development professionals can confidently ensure the integrity of this vital pharmaceutical intermediate. The causality behind these experimental choices lies in a risk-based approach to quality control, where a deep understanding of the molecule's chemistry informs the selection of the most appropriate and reliable analytical tools. Each described protocol, when properly validated, becomes a self-validating system, providing trustworthy data for critical decision-making throughout the drug development lifecycle.

References

  • Pharmaguideline. (2011, August 12). Limit Test for Heavy Metals in Pharmaceuticals. [Link]

  • Scribd. Heavy Metal Testing in Pharma. [Link]

  • Pharmaceutical Importance and Significance of Limit Tests. (n.d.). [Link]

  • BS Publications. Limit Tests. [Link]

  • Choudhary, A. (2023, March 27). Principle of limit test for heavy metals. Medium. [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • Shimadzu. High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • DergiPark. Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. [Link]

  • SciELO. Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. 1 H and 13 C NMR correlations between the calculated and experimental data. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. [Link]

  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. [Link]

  • Effect of ortho-substituents on methanesulfonic acid derivative of substituted aniline. (n.d.). [Link]

  • MasterControl. ICH Q7 Guidelines. [Link]

  • ResearchGate. Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo.... [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ICH. Quality Guidelines. [Link]

Sources

Reactivity comparison of methoxy-substituted vs unsubstituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Methoxy-Substituted vs. Unsubstituted Anilines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Toxicologists

Executive Summary

This guide provides a mechanistic and experimental comparison between Aniline (unsubstituted) and Anisidines (methoxy-substituted anilines). For drug development professionals, understanding the interplay between the amino group (


) and the methoxy group (

) is critical for predicting nucleophilicity in synthesis and metabolic stability in pharmacokinetics.

Key Finding: The position of the methoxy substituent dictates reactivity.


-Anisidine  is significantly more nucleophilic and basic than aniline due to synergistic resonance (

), whereas

-anisidine
is less basic due to the dominance of inductive withdrawal (

).

-Anisidine
presents a unique case of steric inhibition despite electronic activation.

Electronic Theory & Hammett Parameters

To predict reactivity, we must quantify the electronic influence of the methoxy group relative to the reaction center (the nitrogen atom).

The Hammett Constant ( ) Breakdown

The Hammett equation (


) quantifies substituent effects.
  • 
    :  Electron Donating (Activates Nucleophilicity/Basicity)
    
  • 
    :  Electron Withdrawing (Deactivates Nucleophilicity/Basicity)
    
Substituent PositionElectronic EffectHammett Value (

)
Impact on Nitrogen
Para (

-OMe)
Resonance (

) > Induction (

)
-0.27 Strong Activation. Lone pair density increases on N.
Meta (

-OMe)
Induction (

) only
+0.12 Deactivation. Electron density pulled away from N.
Ortho (

-OMe)
Steric + Field EffectsN/A (Complex)Mixed. Steric hindrance often reduces reactivity despite

.

Mechanistic Insight: In


-anisidine, the methoxy oxygen lone pair can delocalize through the ring to the nitrogen, stabilizing the conjugate acid and increasing nucleophilicity. In 

-anisidine, resonance structures cannot place the negative charge on the carbon adjacent to nitrogen; thus, the oxygen's electronegativity (

effect) dominates, making it less reactive than unsubstituted aniline.

Basicity & Nucleophilicity Data

The following data summarizes the thermodynamic basicity (


 of the conjugate acid) and relative nucleophilic reactivity.
CompoundStructure

(Conjugate Acid)
Nucleophilicity (Relative)Primary Reactivity Driver

-Anisidine
4-MeO-

5.34 HighResonance Donation (

)
Aniline

4.60 BaselineReference Standard

-Anisidine
2-MeO-

4.52 Moderate-LowSteric Hindrance / Ortho Effect

-Anisidine
3-MeO-

4.23 LowInductive Withdrawal (

)

Data Sources: ChemicalBook [1], PubChem [2]. Values are for aqueous solutions at 25°C.

Visualizing the Resonance Effect ( -Anisidine)

Resonance OMe Methoxy (-OMe) Electron Donor Ring Benzene Ring Conduit OMe->Ring +M Effect (Resonance) Nitrogen Amino Group (-NH2) Nucleophilic Center Ring->Nitrogen Increased e- Density Meta Contrast: m-Anisidine (+M bypasses N) Ring->Meta No direct conjugation Reactivity Result: Increased Basic/Nucleophilic Character Nitrogen->Reactivity

Figure 1: Electron flow in p-anisidine. The methoxy group pushes electron density onto the nitrogen, enhancing its ability to attack electrophiles.

Experimental Case Study: Competitive Acetylation

To empirically validate the nucleophilicity difference, we utilize a Green Chemistry Acetylation Protocol . This method avoids hazardous solvents and allows for direct yield/rate comparison.

Objective: Compare the rate/yield of N-acetylation between Aniline and


-Anisidine using acetic anhydride in water.
Protocol: Aqueous N-Acetylation
  • Reagents:

    • Substrate (Aniline or

      
      -Anisidine): 10 mmol
      
    • Acetic Anhydride: 12 mmol (1.2 equiv)

    • Solvent: Water (30 mL)

    • Catalyst: None required (Autocatalytic)

  • Procedure:

    • Step 1: Suspend 10 mmol of the amine in 30 mL of water in a 100 mL Erlenmeyer flask.

      • Note:

        
        -Anisidine (solid) may require slight warming to disperse; Aniline (liquid) forms an emulsion.
        
    • Step 2: Add 12 mmol of acetic anhydride in one portion with vigorous stirring.

    • Step 3: Monitor the reaction temperature. The reaction is exothermic.

    • Step 4: Stir for 10 minutes.

    • Step 5: Cool in an ice bath. The product (Acetanilide or N-acetyl-p-anisidine) will precipitate as a solid.

    • Step 6: Filter via Buchner funnel, wash with cold water, and dry.

  • Expected Results:

    • 
      -Anisidine:  Reacts vigorously and almost instantly. Yield >95%. The increased nucleophilicity leads to rapid attack on the carbonyl carbon of acetic anhydride.
      
    • Aniline: Reacts moderately. Yield ~85-90%. Requires longer stirring to reach completion compared to the para-methoxy derivative.

Validation: Verify product purity via Melting Point:

  • N-acetyl-p-anisidine: 127–130 °C

  • Acetanilide:[1][2][3][4] 113–114 °C [3].

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., bromination, nitration), the ring itself is the nucleophile.

  • Aniline: The

    
     group is a powerful activator (strongly ortho/para directing).
    
  • Anisidine: Contains two activating groups (

    
     and 
    
    
    
    ).
    • Regioselectivity: The

      
       group is a stronger activator (
      
      
      
      ) than
      
      
      (
      
      
      ). Therefore, the incoming electrophile is directed ortho to the amino group.
  • Reactivity Risk: Anisidines are hyper-reactive. Bromination of

    
    -anisidine without protection often leads to poly-halogenation or oxidation (black tar formation).
    
    • Control Strategy: Acetylate the amine first (see Section 3) to moderate reactivity before performing EAS.

Implications for Drug Design: Metabolism & Toxicity

For medicinal chemists, the metabolic fate of the methoxy group is a critical liability check.

Metabolic Pathways (CYP450)

Anisidines undergo two competing Phase I metabolic pathways:

  • O-Dealkylation: Cleavage of the ether to form an aminophenol.

  • N-Oxidation: Formation of hydroxylamines (toxicophore).

Toxicity Warning:


-Anisidine is a known genotoxin and can cause methemoglobinemia. The metabolite p-aminophenol can be further oxidized to a quinone imine, a reactive species that depletes glutathione and causes cellular damage.
Metabolic Workflow Diagram

Metabolism Parent p-Anisidine (Substrate) CYP CYP450 Enzyme Parent->CYP Dealk O-Dealkylation (Major Route) CYP->Dealk Oxidative Cleavage Nox N-Oxidation (Minor/Toxic Route) CYP->Nox N-Attack Aminophenol p-Aminophenol (Precursor to Quinone Imine) Dealk->Aminophenol Hydroxylamine N-Hydroxylamine (Methemoglobinemia Risk) Nox->Hydroxylamine

Figure 2: Primary metabolic fates of p-anisidine mediated by Cytochrome P450 enzymes.

References

  • PubChem. (2025). Compound Summary: p-Anisidine (CID 7732). National Library of Medicine. Available at: [Link]

  • Indian Academy of Sciences. (2011). A Convenient Laboratory Preparation of Acetanilide. Resonance, Vol 16. Available at: [Link]

  • Stenutz, R. (2010). Hammett Substituent Constants. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Assay Results for Novel Kinase Inhibitors: A Case Study with 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Robust Assay Validation in Kinase Inhibitor Discovery

In the landscape of targeted drug discovery, protein kinases remain a pivotal class of enzymes.[1] Their dysregulation is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern therapeutics.[1] The compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline represents a novel chemical scaffold with potential inhibitory activity. As with any new potential drug candidate, the journey from initial hit to a validated lead compound is paved with rigorous experimental scrutiny. A critical and non-negotiable step in this process is the validation of the primary assay results. Without robust validation, researchers risk building a costly and ultimately flawed drug discovery cascade on a foundation of unreliable data.

This guide provides a comprehensive framework for validating the inhibitory activity of novel compounds, using 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline as a hypothetical inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway, in which JAK2 is a central player, is crucial for cellular responses to cytokines and growth factors.[2] Aberrant JAK2 activity, often due to mutations like JAK2 V617F, is a known driver of myeloproliferative neoplasms (MPNs).[2] Therefore, identifying and validating novel JAK2 inhibitors is of significant therapeutic interest.[2]

This document will detail a two-tiered validation strategy, beginning with a primary biochemical assay and followed by a confirmatory, orthogonal cell-based assay. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for data interpretation and comparison. The goal is to equip fellow researchers, scientists, and drug development professionals with a trustworthy, self-validating system for assessing the potential of new kinase inhibitors.

The JAK/STAT Signaling Pathway: A Primer

The JAK/STAT signaling cascade is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in changes in gene expression. The pathway is integral to hematopoiesis, immune response, and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Gene Target Gene DNA->Gene 6. Gene Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor 4-(4-Bromo-1H-pyrazol-1-yl) -2-methoxyaniline inhibitor->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway initiated by cytokine binding.

Upon ligand binding, cytokine receptors dimerize, bringing associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation.[3] Activated JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Once recruited, STATs are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Part 1: Primary Assay - Biochemical Potency and Selectivity

The initial step in validating a potential inhibitor is to quantify its direct interaction with the purified target enzyme. A biochemical assay provides a clean, cell-free system to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

Rationale for Assay Selection

For this primary screen, we will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, scalable for high-throughput screening, and avoids the safety and disposal concerns of traditional radiometric assays.[1][5] The principle is straightforward: kinase activity is proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP-Glo™ system quantifies this ADP by converting it into a luminescent signal.[5]

Experimental Protocol: ADP-Glo™ JAK2 Kinase Assay
  • Reagent Preparation:

    • Prepare a serial dilution of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline in DMSO, typically from 100 µM to 1 nM.

    • Prepare the kinase reaction buffer containing purified recombinant JAK2 enzyme, a suitable peptide substrate, and ATP at a concentration close to the Kₘ of JAK2 for ATP. Using ATP at Kₘ concentration is crucial for comparing inhibitor potencies across different kinases.[6][7]

    • Prepare positive (a known, potent JAK2 inhibitor like Ruxolitinib) and negative (DMSO vehicle) controls.[4]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions or controls.

    • Add 2 µL of the JAK2 enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5]

Part 2: Orthogonal Assay - Cellular Target Engagement and Pathway Inhibition

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in the complex environment of a living cell.[5] Therefore, a secondary, orthogonal assay is essential to validate these findings in a cellular context.[2] This step confirms that the compound can penetrate the cell membrane, engage with its target, and inhibit the downstream signaling pathway.

Rationale for Assay Selection

For our orthogonal validation, a cell-based assay that measures the phosphorylation of a direct downstream substrate of JAK2, such as STAT5, is an excellent choice.[2] The SureFire p-STAT5 AlphaScreen® assay is a homogeneous, high-throughput method that quantifies endogenous levels of phosphorylated STAT5.[2] A positive result in this assay provides strong evidence of on-target activity in a physiological setting.

Experimental Protocol: SureFire p-STAT5 (Tyr694) Assay
  • Cell Culture and Treatment:

    • Culture a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation (e.g., HEL cells) in appropriate media.[2]

    • Plate the cells in a 384-well plate and starve them of growth factors if necessary to reduce basal signaling.

    • Treat the cells with the same serial dilution of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline as used in the primary assay. Include positive (Ruxolitinib) and negative (DMSO) controls.

    • Incubate for a predetermined time (e.g., 2 hours) to allow for compound uptake and target engagement.

  • Cell Lysis and Signal Detection:

    • Lyse the cells directly in the well by adding the SureFire Lysis Buffer.

    • Transfer the lysate to a clean assay plate.

    • Add the AlphaScreen® Acceptor beads (conjugated to an antibody specific for p-STAT5) and Donor beads (conjugated to an antibody recognizing total STAT5).

    • Incubate in the dark at room temperature for 2 hours to allow for bead-antibody-protein complex formation.

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of phosphorylated STAT5.

  • Data Analysis:

    • Normalize the p-STAT5 signal to the total STAT5 signal if necessary.

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each compound concentration.

    • Plot the data and determine the cellular IC50 value.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation cluster_analysis Data Analysis & Comparison biochem_assay Primary Biochemical Assay (e.g., ADP-Glo™) biochem_ic50 Determine Biochemical IC50 biochem_assay->biochem_ic50 cell_assay Orthogonal Cell-Based Assay (e.g., p-STAT5 SureFire) biochem_ic50->cell_assay Proceed if potent comparison Compare IC50 Values & Assess Correlation biochem_ic50->comparison cell_ic50 Determine Cellular IC50 cell_assay->cell_ic50 cell_ic50->comparison decision Go/No-Go Decision for Lead Optimization comparison->decision

Caption: A tiered workflow for validating kinase inhibitor assay results.

Data Interpretation and Comparative Analysis

The ultimate goal of this validation workflow is to build a cohesive and trustworthy dataset. The IC50 values obtained from both the biochemical and cellular assays should be critically compared.

Parameter Primary Assay (ADP-Glo™) Secondary Assay (p-STAT5) Known Inhibitor (Ruxolitinib)
Target Purified Recombinant JAK2Endogenous JAK2 in HEL cellsPurified and Endogenous JAK2
Readout ADP Production (Luminescence)p-STAT5 Levels (AlphaScreen®)ADP Production & p-STAT5 Levels
IC50 (Hypothetical) 50 nM200 nM3 nM (Biochemical), 280 nM (Cellular)
Interpretation Direct, potent inhibition of the isolated enzyme.Good cell permeability and on-target engagement in a cellular context.Benchmark for potency and expected biochemical vs. cellular shift.

Interpreting the Results:

It is common for the cellular IC50 to be higher than the biochemical IC50.[8] This "shift" can be attributed to several factors, including:

  • Cell Membrane Permeability: The compound may not efficiently cross the cell membrane.

  • Plasma Protein Binding: The compound may bind to proteins in the cell culture media.

  • Cellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in most biochemical assays.[8] For ATP-competitive inhibitors, this high cellular ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.[8]

  • Off-Target Effects or Cellular Metabolism: The compound may be metabolized by the cells or have off-target effects that influence the signaling pathway.

A strong correlation between the biochemical and cellular data (e.g., a cellular IC50 that is within a 5-10 fold range of the biochemical IC50) provides high confidence that the observed cellular activity is due to the direct inhibition of the intended target. A large discrepancy may warrant further investigation into the compound's properties, such as its permeability or metabolic stability.

Conclusion: A Foundation of Trustworthy Data

The validation of assay results is not merely a confirmatory step; it is the bedrock upon which a successful drug discovery program is built. By employing a multi-pronged approach that combines a sensitive biochemical assay with a physiologically relevant orthogonal cell-based assay, researchers can confidently assess the potential of novel inhibitors like 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline. This rigorous, self-validating system ensures that only the most promising and well-characterized compounds advance in the pipeline, ultimately saving time, resources, and accelerating the development of new targeted therapies.

References

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays.PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Crossfire Oncology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • HTScan® Jak2 Kinase Assay Kit #7752.Cell Signaling Technology.
  • JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?

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Safety Operating Guide

4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not drain dispose. This compound is a halogenated aromatic amine derivative.[1] It poses significant risks of aquatic toxicity, skin absorption (systemic toxicity), and eye irritation.

Parameter Critical Directive
Primary Hazard Toxic by absorption & ingestion. Potential carcinogen (aniline derivative).
Waste Stream Halogenated Organic Waste (Must be incinerated).[1]
Incompatibility Strong Oxidizers (Risk of vigorous reaction/fire).[1][2] Acids (Salt formation).[1]
Spill Response Isolate area. Do not use standard nitrile gloves for prolonged cleanup (permeation risk).[1]

Part 2: Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand the intersection of its functional groups. It is not merely "chemical waste"; it is a halogenated aminopyrazole .[1]

Structure-Activity Safety Analysis
  • The Aniline Moiety (2-Methoxyaniline core):

    • Risk:[3] High permeability through skin.[1] Aromatic amines can cause methemoglobinemia (interference with oxygen transport in blood).[1]

    • Operational Impact: Standard nitrile gloves provide limited protection against aromatic amines.[1] Double-gloving or using laminate gloves is required for direct handling.[1]

  • The Halogen (Bromine):

    • Risk:[3][4] Environmental persistence.[1][4]

    • Operational Impact:Mandatory segregation into Halogenated Waste streams. Presence of bromine prohibits disposal in non-halogenated fuel-blending streams due to the formation of corrosive acid gases (HBr) and toxic byproducts (dioxins) if incinerated incorrectly.

  • The Pyrazole Ring:

    • Risk:[3] Nitrogen-rich heterocycle; potential for irritation.[1]

    • Operational Impact: Ensure waste containers are not sealed air-tight if there is any risk of residual oxidizing reagents, as nitrogen-rich compounds can be energetic.

GHS Hazard Classification Summary[3]
  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][6]

Part 3: Personal Protective Equipment (PPE)

Trustworthiness Check: The most common failure in aniline handling is relying on thin nitrile gloves.[1]

  • Hand Protection:

    • Routine Handling:Double Nitrile (minimum 5 mil each) .[1] Change immediately upon splash.[1]

    • Spill/Prolonged Contact:Silver Shield® (Laminate) or Butyl Rubber .[1] Aniline derivatives can permeate nitrile in <10 minutes.[1]

  • Respiratory Protection: Work strictly within a certified chemical fume hood.[1] If handling powder outside a hood, a P100 particulate respirator is mandatory.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling due to the absorption risk via the tear ducts.[1]

Part 4: Step-by-Step Disposal Workflow

Solid Waste (Pure Substance, Contaminated Debris)

Scenario: You have expired powder, filter paper, or contaminated gloves.

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Containerization:

    • Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear polyethylene bag (minimum 4 mil).

    • Labeling: Affix a hazardous waste label immediately.[1]

      • Constituents: "4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, Solid Debris"

      • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal Path: Transfer to the institution's Hazardous Waste Storage Area for off-site incineration.[1]

Liquid Waste (Mother Liquors, Solvents)

Scenario: Reaction mixtures or HPLC waste containing the compound.

  • Stream Selection: Halogenated Organic Solvent Waste .

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (>1%) classifies the entire container as halogenated for incineration purposes.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) or Basic.

    • Caution: If the waste is acidic (mixed with TFA or HCl), ensure the container is vented or chemically compatible (glass/HDPE), as amine salts may precipitate or generate heat.

  • Containerization:

    • Use Amber Glass or HDPE Carboys .[1]

    • Leave 10% headspace to prevent over-pressurization.[1]

    • Do NOT use metal cans (corrosion risk from potential hydrolysis of halogenated parts).[1]

Empty Containers
  • Triple Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Collect all three rinses into the Halogenated Liquid Waste container. Do not pour rinsate down the sink.[1]

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[1]

  • Final Step: Discard the clean container in standard glass trash (or recycle per local policy).

Part 5: Visualized Workflows

Disposal Decision Tree

DisposalTree Start Waste Generation Type Identify State Start->Type Solid Solid Waste (Powder, Gloves, Debris) Type->Solid Liquid Liquid Waste (Solutions, Rinsate) Type->Liquid ContainerSol Double Bag or Wide-Mouth HDPE Solid->ContainerSol CheckHalo Stream Selection: Halogenated Organic Liquid->CheckHalo ContainerLiq Glass/HDPE Carboy (No Metal) CheckHalo->ContainerLiq Label Label: 'Toxic, Halogenated' List Full Chemical Name ContainerSol->Label ContainerLiq->Label Final Ship for Incineration Label->Final

Caption: Logical flow for segregating and containerizing 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline waste.

Spill Response Protocol

SpillResponse Alert 1. Alert & Evacuate (Minimize Inhalation) PPE 2. Don PPE (Laminate Gloves + Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Decontaminate (Soap/Water Wash x2) Contain->Clean Dispose 5. Disposal (Seal as HazWaste) Clean->Dispose

Caption: Immediate sequential actions for laboratory spills involving toxic aniline derivatives.

Part 6: Regulatory Compliance & RCRA Codes

While this specific molecule may not have a unique RCRA "P" or "U" list code, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • D000 (Unlisted Hazardous Waste): Due to toxicity and aquatic hazard.[1][4][7]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, Chloroform), apply F002 .[8]

  • EPA Recommendation: Treat as Characteristic Hazardous Waste (Toxic).[1]

  • Department of Transportation (DOT):

    • Likely Class 6.1 (Toxic Substances).[1]

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Define Hazardous Waste: Listed and Characteristic Wastes.

  • Fisher Scientific. (2025).[1][5] Safety Data Sheet: 4-Bromo-1H-pyrazole (Analogous Structure Safety Data).

  • PubChem. (2024).[1] Compound Summary: Aniline Derivatives Toxicity Profile.

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure to Hazardous Chemicals: Aromatic Amines.

Sources

Personal protective equipment for handling 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Rationale

Status: High Potency Intermediate (Treat as GHS Category 3 Acute Toxin) Primary Hazard Driver: Aromatic Amine Moiety (2-Methoxyaniline derivative)

As no specific Safety Data Sheet (SDS) is universally established for this specific building block, this guide applies the Precautionary Principle based on "read-across" toxicology from its structural parents: o-Anisidine (2-methoxyaniline) and 4-Bromopyrazole .

The "Why" Behind the Protocol:

  • Methemoglobinemia Risk: Like its parent o-anisidine, this compound is an aromatic amine. Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed.

  • Sensitization: The brominated pyrazole ring adds potential for severe skin and respiratory sensitization.[1]

  • Genotoxicity: o-Anisidine is a Group 2B carcinogen (IARC).[2] You must handle this derivative as a potential mutagen.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aromatic amines due to their high skin permeation rates. You must utilize a Multi-Barrier Strategy .

PPE Specifications Table
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Dermal (Hands) Layer 1 (Inner): Polyethylene laminate (e.g., Silver Shield®) or High-Breakthrough Nitrile (5 mil+).Layer 2 (Outer): Disposable Nitrile (4 mil).Permeation Defense: Aromatic amines can permeate standard thin nitrile gloves in <15 minutes. The inner laminate layer provides chemical impermeability; the outer layer provides grip and dexterity.
Respiratory Primary: Certified Chemical Fume Hood.Secondary (Powder Handling): N95 or P100 Particulate Respirator.Dust Control: As a likely solid intermediate, static charge can aerosolize particles. Inhalation is the fastest route to systemic toxicity.
Ocular Chemical Splash Goggles (Indirect Vent).Migration Risk: Safety glasses allow powder to drift around the lens. Goggles seal the orbital area against dust and vapors.
Body Tyvek® Lab Coat or Apron over Cotton Lab Coat.Contamination Control: Cotton absorbs and holds amines against the skin. Tyvek provides a non-porous splash barrier.
Operational Workflow & Engineering Controls
A. Engineering Controls (Pre-Work Check)
  • Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Use an ionizing bar or anti-static gun if handling >500 mg of powder, as pyrazole derivatives are prone to static buildup and "jumping."

B. Handling Protocol (Step-by-Step)
  • Donning Sequence: Wash hands -> Laminate Inner Gloves -> Lab Coat -> Nitrile Outer Gloves -> Goggles.

  • Weighing:

    • Never weigh on an open bench. Move the balance into the hood.

    • Tare the vial before adding the compound to avoid opening the container repeatedly.

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.

    • Note: Halogenated anilines can be reactive. Ensure no strong oxidizers are present in the waste stream.

  • Doffing (Critical Step):

    • Remove outer gloves and dispose of as hazardous waste immediately.

    • Remove goggles before touching face.

    • Wash hands with soap and cold water (warm water opens pores, increasing absorption risk).

Emergency Response Logic

Symptoms of Exposure:

  • Immediate: Skin irritation, burning sensation.

  • Delayed (1-4 hours): Blue lips/fingernails (Cyanosis), headache, dizziness, chocolate-brown blood (Methemoglobinemia).

Response Action Plan:

  • Skin Contact: Wash with soap/water for 15 mins.[3] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. Administer oxygen if trained.

  • Medical Alert: Inform EMS of "Aromatic Amine Exposure" so they can prepare Methylene Blue (antidote for methemoglobinemia).

Workflow Visualization (Decision Logic)

The following diagram outlines the decision-making process for handling and spill response, ensuring a self-validating safety loop.

SafetyProtocol Start START: Risk Assessment CheckState Is Compound Solid/Powder? Start->CheckState HoodCheck Verify Fume Hood (Face Velocity >80 fpm) CheckState->HoodCheck Mandatory PPE_Solid PPE: Double Glove + N95/P100 + Goggles HoodCheck->PPE_Solid If Solid PPE_Liquid PPE: Laminate Gloves + Splash Goggles HoodCheck->PPE_Liquid If Solubilized Handling Execute Handling (Anti-static measures) PPE_Solid->Handling PPE_Liquid->Handling SpillEvent Spill Occurs? Handling->SpillEvent Cleanup Spill Cleanup: Do NOT use Bleach Use Absorbent Pads SpillEvent->Cleanup YES Disposal Disposal: Halogenated Organic Waste SpillEvent->Disposal NO Cleanup->Disposal End END: Decontamination (Wash hands cold water) Disposal->End

Figure 1: Operational decision matrix for handling 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline, detailing PPE selection and spill contingencies.

Disposal & Waste Management

Cradle-to-Grave Stewardship:

  • Classification: Halogenated Organic Waste (Due to Bromine and Nitrogen content).

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) due to fire risk with the amine.

  • Container Labeling: Must explicitly state "Toxic: Aromatic Amine / Halogenated."

  • Deactivation: Wipe down surfaces with a mild surfactant. Avoid bleach (NaOCl) as it can react with amines to form chloramines (toxic gas).

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • PubChem. (2024). Compound Summary: 2-Methoxyaniline (o-Anisidine).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 4-Bromopyrazole.[4][5][6] ECHA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.